Product packaging for Cephaeline(Cat. No.:CAS No. 5483-17-0)

Cephaeline

Cat. No.: B1668388
CAS No.: 5483-17-0
M. Wt: 466.6 g/mol
InChI Key: DTGZHCFJNDAHEN-OZEXIGSWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cephaeline (CAS 483-17-0) is a phenolic alkaloid naturally occurring in the roots of Carapichea ipecacuanha (Ipecac) . It is a key biosynthetic precursor to emetine, differing structurally by a single hydroxyl group where emetine has a methoxy group . This compound is provided with a high purity level of >98% (HPLC) . This compound is a valuable tool for biomedical research, demonstrating significant biological activities across multiple fields. In oncology research, this compound exhibits potent anti-cancer properties. Studies show it reduces viability, halts tumor growth, and inhibits cellular migration in mucoepidermoid carcinoma cells . Its mechanism involves inducing histone H3 lysine 9 acetylation (H3K9ac), leading to chromatin decondensation, and it effectively disrupts cancer stem cell (CSC) populations by impairing tumorsphere formation . Furthermore, in lung cancer models, this compound induces ferroptosis, a form of iron-dependent cell death, by targeting the NRF2 pathway . The compound also possesses broad-spectrum antiviral activity. It has been shown to significantly inhibit infections caused by both Zika virus (ZIKV) and Ebola virus (EBOV) . The primary mechanism of action for this compound, shared with emetine, is the inhibition of protein synthesis in eukaryotic cells by binding to the 40S ribosomal subunit . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H38N2O4 B1668388 Cephaeline CAS No. 5483-17-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1-[[(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N2O4/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23/h12-15,17,20,23-24,29,31H,5-11,16H2,1-4H3/t17-,20-,23+,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGZHCFJNDAHEN-OZEXIGSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501016520
Record name Cephaeline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

483-17-0, 5853-29-2
Record name (-)-Cephaeline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=483-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cephaeline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cephaeline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cephaeline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.967
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cephaeline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.902
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEPHAELINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QA971541A1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Cephaeline: An In-depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephaeline is a natural alkaloid compound isolated from the roots and rhizomes of Psychotria ipecacuanha and other plant species.[1][2][3] Chemically, it is a desmethyl analog of emetine, another well-known ipecac alkaloid.[4][5] Historically utilized for its potent emetic properties to induce vomiting in cases of poisoning, this compound's therapeutic applications have largely been superseded by safer alternatives.[1][3] However, recent pharmacological investigations have unveiled a complex and multifaceted mechanism of action, highlighting its potential as an anti-cancer, antiviral, and epigenetic modulating agent. This guide provides a comprehensive technical overview of the core mechanisms through which this compound exerts its biological effects, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism 1: Inhibition of Eukaryotic Protein Synthesis

The most fundamental action of this compound at the molecular level is the potent inhibition of protein synthesis.[2][6] This mechanism is shared with its structural analog, emetine, and is specific to eukaryotic cells; bacterial protein synthesis remains unaffected.[7][8]

Molecular Target: The 40S Ribosomal Subunit

This compound targets the small (40S) subunit of the eukaryotic ribosome. High-resolution cryo-electron microscopy studies have revealed that this compound binds to the E-site (exit site) of the 40S subunit.[9] This binding pocket is crucial for the translocation step of elongation. By occupying the E-site, this compound sterically hinders the correct positioning of messenger RNA (mRNA), effectively stalling the ribosome's movement along the mRNA template.[9] This prevents the translocation of peptidyl-tRNA from the A-site to the P-site, thereby halting peptide chain elongation.[9][10]

Key molecular interactions include:

  • Stacking Interaction: The benzo[a]quinolizine ring of this compound forms a stacking interaction with the universally conserved G889 of the 18S rRNA.[9]

  • C-π Interaction: The ethyl group of the benzo[a]quinolizine ring engages in a C-π interaction with C991 of the h24 helix.[9]

  • Stacking with Ribosomal Protein: The isoquinoline ring of this compound stacks onto the C-terminal residue (L132) of the ribosomal protein uS11.[9]

This binding action effectively locks the ribosome in a pre-translocation state, leading to a rapid and potent cessation of protein synthesis, which is believed to underpin many of its therapeutic and toxic effects.[6][8]

G cluster_ribosome Eukaryotic Ribosome 40S_Subunit 40S Subunit E_Site E-Site 40S_Subunit->E_Site P_Site P-Site 40S_Subunit->P_Site A_Site A-Site 40S_Subunit->A_Site Block Binding & Steric Hindrance E_Site->Block Occupies Site mRNA mRNA Transcript mRNA->Block Incorrect Positioning This compound This compound This compound->E_Site Binds to E-Site Halt Protein Synthesis HALTED Block->Halt Inhibits Translocation

This compound's inhibition of protein synthesis.

Core Mechanism 2: Anti-Neoplastic Activity

This compound demonstrates significant anti-cancer properties across various cancer types, including lung cancer and mucoepidermoid carcinoma (MEC), through several distinct but interconnected mechanisms.[4][11][12]

Induction of Ferroptosis via NRF2 Inhibition

A key mechanism for this compound's anti-lung cancer efficacy is the induction of ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation.[12][13] this compound promotes ferroptosis by targeting and inhibiting Nuclear factor erythroid 2-related factor 2 (NRF2).[4][12]

The signaling pathway proceeds as follows:

  • NRF2 Inhibition: this compound inhibits the expression of NRF2, a key regulatory protein for antioxidant response.[4][12]

  • Downregulation of Antioxidant Genes: The inhibition of NRF2 leads to the significant downregulation of its target genes, which are crucial for cellular antioxidant defense. These include Solute Carrier Family 7 Member 11 (SLC7A11) and Glutathione Peroxidase 4 (GPX4).[4]

  • Lipid Peroxidation: The reduction in GPX4, a critical enzyme that neutralizes lipid peroxides, results in the accumulation of reactive oxygen species (ROS) and uncontrolled lipid peroxidation.[12][13]

  • Ferroptotic Cell Death: This cascade culminates in ferroptotic cell death in lung cancer cells.[4][12]

G This compound This compound NRF2 NRF2 This compound->NRF2 Inhibits Antioxidant_Genes Antioxidant Genes (GPX4, SLC7A11) NRF2->Antioxidant_Genes Promotes Transcription Lipid_ROS Lipid Peroxidation (ROS Accumulation) Antioxidant_Genes->Lipid_ROS Neutralizes Ferroptosis Ferroptosis (Cancer Cell Death) Lipid_ROS->Ferroptosis Induces

This compound induces ferroptosis via NRF2 inhibition.
Epigenetic Modulation: Histone H3 Acetylation

In mucoepidermoid carcinoma (MEC) cell lines, this compound acts as an inductor of histone H3 acetylation.[4][11] It significantly increases the acetylation of histone H3 at lysine 9 (H3K9ac).[11] This epigenetic modification leads to chromatin relaxation, which can alter gene expression profiles related to tumor survival and proliferation. This activity suggests this compound may function as an "epi-drug," potentially increasing the sensitivity of cancer cells to other chemotherapeutic agents by making chromatin more accessible.[11]

Repression of Hypoxia-Inducible Factor 1-alpha (HIF-1α)

This compound has been shown to be highly active against primary chronic lymphocytic leukemia (CLL) cells, in part by repressing HIF-1α.[14][15] HIF-1α is a key transcription factor in cellular adaptation to hypoxia and is often overexpressed in tumors, promoting survival and angiogenesis. By repressing HIF-1α, this compound can disturb the metabolic homeostasis of cancer cells, contributing to its anti-leukemic effects.[14]

Core Mechanism 3: Antiviral Activity

This compound exhibits potent inhibitory activity against several pathogenic viruses, notably Zika virus (ZIKV) and Ebola virus (EBOV).[4][16][17] Its antiviral mechanism is twofold, targeting both viral replication and entry.

  • Inhibition of Viral RNA Polymerase: this compound directly inhibits the RNA-dependent RNA polymerase (RdRp) activity of viruses like ZIKV (specifically the NS5 protein).[4][17][18] By blocking the function of this critical enzyme, this compound prevents the replication of the viral genome, thereby halting the production of new virus particles.[4]

  • Inhibition of Viral Entry: Studies have also shown that this compound can inhibit the entry of Ebola virus-like particles (VLPs) into host cells, suggesting it can interfere with the initial stages of infection.[4]

G cluster_host Host Cell Replication Viral Genome Replication RdRp Viral RdRp Replication->RdRp Entry Viral Entry Virus Virus (ZIKV, EBOV) Virus->Replication Virus->Entry This compound This compound This compound->RdRp Inhibits This compound->Entry Inhibits

Dual antiviral mechanisms of this compound.

Other Pharmacological Activities

  • Emetic Action: The classic effect of this compound is the induction of emesis. This is achieved through a dual mechanism: local irritation of the gastric mucosa and central stimulation of the chemoreceptor trigger zone in the brain.[1][3][19] This action involves the 5-hydroxytryptamine 3 (5-HT3) receptor, as the emetic effect can be prevented by 5-HT3 antagonists like ondansetron.[20][21] this compound also shows an affinity for the 5-HT4 receptor.[21]

  • CYP450 Inhibition: In vitro, this compound inhibits cytochrome P450 isoforms CYP2D6 and CYP3A4, which are crucial for the metabolism of many drugs.[20]

Quantitative Data Summary

Table 1: In Vitro Inhibitory Concentrations (IC₅₀) of this compound
Target/Cell LineAssay TypeIC₅₀ ValueReference
Antiviral Activity
Zika Virus (ZIKV) NS5 RdRpPolymerase Activity976 nM[4][18]
ZIKV NS1 Protein Expression (HEK293)Protein Expression26.4 nM[20]
ZIKV Titer (SNB-19)Viral Titer Reduction3.11 nM[20]
Ebola Virus (EBOV) Live Virus (Vero E6)Viral Infection22.18 nM[4]
Ebola Virus (EBOV) VLP Entry (HeLa)Viral Entry3.27 µM[4]
SARS-CoV-2Antiviral Activity0.0123 µM (12.3 nM)[17]
Anti-Cancer Activity
Lung Cancer (H460)Cell Viability (24h)88 nM[12]
Lung Cancer (A549)Cell Viability (24h)89 nM[12]
Mucoepidermoid Carcinoma (UM-HMC-1)Cell Viability0.16 µM[11]
Mucoepidermoid Carcinoma (UM-HMC-2)Cell Viability2.08 µM[11]
Mucoepidermoid Carcinoma (UM-HMC-3A)Cell Viability0.02 µM[11]
Chronic Lymphocytic Leukemia (CLL)Cell Viability35 nM[14][15]
Table 2: Enzyme Inhibition Data
EnzymeInhibition Constant (Kᵢ)Reference
Cytochrome P450 2D6 (CYP2D6)54 µM[20]
Cytochrome P450 3A4 (CYP3A4)355 µM[20]
Table 3: In Vivo Efficacy of this compound
Animal ModelDosage & AdministrationOutcomeReference
ZIKV-infected Ifnar1⁻/⁻ mice2 mg/kg, i.p., daily for 3 daysSuppressed ZIKV load; decreased NS1 protein and ZIKV RNA in serum.[4][20]
EBOV-infected mice5 mg/kg, i.p., daily for 7 days67% survival from lethal infection.[4]
Lung Cancer Xenograft mice5 or 10 mg/kg, i.p., single dose for 12 daysShowed significant anti-tumor effects by inducing ferroptosis.[4][12]

Experimental Protocols

Cell Viability and Proliferation Assays (MTT / CCK-8)
  • Principle: To determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀).

  • Methodology:

    • Cancer cell lines (e.g., A549, H460, UM-HMC series) are seeded in 96-well plates and allowed to adhere overnight.[11][12]

    • Cells are treated with a range of concentrations of this compound (e.g., 0-100 nM for lung cancer, 0-32 µM for MEC) for specified time points (e.g., 24, 48, 72 hours).[4][11][12]

    • Following treatment, MTT or CCK-8 reagent is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product.

    • The absorbance is measured using a microplate reader at the appropriate wavelength.

    • Cell viability is calculated as a percentage relative to untreated control cells, and IC₅₀ values are determined using dose-response curve fitting.[11]

Protein Synthesis Inhibition Assay (Cell-Free)
  • Principle: To directly measure the effect of this compound on polypeptide chain elongation.

  • Methodology:

    • A cell-free translation system is prepared from a eukaryotic source (e.g., wheat germ extract, rabbit reticulocytes).[8][22]

    • The reaction mixture includes ribosomes, tRNAs, amino acids (one of which is radiolabeled, e.g., ¹⁴C-leucine), an mRNA template (e.g., polyuridylic acid for polyphenylalanine synthesis), and an energy source (ATP, GTP).[8]

    • This compound is added to the reaction at various concentrations.

    • The reaction is incubated to allow for protein synthesis.

    • The reaction is stopped by adding trichloroacetic acid (TCA), which precipitates the newly synthesized proteins.

    • The precipitate is collected on a filter, and the incorporated radioactivity is measured using a scintillation counter. The reduction in radioactivity compared to the control indicates the level of inhibition.[8]

Ferroptosis Induction Analysis
  • Principle: To confirm that cell death occurs via ferroptosis by measuring key markers.

  • Methodology:

    • Western Blotting: Lung cancer cells are treated with this compound (e.g., 0-100 nM for 24h). Cell lysates are collected and subjected to SDS-PAGE. Proteins are transferred to a membrane and probed with primary antibodies against key ferroptosis-related proteins like NRF2, GPX4, and SLC7A11 to measure changes in their expression levels.[4]

    • Rescue Experiments: Cells are co-treated with this compound and known ferroptosis inhibitors (e.g., ferrostatin-1, liproxstatin-1). A reversal of this compound-induced cell death, as measured by a viability assay, confirms that the mechanism is ferroptosis-dependent.[4]

    • Lipid ROS Measurement: Cells are treated with this compound and then stained with a fluorescent probe like C11-BODIPY 581/591, which is sensitive to lipid peroxidation. The increase in fluorescence is quantified by flow cytometry, indicating an accumulation of lipid ROS.

Histone Acetylation Immunofluorescence
  • Principle: To visualize and quantify changes in histone acetylation within cells.

  • Methodology:

    • MEC cells are grown on coverslips and treated with this compound (e.g., at IC₅₀ concentration for 24h and 48h).[11]

    • Cells are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100).

    • Cells are incubated with a primary antibody specific for acetylated histone H3 at lysine 9 (anti-H3K9ac).

    • A secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488) is used for detection.

    • Nuclei are counterstained with DAPI.

    • Coverslips are mounted, and images are captured using a fluorescence microscope. The intensity of the H3K9ac signal is quantified to determine the change in acetylation.[11]

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation Cell_Lines Cancer Cell Lines Viability Cell Viability Assay (MTT / CCK-8) Cell_Lines->Viability Migration Wound Healing Assay Cell_Lines->Migration Mechanism Mechanism Assay (Western Blot, IF) Viability->Mechanism Determine IC50 Xenograft Tumor Xenograft Model (Mice) Mechanism->Xenograft Promising Results Lead to Treatment This compound Treatment Xenograft->Treatment Measurement Tumor Growth Measurement Treatment->Measurement Analysis Ex Vivo Analysis (Immunohistochemistry) Measurement->Analysis

Experimental workflow for anti-cancer evaluation.

Conclusion

This compound is a pharmacologically complex alkaloid with a range of distinct and potent biological activities. Its primary mechanism of action is the irreversible inhibition of eukaryotic protein synthesis by binding to the 40S ribosome. This fundamental action likely contributes to its broad effects. In the context of oncology, this compound leverages multiple pathways, including the induction of ferroptosis via NRF2 inhibition and epigenetic modulation through histone acetylation, making it a promising candidate for further anti-cancer drug development. Furthermore, its ability to inhibit the replication and entry of clinically significant viruses like ZIKV and EBOV warrants continued investigation. Understanding these detailed mechanisms is critical for drug development professionals seeking to harness the therapeutic potential of this natural product while mitigating its inherent toxicity. Future research should focus on structure-activity relationship studies to design analogs with improved therapeutic indices and target specificity.

References

The Alkaloid Cephaeline: A Technical Guide to its Natural Sources and Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of Cephaeline, a bioactive alkaloid, with a focus on its natural origins and the methodologies for its extraction and quantification. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Natural Sources of this compound

This compound is a monoterpenoid-isoquinoline alkaloid predominantly found in the plant kingdom. The primary and most commercially significant sources are species belonging to the Rubiaceae family, with other occurrences in the Alangiaceae family.

Primary Botanical Sources

The principal natural source of this compound is the plant species Carapichea ipecacuanha (Brot.) L. Andersson, also known by its synonyms Psychotria ipecacuanha and Cephaelis ipecacuanha.[1][2] This slow-growing flowering plant is native to the rainforests of Central and South America, including countries like Costa Rica, Nicaragua, Panama, Colombia, and Brazil.[2][3] The roots and rhizomes of C. ipecacuanha are the primary plant parts harvested for their high concentration of this compound and the closely related alkaloid, emetine.[4]

Another notable source is Psychotria acuminata, a plant species that also contains this compound.[1] Additionally, the plant Alangium lamarckii from the Alangiaceae family has been investigated for its content of ipecac alkaloids, including this compound.[4][5]

Distribution of this compound within the Plant

Research has shown that while the roots of P. ipecacuanha have the highest concentration of this compound, other parts of the plant, such as the stems and leaves, also contain the alkaloid, albeit in lower quantities.[3][6] This suggests that the entire plant could potentially be utilized for extraction, which would be a more sustainable approach.[3][6]

Table 1: this compound and Emetine Content in Different Parts of Psychotria ipecacuanha

Plant PartThis compound Content (mg/g)Emetine Content (mg/g)Total Alkaloid Content (mg/g)
Roots4.653.98.55[3]
Stems--4.05[3]
Leaves3.72.752.4[3][6]

Note: Data is compiled from studies on P. ipecacuanha grown in Costa Rica.[3][6]

Influence of Plant Maturity on Alkaloid Content

The concentration of this compound and emetine in the roots of C. ipecacuanha is significantly influenced by the age of the plant. Studies indicate that the optimal harvest time for maximizing alkaloid yield is when the plants are between 16 and 19 months old.[7] After 16 months, the ratio of this compound to emetine (C/E ratio) tends to increase.[7]

Table 2: this compound and Emetine Concentration in Carapichea ipecacuanha Roots at Different Maturity Stages

Plant Age (months)This compound Concentration (%)Emetine Concentration (%)This compound/Emetine (C/E) Ratio
~13-17.5--~2
16-193.2 - 3.71.4 - 1.7-
20.5--~3

Note: These values represent the percentage of the dry weight of the roots.[7]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that begins with the condensation of dopamine and secologanin.[3][8] This reaction forms two epimers, (S)-deacetylisoipecoside and (R)-deacetylipecoside.[8] The (S)-epimer is the precursor to ipecac alkaloids like this compound and emetine.[8] The conversion of this compound to emetine is catalyzed by the enzyme ipecac O-methyltransferase 1 (ipeOMT1).[7]

G Dopamine Dopamine Deacetylisoipecoside Deacetylisoipecoside Dopamine->Deacetylisoipecoside Condensation Secologanin Secologanin Secologanin->Deacetylisoipecoside Protoemetine Protoemetine Deacetylisoipecoside->Protoemetine This compound This compound Protoemetine->this compound Emetine Emetine This compound->Emetine ipeOMT1 ipeOMT1 ipeOMT1->Emetine Catalyzes

Biosynthetic pathway of this compound and Emetine.

Extraction of this compound

The extraction of this compound from plant material involves several steps, including sample preparation, extraction with a suitable solvent system, and subsequent purification. Various methods have been developed and optimized to achieve high extraction efficiency.

Sample Preparation

Prior to extraction, the plant material, typically the roots, is washed, dried, and ground into a fine powder.[9] Drying is often carried out in a convection oven at around 50°C for 48 hours.[9] The powdered material increases the surface area for solvent contact, thereby enhancing extraction efficiency.[3]

Extraction Methodologies

Several extraction techniques have been employed for the isolation of this compound, with ultrasonic-assisted extraction being a common and efficient method.[9] The choice of solvent is critical and can significantly impact the yield.

This method utilizes the mechanical effects of ultrasound to disrupt plant cell walls and enhance solvent penetration.[9]

Materials:

  • Powdered plant material (e.g., P. ipecacuanha roots)

  • 70% (v/v) Methanol in water[9]

  • 0.1 M Sodium Hydroxide (NaOH)[9]

  • Ultrasonic bath

  • Centrifuge

  • Volumetric flask

Procedure:

  • Weigh 100 mg of the powdered plant material.[9]

  • Add 3.0 mL of 70% (v/v) methanol and 0.5 mL of 0.1 M NaOH to the sample.[9]

  • Place the sample in an ultrasonic bath at 25°C for 10 minutes.[9]

  • Centrifuge the mixture at 1840 rpm for 10 minutes and collect the supernatant.[9]

  • Repeat the extraction process (steps 2-4) two more times with the plant residue.[9]

  • Combine the three collected supernatants in a volumetric flask and adjust the final volume to 10 mL with the extraction solution.[9]

This protocol involves basifying the plant material to liberate the free alkaloids, which are then extracted into an organic solvent.

Materials:

  • Dry and ground plant material

  • 6N Ammonium Hydroxide (NH₄OH)[7]

  • Ethyl ether[7]

  • Ultrasonic bath

  • Centrifuge

  • Volumetric flask

Procedure:

  • Weigh 0.1 g of the dry, ground sample.[7]

  • Add 0.5 mL of 6N ammonia to the sample and mix.[7]

  • Add 2 mL of ethyl ether and place the mixture in an ultrasonic bath for 10 minutes.[7]

  • Centrifuge the mixture for 10 minutes at 840 x g.[7]

  • Carefully collect the ethyl ether (supernatant).

  • Repeat the extraction (steps 3-5) for a total of 1 to 5 extraction steps for optimization.[7]

  • Combine the ether fractions in a 10 mL volumetric flask and bring to volume with ethyl ether.[7]

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis PlantMaterial Plant Material (Roots) Drying Drying (50°C, 48h) PlantMaterial->Drying Grinding Grinding Drying->Grinding PowderedMaterial Powdered Material Grinding->PowderedMaterial SolventAddition Solvent Addition (e.g., 70% Methanol/NaOH or Ethyl Ether/Ammonia) PowderedMaterial->SolventAddition Ultrasonication Ultrasonication SolventAddition->Ultrasonication Centrifugation Centrifugation Ultrasonication->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection RepeatExtraction Repeat Extraction SupernatantCollection->RepeatExtraction CombinedExtracts Combined Extracts SupernatantCollection->CombinedExtracts RepeatExtraction->SupernatantCollection SolventEvaporation Solvent Evaporation CombinedExtracts->SolventEvaporation Redissolution Redissolution in Methanol SolventEvaporation->Redissolution HPLC HPLC Analysis Redissolution->HPLC

General workflow for the extraction and analysis of this compound.

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for the precise quantification of this compound and emetine in plant extracts.[7][9]

Experimental Protocol 3: HPLC Quantification of this compound and Emetine

This protocol outlines a typical HPLC method for separating and quantifying this compound and emetine.

Instrumentation and Conditions:

  • HPLC System: UHPLC chromatograph with a Diode Array Detector (DAD).[7]

  • Column: Acclaim™ 120 C18 column.[7]

  • Column Temperature: 40°C.[7]

  • Mobile Phase: A gradient of 0.08% trifluoroacetic acid (TFA) in water and acetonitrile.[7]

  • Injection Volume: 5 µL.[7]

  • Detection Wavelength: 285 nm.[7]

  • Retention Times: this compound (~9.0 min), Emetine (~12.0 min).[3][9]

Procedure:

  • Prepare a series of standard solutions of this compound and emetine of known concentrations to generate a calibration curve.

  • Prepare the sample for injection. Typically, 1 mL of the final extract is taken, the solvent is evaporated, and the residue is redissolved in 1 mL of methanol.[7]

  • Inject the prepared sample and standards into the HPLC system.

  • Identify the peaks for this compound and emetine in the sample chromatogram by comparing their retention times with those of the standards.[9]

  • Quantify the amount of this compound and emetine in the sample by integrating the peak areas and comparing them to the calibration curve.[9]

Conclusion

This compound, a valuable alkaloid with known emetic properties, is primarily sourced from Carapichea ipecacuanha. The concentration of this compound is highest in the roots and is dependent on the maturity of the plant. Efficient extraction of this compound can be achieved using methods like ultrasonic-assisted extraction with appropriate solvent systems. HPLC remains the gold standard for the accurate quantification of this compound in research and industrial settings. The detailed protocols and data presented in this guide offer a solid foundation for professionals engaged in the study and utilization of this important natural product.

References

The Cephaeline Biosynthesis Pathway in Psychotria ipecacuanha: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephaeline, a monoterpenoid isoquinoline alkaloid produced by the medicinal plant Psychotria ipecacuanha, is a compound of significant pharmacological interest, primarily for its emetic and potential anticancer properties. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production and for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, detailing the key enzymatic steps, intermediates, and regulatory aspects. It includes a compilation of available quantitative data, detailed experimental protocols for the analysis of key components, and visualizations of the pathway and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in the field of drug development and natural product biosynthesis.

Introduction

Psychotria ipecacuanha (Brot.) Stokes, a member of the Rubiaceae family, is a flowering plant native to Central and South America. For centuries, its roots have been used in traditional medicine, most notably for the preparation of syrup of ipecac, a potent emetic. The primary bioactive constituents responsible for this effect are the isoquinoline alkaloids emetine and this compound. This compound is not only a precursor to emetine but also exhibits its own distinct pharmacological activities.

The biosynthesis of this compound is a complex process that merges two major metabolic pathways: the shikimate pathway, which provides the dopamine precursor, and the terpenoid pathway, which yields secologanin. This guide will elucidate the known steps of this intricate biosynthetic route, from the initial condensation of these precursors to the final modifications that yield this compound.

The this compound Biosynthesis Pathway

The biosynthesis of this compound begins with the condensation of dopamine and the secoiridoid secologanin. This initial reaction is a critical branching point that leads to the formation of the ipecac alkaloids.

Precursors
  • Dopamine: Derived from the amino acid L-tyrosine via the shikimate pathway.

  • Secologanin: A monoterpenoid synthesized from geranyl diphosphate (GDP) through the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway[1].

Key Intermediates and Enzymatic Steps

The condensation of dopamine and secologanin yields two epimers: (S)-deacetylisoipecoside and (R)-deacetylipecoside[1][2]. The (S)-epimer is the direct precursor for this compound and emetine biosynthesis[2].

The subsequent steps involve a series of deglycosylation and O-methylation reactions catalyzed by specific enzymes:

  • Condensation: Dopamine and secologanin condense to form N-deacetylisoipecoside (the S-form which leads to this compound) and N-deacetylipecoside (the R-form)[3].

  • 6-O-Methylation: The first methylation is catalyzed by an O-methyltransferase (OMT), acting on N-deacetylisoipecoside.

  • Deglycosylation: A β-D-glucosidase, IpeGlu1, cleaves the glucose moiety from the methylated intermediate[4][5]. The resulting aglycone is highly reactive.

  • Further Processing to Protoemetine: The aglycone undergoes a series of reactions to form protoemetine[3].

  • Second Condensation with Dopamine: Protoemetine then condenses with a second molecule of dopamine to form 7'-O-demethylthis compound[3].

  • Final Methylations: A series of O-methylations, catalyzed by specific Ipecac O-methyltransferases (IpeOMTs), convert 7'-O-demethylthis compound into this compound and subsequently into emetine[6][7]. The conversion of this compound to emetine is catalyzed by IpeOMT1[7]. IpeOMT2 and IpeOMT3 are also involved in the methylation steps[6]. The 7-hydroxy group of the isoquinoline skeleton of the aglycon is methylated by IpeOMT3 prior to the formation of protoemetine, which is then condensed with a second dopamine molecule, followed by sequential O-methylations by IpeOMT2 and IpeOMT1 to form this compound and emetine, respectively[6][8].

The diagram below illustrates the proposed biosynthetic pathway of this compound.

Cephaeline_Biosynthesis Dopamine Dopamine Condensation Condensation Dopamine->Condensation Secologanin Secologanin Secologanin->Condensation N_deacetylisoipecoside N-Deacetylisoipecoside Condensation->N_deacetylisoipecoside IpeOMT_a O-Methyltransferase N_deacetylisoipecoside->IpeOMT_a Methylated_Intermediate 6-O-Methyl- N-deacetylisoipecoside IpeOMT_a->Methylated_Intermediate IpeGlu1 IpeGlu1 (β-D-glucosidase) Methylated_Intermediate->IpeGlu1 Aglycone Reactive Aglycone IpeGlu1->Aglycone Processing Further Processing Aglycone->Processing Protoemetine Protoemetine Processing->Protoemetine Condensation2 Condensation Protoemetine->Condensation2 Dopamine2 Dopamine Dopamine2->Condensation2 Demethylthis compound 7'-O-Demethylthis compound Condensation2->Demethylthis compound IpeOMT_b IpeOMT2 Demethylthis compound->IpeOMT_b This compound This compound IpeOMT_b->this compound IpeOMT1 IpeOMT1 This compound->IpeOMT1 Emetine Emetine IpeOMT1->Emetine

Figure 1: Proposed biosynthetic pathway of this compound in Psychotria ipecacuanha.

Quantitative Data

Quantitative analysis of this compound and other related alkaloids is essential for understanding the productivity of the pathway in different tissues and under various conditions.

Table 1: Concentration of this compound and Emetine in Psychotria ipecacuanha
Plant OrganThis compound Concentration (mg/g dry weight)Emetine Concentration (mg/g dry weight)Reference
Roots8.356.65[9]
Stems4.05-[9]
Leaves2.4-[9]
Roots (16-19 months old)3.2 - 3.7%1.4 - 1.7%[7]

Note: The study by Rosales-López et al. (2020) did not provide a value for emetine in stems and leaves, and the study by optimising this compound and emetine production provided a percentage of dry weight.

Table 2: Kinetic Parameters of Key Enzymes

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway.

Metabolite Extraction from P. ipecacuanha Tissues

This protocol is adapted from Rosales-López et al. (2020)[10].

  • Sample Preparation: Collect fresh plant material (roots, stems, or leaves). Wash thoroughly to remove any debris. Dry the plant material in a convection oven at 50°C for 48 hours. Grind the dried material into a fine powder using a laboratory mortar and pestle and sift through a #18 mesh.

  • Extraction: To 100 mg of the powdered plant material, add 3.0 mL of aqueous 70% (v/v) methanol and 0.5 mL of 0.1 M NaOH.

  • Sonication: Incubate the samples in an ultrasonic bath at 25°C for 10 minutes.

  • Centrifugation: Centrifuge the samples at 1840 rpm for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant.

  • Repeated Extraction: Repeat the extraction process (steps 2-5) two more times with the remaining plant material.

  • Pooling and Volume Adjustment: Combine the three collected supernatants in a volumetric flask and adjust the final volume to 10 mL with the extraction solution (70% methanol).

  • Storage: Store the extract at -20°C until HPLC analysis.

The following diagram outlines the workflow for metabolite extraction.

Metabolite_Extraction_Workflow Start Start: Dried, Powdered Plant Material (100 mg) Add_Solvent Add 3.0 mL 70% Methanol and 0.5 mL 0.1 M NaOH Start->Add_Solvent Sonicate Ultrasonic Bath (25°C, 10 min) Add_Solvent->Sonicate Centrifuge Centrifuge (1840 rpm, 10 min) Sonicate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Repeat Repeat Extraction 2x Collect_Supernatant->Repeat Repeat->Add_Solvent Yes Combine Combine Supernatants Repeat->Combine No Adjust_Volume Adjust Volume to 10 mL with 70% Methanol Combine->Adjust_Volume Store Store at -20°C for HPLC Analysis Adjust_Volume->Store

Figure 2: Workflow for metabolite extraction from P. ipecacuanha.
HPLC Analysis of this compound and Emetine

This protocol is based on the method described by Rosales-López et al. (2020)[10].

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column, a column oven, and a photodiode array (PDA) or UV detector.

  • Mobile Phase: An isocratic mobile phase consisting of methanol:acetonitrile:0.1% phosphoric acid (9:3:88 v/v/v).

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 40°C

    • Detection wavelength: 245 nm

    • Injection volume: 10 µL

  • Standards: Prepare standard solutions of emetine hydrochloride and this compound hydrochloride in the mobile phase at concentrations ranging from 0.005 to 0.03 mg/mL to generate a calibration curve.

  • Sample Analysis: Inject the prepared plant extracts and standards into the HPLC system.

  • Quantification: Identify the peaks for this compound and emetine by comparing their retention times with those of the standards. Quantify the alkaloids in the samples by correlating their peak areas with the calibration curve.

O-Methyltransferase (OMT) Enzyme Assay

This is a general protocol for assaying plant OMT activity and can be adapted for IpeOMTs.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 0.5 mM substrate (e.g., a demethylated precursor of this compound)

    • 5 mM S-adenosyl-L-methionine (SAM) as the methyl donor

    • Crude or purified enzyme extract

  • Negative Control: Prepare a negative control by boiling the enzyme extract for 10 minutes before adding it to the reaction mixture.

  • Incubation: Incubate the reaction mixtures at 37°C for a specified period (e.g., 12 hours).

  • Reaction Quenching: Stop the reaction by adding an equal volume of methanol.

  • Product Analysis: Analyze the reaction products by HPLC or LC-MS to detect the formation of the methylated product.

β-D-Glucosidase (IpeGlu1) Enzyme Assay

This protocol is a general method for assaying β-glucosidase activity using a chromogenic substrate.

  • Substrate Solution: Prepare a solution of p-nitrophenyl-β-D-glucopyranoside (pNPG) in a suitable buffer (e.g., 50 mM sodium acetate buffer, pH 5.0).

  • Reaction Mixture: In a microtiter plate well, combine the enzyme extract with the pNPG substrate solution.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 50°C) for a defined time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a solution of sodium carbonate or NaOH-glycine buffer to raise the pH.

  • Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • Quantification: Determine the amount of p-nitrophenol released using a standard curve and calculate the enzyme activity. One unit of β-glucosidase activity is typically defined as the amount of enzyme that releases 1 µmole of p-nitrophenol per minute under the specified conditions.

Regulation of the this compound Biosynthesis Pathway

The regulation of this compound biosynthesis is not yet fully understood, but it is likely controlled at multiple levels, including:

  • Gene Expression: The expression of the genes encoding the biosynthetic enzymes, such as the IpeOMTs and IpeGlu1, is likely a key regulatory point. Studies have shown that these genes are coordinately transcribed[6]. The this compound/emetine ratio in the plant can be influenced by the expression level of IpeOMT1 at different growth stages[7].

  • Substrate Availability: The availability of the precursors, dopamine and secologanin, can also limit the rate of this compound synthesis.

  • Subcellular Compartmentation: There is evidence to suggest that the enzymes and substrates of the ipecac alkaloid pathway are localized in different subcellular compartments. For instance, the IpeOMT and IpeGlu1 enzymes are found in the cytosol, while their glucosidic substrates are thought to be localized in the vacuole[11]. This spatial separation implies the existence of transport mechanisms that regulate the flow of intermediates through the pathway.

Further research, including transcriptome analysis and promoter studies, is needed to fully elucidate the regulatory networks controlling this compound biosynthesis.

Conclusion and Future Perspectives

Significant progress has been made in elucidating the biosynthetic pathway of this compound in Psychotria ipecacuanha. The identification of key enzymes, such as the O-methyltransferases and the β-D-glucosidase, has provided a solid framework for understanding how this valuable alkaloid is produced. However, several knowledge gaps remain. The precise sequence of all enzymatic reactions, the complete set of enzymes involved, and the regulatory mechanisms that control the pathway are still not fully characterized.

Future research should focus on:

  • Complete Elucidation of the Pathway: Identifying and characterizing the remaining unknown enzymes in the pathway.

  • Kinetic Characterization: Determining the kinetic parameters of all the enzymes to develop a quantitative model of the pathway.

  • Regulatory Networks: Unraveling the transcriptional and post-transcriptional regulatory mechanisms.

  • Metabolic Engineering: Utilizing the acquired knowledge to engineer P. ipecacuanha or heterologous systems for enhanced production of this compound and related alkaloids.

A deeper understanding of the this compound biosynthesis pathway will not only pave the way for the sustainable production of this important medicinal compound but also provide valuable insights into the evolution and regulation of complex metabolic networks in plants. This knowledge will be instrumental for drug development professionals in harnessing the therapeutic potential of ipecac alkaloids.

References

The Discovery and Enduring Scientific Interest in Ipecac Alkaloids: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ipecacuanha plant (Carapichea ipecacuanha) has a long and storied history, from its traditional use by indigenous peoples of South America to its adoption into Western medicine as a powerful emetic and expectorant. The isolation of its primary active constituents, the isoquinoline alkaloids emetine and cephaeline, in the 19th century marked a pivotal moment in pharmacology and natural product chemistry. This technical guide provides an in-depth exploration of the discovery, history, biosynthesis, and multifaceted mechanisms of action of ipecac alkaloids. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering a detailed look into the scientific journey of these potent compounds and their continuing relevance in modern research.

Historical Overview: From Indigenous Remedy to Pharmaceutical Staple

The journey of ipecacuanha began in the rainforests of Brazil, where indigenous populations utilized the plant's roots for its potent emetic properties. The first documented mention in European literature appeared in the early 1600s by a Portuguese friar. The plant was introduced to Europe around 1672, where it was initially used to treat dysentery, then referred to as "the flux"[1][2].

Its use became more widespread in the 18th century, notably as a key ingredient in "Dover's Powder," a diaphoretic and analgesic preparation developed by physician and privateer Thomas Dover[1][2]. However, it was the pioneering work of French chemists in the early 19th century that unveiled the chemical basis of ipecac's effects. In 1817, at the School of Chemistry in Paris, Joseph Pelletier and François Magendie successfully isolated the principal alkaloid, which they named emetine[1][2]. Decades later, in 1894, Paul and Cownley isolated a second major alkaloid, this compound. These discoveries paved the way for more standardized and controlled medicinal applications.

For many years, syrup of ipecac was a household staple, recommended for inducing vomiting in cases of poisoning[3]. However, its use has significantly declined in modern medicine due to concerns about its efficacy and potential for adverse effects, with activated charcoal now being the preferred treatment for most ingested poisons[3]. Despite this, the constituent alkaloids, particularly emetine, continue to be subjects of scientific investigation for their potential therapeutic applications beyond their traditional uses.

The Ipecac Alkaloids: Emetine and this compound

Emetine and this compound are the two most abundant and pharmacologically significant alkaloids found in the roots of Carapichea ipecacuanha. They are structurally related isoquinoline alkaloids, with this compound being a desmethyl analog of emetine[4].

Physicochemical Properties

A summary of the key physicochemical properties of emetine and this compound is presented in Table 1.

PropertyEmetineThis compound
Molecular Formula C₂₉H₄₀N₂O₄[5][6]C₂₈H₃₈N₂O₄[1]
Molar Mass 480.64 g/mol [5][6]466.61 g/mol
Melting Point 74 °C[5][7]142-143 °C[7]
Appearance White, amorphous powder[7]Colorless crystalline solid[1]
Solubility Freely soluble in methanol, ethanol, acetone, ether, chloroform; Sparingly soluble in water[7]-
Specific Rotation [α]D²⁰ -50° (c=2 in CHCl₃)[7]-

Table 1: Physicochemical Properties of Emetine and this compound

Quantitative Analysis of Alkaloid Content

The concentration of emetine and this compound in C. ipecacuanha can vary depending on the plant's age, growing conditions, and the specific part of the plant being analyzed. Modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) are used for the precise quantification of these alkaloids. Table 2 provides a summary of alkaloid content from a study on P. ipecacuanha from Costa Rica.

Plant PartEmetine Content (mg/g)This compound Content (mg/g)Total Alkaloid Content (mg/g)
Roots 3.94.658.55[8]
Stems --4.05[8]
Leaves 2.753.72.4[8]

Table 2: Emetine and this compound Content in Different Parts of Psychotria ipecacuanha [8]

Experimental Protocols: Historical and Modern Approaches

Historical Isolation of Ipecac Alkaloids

Conceptual Workflow for 19th-Century Alkaloid Isolation:

A Ipecac Root Powder B Acidified Aqueous Extraction (e.g., with dilute sulfuric acid) A->B Maceration C Filtration B->C D Basification of Filtrate (e.g., with ammonia) C->D E Precipitation of Crude Alkaloids D->E F Solvent Extraction of Precipitate (e.g., with ether or chloroform) E->F G Evaporation of Solvent F->G H Crude Alkaloid Mixture G->H I Fractional Crystallization H->I J Separation of Emetine and this compound I->J

Caption: Conceptual workflow for 19th-century ipecac alkaloid isolation.

Modern Extraction and Purification Protocol

Contemporary methods for the extraction and purification of ipecac alkaloids offer significantly higher purity and yield. A generalized modern protocol is outlined below, based on techniques described in recent patents and publications.

Protocol: Modern Extraction and Refinement of Ipecac Alkaloids [9]

  • Extraction and Concentration:

    • Grind dried ipecac root material to a fine powder.

    • Macerate the powdered material with an acidic methanol or ethanol solution. Repeat the extraction multiple times to ensure exhaustive extraction.

    • Combine the extracts and concentrate under vacuum to yield a concentrated solution.

  • Separation and Enrichment:

    • Load the concentrated solution onto a reversed-phase chromatography column.

    • Wash the column with water to elute polar impurities.

    • Elute the alkaloids from the column using an alcoholic solution.

  • Purification:

    • Subject the water wash and the alcoholic eluate to preparative High-Performance Liquid Chromatography (HPLC) for separation and purification of individual alkaloids.

  • Enrichment and Drying:

    • Concentrate the purified alkaloid fractions.

    • Perform a final enrichment step using reversed-phase chromatography.

    • Concentrate the final eluent under vacuum and dry to obtain the pure alkaloid products.

Biosynthesis of Ipecac Alkaloids

Recent research has elucidated the biosynthetic pathway of ipecac alkaloids, revealing a fascinating example of convergent evolution, where two distantly related plant species, Carapichea ipecacuanha and Alangium salviifolium, have independently evolved the ability to synthesize these complex molecules. The biosynthesis begins with the condensation of dopamine and secologanin.

Dopamine Dopamine PictetSpengler Pictet-Spengler Reaction Dopamine->PictetSpengler Secologanin Secologanin Secologanin->PictetSpengler Deacetylisoipecoside N-deacetylisoipecoside (S-form) PictetSpengler->Deacetylisoipecoside Deacetylipecoside N-deacetylipecoside (R-form) PictetSpengler->Deacetylipecoside Methylations O-Methylations Deacetylisoipecoside->Methylations Deglucosylation Deglucosylation Methylations->Deglucosylation Reduction Reduction Deglucosylation->Reduction Protoemetine Protoemetine Reduction->Protoemetine Demethylthis compound 7'-O-demethylthis compound Protoemetine->Demethylthis compound Condensation Dopamine2 Dopamine Dopamine2->Demethylthis compound This compound This compound Demethylthis compound->this compound IpeOMT Methylation1 7'-O-methylation Emetine Emetine This compound->Emetine IpeOMT Methylation2 6'-O-methylation

Caption: Biosynthetic pathway of emetine and this compound.

Mechanisms of Action and Signaling Pathways

The pharmacological effects of ipecac alkaloids are mediated through their interaction with various cellular targets and signaling pathways.

Inhibition of Protein Synthesis

The most well-characterized mechanism of action for emetine is the inhibition of protein synthesis in eukaryotic cells. Emetine binds to the 40S subunit of the ribosome, thereby blocking the translocation of tRNA and inhibiting the elongation of the polypeptide chain[5]. This potent activity has made emetine a valuable tool in molecular biology for studying protein degradation.

Emetine Emetine Ribosome40S 40S Ribosomal Subunit Emetine->Ribosome40S Binds to Translocation tRNA Translocation Ribosome40S->Translocation Inhibits ProteinSynthesis Protein Synthesis Elongation Translocation->ProteinSynthesis Blocks

Caption: Emetine's inhibition of protein synthesis.

Modulation of Cellular Signaling Cascades

Beyond its effects on protein synthesis, emetine has been shown to modulate several key signaling pathways implicated in cell growth, proliferation, and apoptosis. These include the Wnt/β-catenin, Hippo, PI3K/AKT, and MAPK signaling cascades.

Emetine Emetine Wnt Wnt/β-catenin Pathway Emetine->Wnt Inhibits Hippo Hippo Pathway Emetine->Hippo Inhibits PI3K PI3K/AKT Pathway Emetine->PI3K Inhibits MAPK MAPK Pathway Emetine->MAPK Modulates CellProliferation Cell Proliferation Wnt->CellProliferation Hippo->CellProliferation PI3K->CellProliferation MAPK->CellProliferation Apoptosis Apoptosis MAPK->Apoptosis

Caption: Emetine's modulation of key cellular signaling pathways.

This compound's Mechanisms of Action

This compound shares the protein synthesis inhibitory activity of emetine. Additionally, its emetic effect is thought to be mediated, at least in part, through the stimulation of 5-HT3 receptors in the chemoreceptor trigger zone of the brain. Recent research has also uncovered novel mechanisms of action for this compound, including the induction of histone H3 acetylation and the promotion of ferroptosis (a form of programmed cell death) through the inhibition of NRF2, a key regulator of cellular antioxidant responses.

cluster_emetic Emetic Action cluster_anticancer Anticancer Mechanisms Cephaeline1 This compound HT3R 5-HT3 Receptor Cephaeline1->HT3R Stimulates Vomiting Vomiting HT3R->Vomiting Cephaeline2 This compound HistoneH3 Histone H3 Acetylation Cephaeline2->HistoneH3 Induces NRF2 NRF2 Cephaeline2->NRF2 Inhibits Ferroptosis Ferroptosis NRF2->Ferroptosis Inhibits

Caption: Mechanisms of action of this compound.

Conclusion and Future Directions

The ipecac alkaloids, emetine and this compound, have traversed a remarkable scientific journey from their origins as traditional remedies to their characterization as potent, pharmacologically active molecules. While their use as emetics has waned, their complex mechanisms of action continue to fuel scientific inquiry. The elucidation of their biosynthetic pathway opens up possibilities for metabolic engineering and synthetic biology approaches to their production. Furthermore, their ability to modulate fundamental cellular processes such as protein synthesis and key signaling pathways underscores their potential as lead compounds for the development of novel therapeutics, particularly in the realm of oncology and antiviral research. A deeper understanding of their structure-activity relationships and the development of analogs with improved therapeutic indices will be critical areas of future research, ensuring that the legacy of the ipecac alkaloids continues to contribute to the advancement of medicine.

References

Cephaeline: A Bioactive Isoquinoline Alkaloid from Cephaelis ipecacuanha

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Cephaeline is a prominent isoquinoline alkaloid isolated from the roots and rhizomes of Cephaelis ipecacuanha (Brot.) A. Rich., commonly known as ipecac. This document provides a comprehensive technical overview of this compound, focusing on its bioactive properties, mechanisms of action, and relevant experimental data. It is intended to serve as a resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development. This guide summarizes key quantitative data, details experimental protocols for its extraction and analysis, and visualizes its known signaling pathways and experimental workflows.

Introduction

Cephaelis ipecacuanha, a member of the Rubiaceae family, has a long history of use in traditional medicine, primarily as an emetic and expectorant.[1] Its therapeutic properties are largely attributed to its principal alkaloidal constituents, this compound and emetine.[1] this compound, chemically known as 7′,10,11-Trimethoxyemetan-6′-ol, is structurally similar to emetine, differing by a hydroxyl group in place of a methoxy group.[2] While historically used to induce vomiting in cases of poisoning, recent research has unveiled a broader spectrum of pharmacological activities for this compound, including antiviral, anticancer, and expectorant effects, sparking renewed interest in its therapeutic potential.[3][4][5]

Physicochemical Properties and Quantitative Data

This compound is a crystalline alkaloid with the chemical formula C₂₈H₃₈N₂O₄ and a molar mass of 466.622 g·mol⁻¹.[2][6] A summary of its physicochemical properties and reported biological activities with quantitative data is presented below.

ParameterValueReference(s)
Chemical Formula C₂₈H₃₈N₂O₄[6]
Molar Mass 466.622 g·mol⁻¹[2]
Appearance White silky crystals[2]
Solubility Soluble in ethanol[2]
CAS Number 483-17-0[3]

Table 1: Physicochemical Properties of this compound

ActivityCell Line / ModelMetricValueReference(s)
Antiviral (Zika Virus) HEK293 cells (NS1 protein expression)IC₅₀26.4 nM[5]
SNB-19 cells (viral titer)IC₅₀3.11 nM[5]
ZIKV infected Ifnar1-/- mice (serum viral load)Dose2 mg/kg, i.p.[5]
Antiviral (Ebola Virus) HeLa cells (VLP entry)IC₅₀3.27 µM[4]
Vero E6 cells (live virus infection)IC₅₀22.18 nM[4]
EBOV mouse model (survival)Dose5 mg/kg, i.p., daily for 7 days[4]
Anticancer (Mucoepidermoid Carcinoma) UM-HMC-1 cells (viability)IC₅₀0.16 µM[7]
UM-HMC-2 cells (viability)IC₅₀2.08 µM[7]
UM-HMC-3A cells (viability)IC₅₀0.02 µM[7]
Anticancer (Lung Cancer) H460 and A549 cells (cell death)Conc.5-400 nM[4]
Tumor xenograft mouse modelDose5, 10 mg/kg, i.p., single dose for 12 days[4]
CYP Inhibition Human hepatic microsomes (CYP2D6)Kᵢ54 µM[5]
Human hepatic microsomes (CYP3A4)Kᵢ355 µM[5]
Emetic Activity FerretsDose0.5 mg/kg[5]
Expectorant Activity Rabbits (respiratory tract fluid output)Dose1 mg/kg[5]
Acute Toxicity Hsd: Sprague-Dawley® SD® ratsLD₅₀500 mg/kg (crude ipecac extract)[8][9]

Table 2: Summary of Bioactivities and Quantitative Data for this compound

Mechanism of Action

This compound exerts its biological effects through multiple mechanisms of action.

Emetic Action

The most well-characterized effect of this compound is its potent emetic action. This is a dual mechanism involving both central and peripheral pathways:

  • Central Stimulation: this compound acts on the chemoreceptor trigger zone (CTZ) in the medulla oblongata of the brainstem, which in turn stimulates the vomiting center.[1][3][10]

  • Peripheral Irritation: It also causes local irritation of the gastric mucosa, which contributes to the emetic reflex.[1][10]

The emetic effects of this compound are believed to be mediated, at least in part, by its interaction with serotonin (5-HT) receptors, as the 5-HT₃ antagonist ondansetron can prevent this compound-induced emesis.[5]

G This compound This compound Stomach Gastric Mucosa This compound->Stomach Local Irritation CTZ Chemoreceptor Trigger Zone (CTZ) This compound->CTZ Central Stimulation VomitingCenter Vomiting Center Stomach->VomitingCenter Afferent Signals CTZ->VomitingCenter Stimulation Emesis Emesis VomitingCenter->Emesis

Caption: Emetic Mechanism of this compound.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Its proposed mechanisms include:

  • Induction of Ferroptosis: this compound promotes ferroptosis, an iron-dependent form of programmed cell death, in lung cancer cells by inhibiting the NRF2 antioxidant pathway.[4]

  • Inhibition of Cancer Stem Cells: It has been shown to inhibit the viability, growth, and migration of mucoepidermoid carcinoma (MEC) cells and reduce the number and size of tumorspheres, suggesting an effect on cancer stem cells.[7]

  • Histone H3 Acetylation: this compound acts as an inductor of histone H3 acetylation, which can lead to changes in gene expression and contribute to its anticancer effects.[4]

G cluster_ferroptosis Ferroptosis Induction cluster_epigenetic Epigenetic Modification This compound This compound NRF2 NRF2 Pathway This compound->NRF2 Inhibits HistoneH3 Histone H3 This compound->HistoneH3 Induces GPX4 GPX4 NRF2->GPX4 Regulates LipidPeroxidation Lipid Peroxidation GPX4->LipidPeroxidation Inhibits Ferroptosis Ferroptosis LipidPeroxidation->Ferroptosis Induces CancerCell Cancer Cell Ferroptosis->CancerCell Induces Death Acetylation Acetylation HistoneH3->Acetylation GeneExpression Altered Gene Expression Acetylation->GeneExpression GeneExpression->CancerCell Affects Viability Viability CancerCell->Viability Migration Migration CancerCell->Migration

Caption: Anticancer Mechanisms of this compound.

Antiviral Activity

This compound has demonstrated potent antiviral activity against both Zika virus (ZIKV) and Ebola virus (EBOV).[4] The proposed mechanisms involve the inhibition of viral replication and a decrease in viral entry.[5]

Experimental Protocols

Extraction and Isolation of this compound from Cephaelis ipecacuanha

The following protocol is a generalized method based on common alkaloid extraction techniques.

Materials:

  • Finely powdered root of C. ipecacuanha

  • Solvent mixture: Diethyl ether and chloroform (3:1 v/v)

  • Dilute ammonia solution

  • Absolute ethanol

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Weigh 1 g of finely powdered ipecac root and place it in a flask.

  • Add 10 ml of the ether-chloroform solvent mixture and shake for 15 minutes.

  • Allow the mixture to stand for 10 minutes, then add 0.75 ml of dilute ammonia solution and shake for an additional 2 hours.[11]

  • Alternatively, for ultrasonic extraction, mix the powdered root with 1% acidic ethanol (70% ethanol adjusted with HCl) at a 1:20 solid-to-liquid ratio and sonicate for 1 hour.[12]

  • Centrifuge the mixture to separate the supernatant.

  • Collect the supernatant and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a residue.[12]

  • Dissolve the residue in absolute ethanol for further analysis.[11]

G Start Powdered Ipecac Root SolventAddition Add Ether-Chloroform & Ammonia or Acidic Ethanol Start->SolventAddition Extraction Shake or Sonicate SolventAddition->Extraction Centrifugation Centrifuge Extraction->Centrifugation Separation Separate Supernatant Centrifugation->Separation Evaporation Evaporate Solvent Separation->Evaporation Residue Crude Alkaloid Residue Evaporation->Residue Dissolution Dissolve in Ethanol Residue->Dissolution End This compound-Containing Extract Dissolution->End

Caption: Extraction of this compound from Ipecac Root.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method for the quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: UHPLC chromatograph with a diode array detector.

  • Column: Acclaim™ 120 C18 column.

  • Column Temperature: 40°C.

  • Mobile Phase: A gradient of 0.08% trifluoroacetic acid (TFA) in water and acetonitrile.[13]

  • Injection Volume: 5 µL.

  • Detection Wavelength: 285 nm.[13]

Sample Preparation:

  • Prepare a standard stock solution of this compound of known concentration.

  • The extracted residue is redissolved in methanol.[13]

  • Filter the sample through a 0.45 µm syringe filter before injection.

Quantification:

  • Generate a calibration curve by injecting a series of standard solutions of varying concentrations.

  • Inject the prepared sample and determine the peak area corresponding to this compound.

  • Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

G Start This compound Extract SamplePrep Sample Preparation (Dissolve & Filter) Start->SamplePrep HPLC_Injection Inject into HPLC System SamplePrep->HPLC_Injection Separation Separation on C18 Column HPLC_Injection->Separation Detection UV Detection at 285 nm Separation->Detection DataAnalysis Data Analysis (Peak Integration) Detection->DataAnalysis Quantification Quantification using Calibration Curve DataAnalysis->Quantification End This compound Concentration Quantification->End

References

Methodological & Application

Application Notes and Protocols for Cephaeline in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cephaeline is a natural alkaloid found in the roots of Cephaelis ipecacuanha.[1][2] It is chemically similar to emetine and has demonstrated a range of biological activities, making it a compound of interest for various cell-based assays.[1] In cell culture applications, this compound has shown significant potential as an anti-cancer and antiviral agent.[3][4][5] Its mechanisms of action include the induction of histone acetylation in cancer cells, promotion of ferroptosis by targeting NRF2, and potent inhibition of viral replication and entry.[3][5][6] These application notes provide a summary of its activities, quantitative data, and detailed protocols for its use in cell culture assays.

Quantitative Data Summary: In Vitro Efficacy of this compound

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound against various cancer and viral cell culture models.

Table 1: Anti-Cancer Activity of this compound

Cell LineCancer TypeIC50 ValueAssay DurationReference
UM-HMC-1Mucoepidermoid Carcinoma (MEC)0.16 µM72 h[3][7]
UM-HMC-2Mucoepidermoid Carcinoma (MEC)2.08 µM72 h[3][7]
UM-HMC-3AMucoepidermoid Carcinoma (MEC)0.02 µM72 h[3][7]
H460Lung Cancer5-400 nM24, 48, 72 h[3]
A549Lung Cancer5-400 nM24, 48, 72 h[3]

Table 2: Antiviral Activity of this compound

VirusCell LineAssay TypeIC50 ValueReference
Zika Virus (ZIKV)SNB-19Viral Titer Reduction3.11 nM[8]
Zika Virus (ZIKV)HEK293NS1 Protein Expression Reduction26.4 nM[8]
Zika Virus (ZIKV)HEK293NS5 RdRp Polymerase Activity976 nM[3]
Ebola Virus (EBOV)Vero E6Live Virus Infection22.18 nM[3]
Ebola Virus (EBOV)HeLaEbola VLP Entry3.27 µM[3]
SARS-CoV-2Fcwf-4Cytopathic Effect Inhibition0.0123 µM[5]

Signaling Pathways and Mechanisms of Action

Anti-Cancer Mechanism in Mucoepidermoid Carcinoma (MEC)

In MEC cell lines, this compound demonstrates anti-cancer properties by inducing histone H3 acetylation. This epigenetic modification leads to chromatin relaxation, which in turn inhibits key cancer processes like proliferation and migration and disrupts the formation of tumorspheres, a characteristic of cancer stem cells.[4][7]

G cluster_0 This compound Action in MEC Cells This compound This compound Histone_Acetylation Increased Histone H3 Acetylation (H3K9ac) This compound->Histone_Acetylation Chromatin Chromatin Relaxation Histone_Acetylation->Chromatin Proliferation Reduced Cell Proliferation Chromatin->Proliferation Inhibits Migration Reduced Cell Migration Chromatin->Migration Inhibits Tumorspheres Inhibited Tumorsphere Formation Chromatin->Tumorspheres Inhibits

Caption: this compound induces histone acetylation, leading to anti-proliferative effects in MEC cells.

Ferroptosis Induction in Lung Cancer Cells

This compound promotes a form of programmed cell death called ferroptosis in lung cancer cells by targeting NRF2 (Nuclear factor erythroid 2-related factor 2).[3][6] By inhibiting the NRF2 pathway, this compound downregulates key antioxidant genes like GPX4, leading to an accumulation of lipid peroxides and subsequent ferroptotic cell death.[3]

G cluster_1 This compound-Induced Ferroptosis in Lung Cancer This compound This compound NRF2 NRF2 Pathway This compound->NRF2 GPX4 GPX4 Expression NRF2->GPX4 Inhibits Lipid_Peroxides Lipid Peroxide Accumulation GPX4->Lipid_Peroxides Prevents Ferroptosis Ferroptotic Cell Death Lipid_Peroxides->Ferroptosis

Caption: this compound inhibits the NRF2 pathway to induce ferroptosis in lung cancer cells.

Experimental Workflow and Protocols

The following diagram outlines a typical workflow for evaluating this compound in cell culture assays.

G cluster_workflow General Experimental Workflow A 1. Cell Culture (e.g., UM-HMC-1, A549) B 2. Cell Seeding (Plates/Flasks) A->B C 3. This compound Treatment (Dose-Response & Time-Course) B->C D 4. Incubation (24-72 hours) C->D E 5. Assay Performance (Viability, Migration, etc.) D->E F 6. Data Acquisition (Plate Reader, Microscopy) E->F G 7. Data Analysis (IC50 Calculation, Statistics) F->G

Caption: Standard workflow for assessing the in vitro effects of this compound on cultured cells.

Protocol 1: Cell Viability (MTT Assay)

This protocol is used to determine the concentration of this compound that inhibits cell viability by 50% (IC50).[4][7]

Materials:

  • Target cells (e.g., UM-HMC-1, A549)

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO or ethanol)[9]

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader (570 nm)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO/ethanol as the highest this compound dose) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the control. Plot the viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.[10]

Protocol 2: Cell Migration (Wound Healing/Scratch Assay)

This protocol assesses the effect of this compound on the migration of adherent cells.[4][7]

Materials:

  • Target cells (e.g., UM-HMC-1)

  • 6-well or 12-well cell culture plates

  • Complete culture medium

  • This compound (at IC50 concentration or lower)

  • Sterile 200 µL pipette tip

  • Inverted microscope with a camera

Methodology:

  • Create Monolayer: Seed cells in a multi-well plate and grow them to 90-100% confluency.

  • Create Scratch: Create a straight "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.

  • Wash and Treat: Gently wash the wells with PBS to remove detached cells. Add fresh medium containing a non-lethal concentration of this compound (e.g., the determined IC50). Use medium with a vehicle as a control.

  • Image Acquisition: Immediately capture images of the scratch at designated points (mark the plate for consistency). This is the 0-hour time point.

  • Incubation and Imaging: Incubate the plate at 37°C. Capture images of the same fields at regular intervals (e.g., 24, 48, and 60 hours).[7]

  • Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area. Compare the migration rate between this compound-treated and control cells.

Protocol 3: Tumorsphere Formation Assay

This assay evaluates the effect of this compound on the self-renewal capacity of cancer stem cells (CSCs).[4][7]

Materials:

  • Target cells (e.g., UM-HMC-3A)

  • Ultra-low attachment plates or flasks

  • Serum-free sphere medium (e.g., DMEM/F12 supplemented with B27, EGF, bFGF)

  • This compound (at IC50 concentration)

  • Inverted microscope

Methodology:

  • Cell Seeding: Dissociate cells into a single-cell suspension. Seed the cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates with serum-free sphere medium.

  • Treatment: Add this compound at the desired concentration to the treatment wells. Include a vehicle control.

  • Incubation: Incubate for 7-14 days to allow tumorsphere formation. Add fresh medium and this compound every 3-4 days.

  • Quantification: Count the number of tumorspheres (typically >50 µm in diameter) per well using an inverted microscope.

  • Analysis: Compare the number and size of tumorspheres in the this compound-treated group to the control group to assess the inhibition of CSC self-renewal.

Protocol 4: Immunofluorescence for Histone H3 Acetylation

This protocol is used to visualize the effect of this compound on histone acetylation (H3K9ac), a key mechanism in its anti-cancer activity in MEC cells.[4][7]

Materials:

  • Target cells grown on glass coverslips

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (anti-H3K9ac)

  • Fluorophore-conjugated secondary antibody

  • DAPI (for nuclear counterstaining)

  • Fluorescence microscope

Methodology:

  • Cell Culture and Treatment: Seed cells on sterile glass coverslips in a multi-well plate. Once attached, treat the cells with this compound (e.g., at IC50 concentration) for 24 or 48 hours.[3]

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Blocking: Wash with PBS and block with 1% BSA for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with the primary anti-H3K9ac antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.

  • Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Analysis: Quantify the fluorescence intensity of H3K9ac staining in the nucleus and compare treated cells to controls.

References

Application Notes and Protocols for the Quantification of Cephaeline in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephaeline is a naturally occurring alkaloid found in the roots and rhizomes of the ipecacuanha plant (Carapichea ipecacuanha). It is one of the two primary active components, along with emetine, responsible for the plant's potent emetic properties. Historically used in syrup of ipecac to induce vomiting in cases of poisoning, the therapeutic use of this compound has declined due to the availability of safer and more effective treatments. However, its pharmacological and toxicological effects continue to be of interest to researchers. Accurate and reliable quantification of this compound in biological samples such as plasma and urine is crucial for pharmacokinetic, toxicokinetic, and forensic studies.

This document provides detailed application notes and protocols for the analytical quantification of this compound in biological matrices using High-Performance Liquid Chromatography (HPLC) with fluorescence detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

A comparative summary of the analytical methods for this compound quantification is presented below. This table allows for a quick assessment of the performance characteristics of each method.

ParameterHPLC-Fluorescence DetectionLC-MS/MSGC-MS
Biological Matrix Plasma, Urine, Body Fluids[1][2]Plasma, UrineUrine
Linearity Range 5 - 2500 ng/mL[1]To be determinedTo be determined
Lower Limit of Quantification (LLOQ) 1 ng/mL (Plasma), 5 ng/mL (Urine)[2]To be determinedTo be determined
Intra-day Precision (%RSD) < 15%[2]To be determinedTo be determined
Inter-day Precision (%RSD) < 15%[2]To be determinedTo be determined
Accuracy (%Recovery) To be determinedTo be determinedTo be determined
Internal Standard N-propylprocainamide[1]To be determinedTo be determined

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Protocol 1: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method is well-established for the quantification of this compound in plasma and urine, offering good sensitivity and specificity.[2]

1. Sample Preparation: Liquid-Liquid Extraction

  • To 2.0 mL of the biological sample (plasma or urine), add the internal standard (N-propylprocainamide).[1]

  • Adjust the sample pH to 9 with a suitable buffer.[1]

  • Add 5.0 mL of n-butyl chloride and vortex for 5 minutes to extract the analytes into the organic phase.[1]

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Transfer the organic layer to a clean tube.

  • Perform a back-extraction by adding 200 µL of 0.01 M hydrochloric acid and vortexing for 5 minutes.[1]

  • Centrifuge at 3000 rpm for 10 minutes.

  • Collect the acidic aqueous layer for HPLC analysis.

2. Chromatographic Conditions

  • Column: Symmetry C18, 5 µm, 15 cm x 4.6 mm I.D. for plasma analysis; 7.5 cm x 4.6 mm I.D. for urine analysis.[2]

  • Mobile Phase: A mixture of a buffer (20 mmol/L 1-heptanesulfonic acid sodium salt, adjusted to pH 4.0 with acetic acid) and methanol in a 51:49 (v/v) ratio.[2]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 50 µL.

  • Fluorescence Detection: Excitation at 285 nm and emission at 316 nm.[2]

3. Method Validation Parameters

  • Linearity: The method has demonstrated linearity in the range of 5 to 2500 ng/mL.[1]

  • Limit of Quantification (LOQ): The lowest quantitation limits are 1 ng/mL in plasma and 5 ng/mL in urine.[2]

  • Precision: Intra- and inter-day relative standard deviations have been reported to be below 15%.[2]

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Note: A fully validated LC-MS/MS method specifically for this compound was not available in the public literature at the time of this writing. The following protocol is a general guideline based on the analysis of similar alkaloids and should be fully validated.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma or urine, add an appropriate internal standard.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient starting from a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, and then returning to initial conditions for equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (To be determined by direct infusion of a this compound standard).

    • Internal Standard: Q1 m/z -> Q3 m/z.

  • Optimization: Ion spray voltage, source temperature, and collision energy should be optimized for maximum sensitivity.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation: Liquid-Liquid Extraction and Derivatization

  • Perform a liquid-liquid extraction as described in the HPLC protocol (Protocol 1, Step 1).

  • Evaporate the final acidic aqueous extract to dryness.

  • Derivatization: Add a silylating agent (e.g., BSTFA with 1% TMCS) and an appropriate solvent (e.g., acetonitrile). Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of this compound.

2. GC-MS Conditions

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient starting at a lower temperature and ramping up to a higher temperature to ensure good separation.

  • Injector: Splitless mode.

  • Mass Spectrometer: Electron Ionization (EI) mode.

  • Selected Ion Monitoring (SIM): Monitor characteristic ions of the derivatized this compound and internal standard for quantification.

Signaling Pathway and Experimental Workflow Diagrams

This compound's Emetic Action Signaling Pathway

This compound induces emesis primarily through its action on the chemoreceptor trigger zone (CTZ) in the brainstem's area postrema.[3] This area is outside the blood-brain barrier, making it accessible to circulating substances like this compound. The emetic effects are believed to be mediated by the activation of 5-hydroxytryptamine 3 (5-HT3) receptors.[4]

Cephaeline_Emetic_Pathway cluster_blood Bloodstream cluster_ctz Chemoreceptor Trigger Zone (CTZ) cluster_vomiting_center Vomiting Center This compound This compound HT3R 5-HT3 Receptor This compound->HT3R Stimulates VC Vomiting Center (Nucleus Tractus Solitarius) HT3R->VC Signals Emesis Emesis (Vomiting) VC->Emesis Initiates Reflex

This compound's Emetic Signaling Pathway
Experimental Workflow for this compound Quantification

The following diagram illustrates the general workflow for the analysis of this compound in biological samples, from sample collection to data analysis.

Cephaeline_Quantification_Workflow Sample Biological Sample (Plasma, Urine) Spiking Spike with Internal Standard Sample->Spiking Extraction Sample Preparation (LLE or Protein Precipitation) Spiking->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional Analysis Instrumental Analysis (HPLC, LC-MS/MS, or GC-MS) Extraction->Analysis Derivatization->Analysis Data Data Acquisition and Processing Analysis->Data Quantification Quantification (Calibration Curve) Data->Quantification Result Final Concentration Quantification->Result

General Workflow for this compound Analysis

References

Application Notes: Cephaeline as a Potent Antiviral Agent Against Zika and Ebola Viruses

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cephaeline is a natural isoquinoline alkaloid derived from the roots of Carapichea ipecacuanha. As a structural analog of emetine, it has demonstrated significant broad-spectrum antiviral activity.[1][2] Recent research has highlighted its potent inhibitory effects against Zika virus (ZIKV) and Ebola virus (EBOV), two re-emerging pathogens that pose a considerable threat to global health.[3][4][5][6][7] this compound presents a promising therapeutic candidate due to its dual-action mechanism, targeting both viral- and host-specific factors essential for viral propagation.[1][3] These notes provide a summary of the current data and protocols for researchers investigating the antiviral applications of this compound.

Mechanism of Action

This compound exhibits a multi-pronged approach to inhibiting ZIKV and EBOV infections, a strategy that may reduce the likelihood of drug resistance development.[3][8] Its mechanisms are analogous to those of its parent compound, emetine.

  • Inhibition of Viral Replication (Zika Virus): this compound directly targets the Zika virus non-structural protein 5 (NS5), which contains the RNA-dependent RNA polymerase (RdRp) activity essential for replicating the viral genome.[1][3][9] By binding to an allosteric site on the NS5 polymerase, this compound inhibits its enzymatic function, thus halting viral replication post-entry.[3][4]

  • Inhibition of Viral Entry (Ebola Virus): For the Ebola virus, this compound has been shown to inhibit viral entry into host cells.[3][9] This is a critical step in the viral lifecycle, and its disruption prevents the virus from establishing an infection. The precise molecular interactions for this inhibition are a continuing area of investigation.

  • Targeting Host Factors: this compound also modulates host cell pathways that viruses exploit for their lifecycle. It accumulates in and disrupts lysosomal function, which interferes with processes like autophagy.[3] This disruption can inhibit viral infection in two ways: by interfering with autophagy-dependent viral pathways and by impairing the cellular trafficking of cholesterol, a lipid essential for the assembly of new virus particles.[3]

Cephaeline_Mechanism cluster_virus Viral Lifecycle cluster_host Host Cell ZIKV ZIKV Replication Replication ZIKV->Replication EBOV EBOV Entry Entry EBOV->Entry Assembly Assembly Replication->Assembly Lysosome Lysosome Autophagy Autophagy Lysosome->Autophagy Cholesterol Cholesterol Lysosome->Cholesterol Trafficking Autophagy->Replication Supports Cholesterol->Assembly Required for This compound This compound This compound->Replication Inhibits ZIKV NS5 RdRp This compound->Entry Inhibits EBOV Entry This compound->Lysosome Disrupts

Caption: Dual mechanism of this compound against ZIKV and EBOV.

Quantitative Antiviral Data

The following tables summarize the in vitro efficacy and cytotoxicity of this compound against Zika and Ebola viruses across various cell lines.

Table 1: In Vitro Antiviral Activity of this compound

VirusAssay TypeCell LineIC50 ValueCitation(s)
Zika Virus Viral Titer ReductionSNB-193.11 nM[10][]
NS1 Protein ExpressionHEK29326.4 nM[10][]
General Antiviral EffectMultiple< 42 nM[3][12]
NS5 RdRp ActivityHEK293976 nM[1][8][9]
Ebola Virus Live Virus InfectionVero E622.18 nM[9]
VLP Entry AssayHeLa3.27 µM[9]

Table 2: In Vivo Efficacy of this compound

VirusAnimal ModelDosageOutcomeCitation(s)
Zika Virus Ifnar1-/- Mice2 mg/kg, i.p. daily for 3 daysSuppressed serum viral load; decreased NS1 protein and ZIKV RNA.[9]
Ebola Virus Mouse Model5 mg/kg, i.p. daily for 7 daysAchieved 67% survival in treated group vs. 0% in control.[3][9]

Experimental Protocols

The following are generalized protocols for assessing the antiviral activity of this compound. Researchers should optimize these protocols for their specific cell lines, virus strains, and laboratory conditions.

Antiviral_Workflow A 1. Cell Seeding Seed host cells (e.g., Vero E6, SNB-19) in 96-well plates. B 2. Compound Treatment Add serial dilutions of this compound to cells and incubate. A->B C 3. Viral Infection Infect cells with ZIKV or EBOV at a predetermined MOI. B->C D 4. Incubation Incubate for 24-72 hours to allow viral replication and/or plaque formation. C->D E 5. Assay Endpoint & Quantification D->E F Plaque Assay: Fix, stain with crystal violet, and count plaques. E->F Plaque Reduction G Immunofluorescence: Fix, permeabilize, stain for viral antigens (e.g., NS1), and image. E->G Antigen Expression H qRT-PCR: Extract RNA and quantify viral genome copies. E->H Viral RNA I 6. Data Analysis Calculate IC50 values using non-linear regression. F->I G->I H->I

Caption: General workflow for in vitro antiviral screening assays.
Protocol 1: In Vitro Antiviral Efficacy Assay (Plaque Reduction)

This protocol determines the concentration of this compound required to reduce the number of viral plaques by 50% (IC50).

Materials:

  • Host cells susceptible to ZIKV or EBOV (e.g., Vero E6)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Zika or Ebola virus stock of known titer

  • This compound stock solution

  • Overlay medium (e.g., growth medium with 1% methylcellulose)

  • Crystal Violet staining solution (0.1% w/v in 20% ethanol)

  • Formalin (10%) or 4% Paraformaldehyde for fixing

Procedure:

  • Cell Seeding: Seed Vero E6 cells in 24-well plates at a density that will form a confluent monolayer within 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in infection medium (e.g., DMEM with 2% FBS).

  • Infection: When cells are 90-100% confluent, remove the growth medium. Add 200 µL of virus diluted to ~100 plaque-forming units (PFU) per well.

  • Adsorption: Incubate for 1 hour at 37°C, with gentle rocking every 15 minutes to allow virus adsorption.

  • Treatment: Remove the virus inoculum. Add 1 mL of overlay medium containing the desired concentrations of this compound (or vehicle control) to each well.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for the time required for plaques to form (e.g., 3-5 days for ZIKV, 5-7 days for EBOV).

  • Fixation and Staining:

    • Carefully remove the overlay medium.

    • Fix the cell monolayer with 10% formalin for at least 30 minutes.

    • Remove the formalin and gently wash with water.

    • Stain the cells with Crystal Violet solution for 15-20 minutes.

    • Wash away excess stain with water and allow the plates to dry.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Ebola Virus-Like Particle (VLP) Entry Assay

This assay measures the ability of this compound to block the entry of VLPs, which mimic the entry step of the live virus without the need for high-containment facilities.

Materials:

  • HeLa or other susceptible cells

  • Ebola VLPs (typically containing a reporter gene like luciferase or GFP)

  • This compound stock solution

  • Complete growth medium

  • Reporter gene assay system (e.g., Luciferase Assay Reagent)

  • Luminometer or fluorescence microscope

Procedure:

  • Cell Seeding: Seed HeLa cells in white, clear-bottom 96-well plates. Incubate overnight.

  • Pre-treatment: Remove medium and add fresh medium containing serial dilutions of this compound. Incubate for 1-2 hours.

  • VLP Infection: Add Ebola VLPs to each well.

  • Incubation: Incubate for 48-72 hours to allow for VLP entry and reporter gene expression.

  • Quantification:

    • For luciferase VLPs, lyse the cells and measure luminescence according to the manufacturer's protocol.

    • For GFP VLPs, count the number of GFP-positive cells using fluorescence microscopy or flow cytometry.

  • Data Analysis: Normalize the reporter signal to the vehicle control wells. Calculate the IC50 value using non-linear regression analysis.

Protocol 3: Cytotoxicity Assay

This protocol assesses the toxicity of this compound to the host cells to determine its therapeutic window (Selectivity Index = CC50/IC50).

Materials:

  • Host cells used in antiviral assays

  • Complete growth medium

  • This compound stock solution

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Spectrophotometer or luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density. Incubate overnight.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include wells with vehicle control (for 100% viability) and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 72 hours).

  • Quantification: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance or luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the 50% cytotoxic concentration (CC50) by plotting viability against the log of the compound concentration.

References

Application Notes and Protocols for the Isolation of Cephaeline from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephaeline is a monoterpenoid isoquinoline alkaloid found in the roots of Psychotria ipecacuanha (also known as Carapichea ipecacuanha), a plant native to Central and South America.[1][2] Alongside emetine, it is one of the two major alkaloids responsible for the plant's biological activities.[3] Historically used as an emetic, recent research has explored its potential as an anti-tumor and antiviral agent. These application notes provide detailed protocols for the extraction, separation, and quantification of this compound from plant material, intended to aid researchers in its isolation for further study and drug development.

Data Presentation: Quantitative Analysis of this compound Content

The concentration of this compound can vary depending on the plant part, harvesting time, and drying method. The following tables summarize quantitative data from various studies.

Table 1: this compound and Emetine Content in Different Parts of Psychotria ipecacuanha

Plant PartThis compound Content (mg/g)Emetine Content (mg/g)Total Alkaloid Content (mg/g)
Roots4.653.98.55
StemsNot specifiedNot specified4.05
Leaves3.72.752.4

Source: Rosales-López et al.[4][5]

Table 2: Effect of Plant Maturity on Alkaloid Concentration in P. ipecacuanha Roots

Plant Age (months)This compound/Emetine RatioTotal Alkaloid Content (% mass)
~16~2.0Highest concentration
>16DecreasingDecreasing

Source: Acosta et al.[3]

Table 3: Comparison of Drying Methods on Total Alkaloid Yield

Drying MethodEffect on Alkaloid Yield
Oven-drying (40°C)No significant difference compared to sun-drying for 16-month-old plants.[3]
Sun-dryingTraditional method used by producers.[3]

Source: Acosta et al.[3]

Experimental Protocols

Several methods have been established for the extraction and purification of this compound. Below are detailed protocols for three common approaches.

Protocol 1: Ultrasonic-Assisted Solvent Extraction

This method utilizes ultrasonic waves to enhance the efficiency of solvent extraction.

Materials and Equipment:

  • Dried and powdered plant material (P. ipecacuanha roots, stems, or leaves)

  • 70% (v/v) Methanol or Ethanol

  • 0.1 M Sodium Hydroxide (NaOH)

  • Ultrasonic bath

  • Centrifuge

  • Volumetric flasks

  • Rotary evaporator (optional)

Procedure:

  • Weigh 100 mg of the powdered plant material and place it in a centrifuge tube.[4][5]

  • Add 3.0 mL of 70% (v/v) methanol and 0.5 mL of 0.1 M NaOH to the tube.[4][5]

  • Place the sample in an ultrasonic bath at 25°C for 10 minutes.[4][5]

  • Centrifuge the mixture at 1840 rpm for 10 minutes.[4][5]

  • Carefully collect the supernatant.

  • Repeat the extraction process (steps 2-5) two more times with the remaining plant material.

  • Combine the three collected supernatants in a volumetric flask and bring the final volume to 10 mL with the extraction solvent.[4][5]

  • The resulting extract can be used for further analysis by TLC or HPLC.

Protocol 2: Volumetric Method for Total Alkaloid Determination and Extraction

This protocol is a classic method for determining the total alkaloid content and can be adapted for preparative extraction.

Materials and Equipment:

  • Dried and powdered P. ipecacuanha root

  • Ethyl ether

  • 6N Ammonium hydroxide

  • Ethanol

  • 0.1 N Sulfuric acid

  • 0.1 N Sodium hydroxide

  • Methyl red indicator

  • Methylene blue indicator

  • Orbital shaker

  • Filtration apparatus (e.g., cotton plug)

  • Warm water bath

Procedure:

  • Weigh 3.75 g of dried and powdered Ipecac root and place it in a flask.[3]

  • Add 50 mL of ethyl ether and mix on an orbital shaker at 400 rpm for 5 minutes.[3]

  • Add 2.5 mL of 6N ammonium hydroxide and shake for an additional hour at the same speed.[3]

  • Add 2.5 mL of water and mix by hand, then let the mixture settle.[3]

  • Filter the mixture through cotton, collecting the organic (ether) layer.[3]

  • Wash the flask and the cotton with two 15 mL portions of ethyl ether and combine all ether extracts.[3]

  • Evaporate the ethyl ether in a warm water bath until dryness.[3]

  • Dissolve the residue in 2.5 mL of warm ethanol.[3]

  • After cooling, add 7.5 mL of a standard 0.1 N sulfuric acid solution.

  • Back-titrate the excess acid with 0.1 N sodium hydroxide using a mixed indicator of methyl red and methylene blue to determine the total alkaloid content.[3] For preparative purposes, the dissolved residue (step 8) can be used for chromatographic separation.

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC) for Separation of this compound and Emetine

This protocol is suitable for obtaining high-purity this compound and emetine from a crude extract.

Materials and Equipment:

  • Crude alkaloid extract (from Protocol 1 or 2)

  • Acetonitrile

  • Triethylamine (0.05% solution) or Trifluoroacetic acid (0.08% aqueous solution)

  • Preparative HPLC system with a C18 or ODS column

  • UV detector

Procedure:

  • Dissolve the crude alkaloid residue in acetonitrile.[6]

  • Set up the preparative HPLC system with a C18 or ODS chromatographic column.[6]

  • Prepare the mobile phase. Two options are commonly used:

    • Option A (for analysis): A gradient of 0.08% trifluoroacetic acid (aqueous) and acetonitrile.[3]

    • Option B (for preparative separation): An isocratic mixture of acetonitrile and 0.05% triethylamine (e.g., 40:60 or 45:55 v/v).[6]

  • Set the flow rate (e.g., 1.0-5.0 mL/min for preparative scale).[6]

  • Set the UV detection wavelength to 283 nm or 285 nm.[3][6]

  • Inject the dissolved crude extract onto the column.

  • Collect the fractions corresponding to the retention times of this compound and emetine. These can be identified using analytical standards.

  • Evaporate the organic solvent from the collected fractions.

  • Adjust the pH of the remaining aqueous solution to 3-5 and lyophilize to obtain the hydrochloride salts of this compound and emetine.[6]

Mandatory Visualizations

G cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_purification Purification & Isolation cluster_analysis Analysis plant_material P. ipecacuanha Plant Material (Roots, Stems, or Leaves) drying Drying (Oven or Sun-drying) plant_material->drying grinding Grinding to Powder drying->grinding ultrasonic_extraction Ultrasonic-Assisted Extraction (e.g., 70% Methanol, NaOH) grinding->ultrasonic_extraction solvent_extraction Solvent Extraction (e.g., Ethyl Ether, NH4OH) grinding->solvent_extraction centrifugation Centrifugation ultrasonic_extraction->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection crude_extract Crude Alkaloid Extract supernatant_collection->crude_extract analytical_hplc Analytical HPLC supernatant_collection->analytical_hplc filtration Filtration solvent_extraction->filtration evaporation Solvent Evaporation filtration->evaporation evaporation->crude_extract prep_hplc Preparative HPLC (C18 Column) crude_extract->prep_hplc tlc Thin Layer Chromatography crude_extract->tlc fraction_collection Fraction Collection prep_hplc->fraction_collection cephaeline_fraction This compound Fraction fraction_collection->cephaeline_fraction emetine_fraction Emetine Fraction fraction_collection->emetine_fraction lyophilization_c Lyophilization cephaeline_fraction->lyophilization_c lyophilization_e Lyophilization emetine_fraction->lyophilization_e isolated_this compound Isolated this compound lyophilization_c->isolated_this compound isolated_emetine Isolated Emetine lyophilization_e->isolated_emetine

Caption: Experimental workflow for the isolation of this compound.

G start Start: Powdered Plant Material add_solvent Add Acidic Ethanol (1-3% Acid, 50-90% EtOH) start->add_solvent ultrasonic Ultrasonic Extraction (0.5-2 hours) add_solvent->ultrasonic centrifuge Centrifuge ultrasonic->centrifuge supernatant Collect Supernatant centrifuge->supernatant concentrate Concentrate under Reduced Pressure (40-60°C) supernatant->concentrate adjust_ph_alkaline Adjust pH to 10-12 concentrate->adjust_ph_alkaline ether_extraction Extract with Diethyl Ether adjust_ph_alkaline->ether_extraction collect_ether Collect Ether Layer ether_extraction->collect_ether evaporate_ether Evaporate Ether collect_ether->evaporate_ether dissolve_residue Dissolve Residue in Acetonitrile evaporate_ether->dissolve_residue prep_hplc Preparative HPLC Separation (C18/ODS Column) dissolve_residue->prep_hplc collect_fractions Collect this compound & Emetine Fractions prep_hplc->collect_fractions evaporate_organic Evaporate Organic Solvent collect_fractions->evaporate_organic adjust_ph_acidic Adjust pH to 3-5 evaporate_organic->adjust_ph_acidic lyophilize Lyophilize adjust_ph_acidic->lyophilize final_product Pure this compound Hydrochloride lyophilize->final_product

Caption: Logic flow for this compound isolation via ultrasonic extraction.

References

Cephaeline's Impact on Histone H3 Acetylation in Cancer Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the effects of Cephaeline on histone H3 acetylation in cancer cells, with a focus on its potential as an anti-cancer agent. This document is intended for researchers, scientists, and professionals in drug development.

Introduction

This compound is a natural alkaloid found in the roots of Cephaelis ipecacuanha.[1][2] Recent studies have highlighted its anti-cancer properties, including its ability to induce histone H3 acetylation, which plays a crucial role in regulating gene expression and chromatin structure.[1][3] This document outlines the effects of this compound on various cancer cell lines, provides detailed protocols for relevant experiments, and visualizes the proposed mechanism of action.

Data Presentation

The anti-cancer effects of this compound have been quantified in several cancer cell lines. The following tables summarize the key data regarding its potency and impact on cell viability and histone acetylation.

Table 1: IC50 Values of this compound in Mucoepidermoid Carcinoma (MEC) Cell Lines

Cell LineIC50 (µM)
UM-HMC-10.16
UM-HMC-22.08
UM-HMC-3A0.02

Data from a study on mucoepidermoid carcinoma cell lines, where cells were treated with this compound for 72 hours.[1]

Table 2: IC50 Values of this compound in Lung Cancer Cell Lines

Cell Line24h IC50 (nM)48h IC50 (nM)72h IC50 (nM)
H460885835
A549896543

Data from a study on the effects of this compound on non-small cell lung cancer cell lines.[4]

Table 3: Summary of this compound's Effects on Histone H3 Acetylation and Cellular Processes in MEC Cell Lines

Cell LineEffect on Histone H3K9 Acetylation (24h & 48h)Effect on Cell ViabilityEffect on Cell Migration
UM-HMC-1Significant IncreaseReducedSignificantly Inhibited (at 48h & 60h)
UM-HMC-2Significant IncreaseReducedSignificantly Inhibited (as early as 24h)
UM-HMC-3ASignificant IncreaseReducedSignificantly Inhibited (as early as 24h)

Observations from a study where MEC cell lines were treated with a single dose of this compound.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of this compound's action and a typical experimental workflow for its evaluation.

Cephaeline_Signaling_Pathway This compound This compound HDAC Histone Deacetylases (HDACs) This compound->HDAC Inhibition? Acetylation Increased H3K9 Acetylation This compound->Acetylation Induces Histones Histone H3 HDAC->Histones Deacetylation Chromatin Chromatin Relaxation Acetylation->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Cancer_Effects Anti-Cancer Effects: - Reduced Viability - Inhibited Migration - Disrupted Tumorspheres Gene_Expression->Cancer_Effects Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Cancer Cell Lines (e.g., UM-HMC-1, A549) treatment Treat with varying concentrations of this compound start->treatment viability Cell Viability Assay (MTT) treatment->viability migration Cell Migration Assay (Wound Healing) treatment->migration acetylation Histone Acetylation Assay (Immunofluorescence for H3K9ac) treatment->acetylation ic50 Determine IC50 viability->ic50 quantify_migration Quantify Cell Migration migration->quantify_migration quantify_acetylation Quantify H3K9ac Levels acetylation->quantify_acetylation

References

"application of Cephaeline in ferroptosis induction for cancer research"

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cephaeline, a natural product isolated from the ipecac plant (Cephaelis ipecacuanha), has demonstrated significant anti-cancer properties.[1][2][3] Recent studies have elucidated that a key mechanism of its anti-tumor activity, particularly in lung cancer, is the induction of ferroptosis, an iron-dependent form of regulated cell death.[1][2][3][4] This document provides detailed application notes and experimental protocols for utilizing this compound to induce ferroptosis in cancer research, based on findings from studies on lung cancer cell lines.

Mechanism of Action

This compound induces ferroptosis in cancer cells by targeting and inhibiting the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2).[1][2][3][4] The inhibition of NRF2 leads to a cascade of events that disrupt the cellular antioxidant defense system and iron metabolism, ultimately culminating in ferroptotic cell death.

The key molecular events in this compound-induced ferroptosis are:

  • Inhibition of NRF2: this compound inactivates NRF2, a master regulator of antioxidant response.[4]

  • Downregulation of Antioxidant Proteins: The inhibition of NRF2 leads to the reduced expression of its downstream targets, including GPX4 (Glutathione Peroxidase 4) and SLC7A11 (Solute Carrier Family 7 Member 11).[4][5]

  • Depletion of Glutathione (GSH): The downregulation of GPX4 and SLC7A11 results in the depletion of intracellular glutathione (GSH), a critical antioxidant.[4]

  • Disruption of Iron Homeostasis: this compound downregulates SLC40A1 (Ferroportin-1), a protein responsible for iron efflux, and upregulates transferrin, which is involved in iron influx. This leads to an accumulation of intracellular iron.[4]

  • Lipid Peroxidation: The combination of a compromised antioxidant system and iron overload leads to the accumulation of lipid reactive oxygen species (ROS) and subsequent lipid peroxidation, a hallmark of ferroptosis.[4]

  • Mitochondrial Damage: this compound has been shown to induce damage to mitochondria and decrease the mitochondrial membrane potential, which are also characteristic features of ferroptosis.[4]

Quantitative Data

The following tables summarize the quantitative data on the efficacy of this compound in inducing cell death in lung cancer cell lines.

Table 1: In Vitro Efficacy of this compound on Lung Cancer Cell Lines [1][2][3][4]

Cell LineTime Point (hours)IC50 (nM)
H4602488
4858
7235
A5492489
4865
7243

Table 2: In Vivo Efficacy of this compound in a Xenograft Model [1][2][3][4]

Treatment GroupDosageTreatment Duration (days)Observation
This compound5 mg/kg12Significant antitumor effects
This compound10 mg/kg12Significant antitumor effects, comparable to Erastin
Erastin (positive control)20 mg/kg12Significant antitumor effects

Signaling Pathway and Experimental Workflow

Caption: Signaling pathway of this compound-induced ferroptosis in cancer cells.

This compound This compound NRF2 NRF2 This compound->NRF2 inhibition Transferrin Transferrin This compound->Transferrin upregulation GPX4 GPX4 NRF2->GPX4 transcription SLC7A11 SLC7A11 NRF2->SLC7A11 transcription SLC40A1 SLC40A1 (Ferroportin-1) NRF2->SLC40A1 transcription Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS inhibition GSH GSH (Glutathione) SLC7A11->GSH synthesis GSH->GPX4 cofactor Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Iron Intracellular Iron (Fe²⁺) Accumulation SLC40A1->Iron efflux Transferrin->Iron influx Iron->Lipid_ROS catalysis (Fenton Reaction)

Caption: General experimental workflow for studying this compound-induced ferroptosis.

cluster_in_vitro In Vitro Experiments cluster_in_vivo In Vivo Experiments Cell_Culture Cancer Cell Culture (e.g., H460, A549) Cephaeline_Treatment This compound Treatment (e.g., 25, 50, 100 nM) Cell_Culture->Cephaeline_Treatment Cell_Viability Cell Viability Assay (CCK-8) Cephaeline_Treatment->Cell_Viability Ferroptosis_Markers Ferroptosis Marker Analysis Cephaeline_Treatment->Ferroptosis_Markers Western_Blot Western Blot Analysis (NRF2, GPX4, SLC7A11, etc.) Cephaeline_Treatment->Western_Blot ROS_Detection ROS Detection (DCFH-DA) Ferroptosis_Markers->ROS_Detection Lipid_Peroxidation Lipid Peroxidation (C11-BODIPY) Ferroptosis_Markers->Lipid_Peroxidation Iron_Assay Iron Assay (FerroOrange) Ferroptosis_Markers->Iron_Assay Xenograft_Model Tumor Xenograft Model (e.g., BALB/c-nu mice) Cephaeline_Injection This compound Injection (e.g., 5, 10 mg/kg) Xenograft_Model->Cephaeline_Injection Tumor_Measurement Tumor Volume & Weight Measurement Cephaeline_Injection->Tumor_Measurement Tissue_Analysis Tumor Tissue Analysis (Western Blot, IHC) Tumor_Measurement->Tissue_Analysis

Experimental Protocols

Here are detailed protocols for key experiments to study this compound-induced ferroptosis.

Cell Viability Assay (CCK-8)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., H460, A549)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound (dissolved in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Protocol:

  • Seed cells into 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 5, 15, 25, 50, 100, 200, 400 nM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 10 µL of CCK-8 solution to each well and incubate for 1-2 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 values.

Measurement of Reactive Oxygen Species (ROS)

This protocol uses the DCFH-DA probe to detect intracellular ROS levels.

Materials:

  • Cancer cells treated with this compound

  • DCFH-DA probe

  • Serum-free medium

  • Fluorescence microscope or flow cytometer

Protocol:

  • Treat cells with the desired concentration of this compound (e.g., 50 nM) for 24 hours.

  • Wash the cells with serum-free medium.

  • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 20-30 minutes at 37°C in the dark.

  • Wash the cells three times with serum-free medium to remove excess probe.

  • Observe and capture images using a fluorescence microscope or quantify the fluorescence intensity using a flow cytometer.

Lipid Peroxidation Assay

This protocol uses the fluorescent probe C11-BODIPY 581/591 to measure lipid peroxidation.

Materials:

  • Cancer cells treated with this compound

  • C11-BODIPY 581/591 probe

  • Confocal microscope

Protocol:

  • Treat cells with this compound (e.g., 50 nM) for 24 hours.

  • Incubate the cells with 10 µM C11-BODIPY 581/591 for 30 minutes at 37°C.

  • Wash the cells with PBS.

  • Observe the cells under a confocal microscope. The probe fluoresces red in its reduced state and shifts to green upon oxidation, indicating lipid peroxidation.

Western Blot Analysis

This protocol is for detecting the expression levels of key proteins in the ferroptosis pathway.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-NRF2, anti-GPX4, anti-SLC7A11, anti-SLC40A1, anti-Transferrin, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Protocol:

  • Lyse the treated cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence detection system.

In Vivo Tumor Xenograft Model

This protocol describes the establishment of a subcutaneous tumor model to evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

  • BALB/c-nu mice (5-6 weeks old)

  • H460 lung cancer cells

  • PBS

  • This compound

  • Erastin (positive control)

Protocol:

  • Subcutaneously inject 1x10⁶ H460 cells in 100 µL of PBS into the right flank of each mouse.

  • When the tumors reach a palpable size, randomly divide the mice into control and treatment groups.

  • Administer this compound (5 and 10 mg/kg), Erastin (20 mg/kg), or vehicle control via intraperitoneal injection daily for 12 days.

  • Measure the tumor volume every 2-3 days.

  • At the end of the treatment period, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

Conclusion

This compound presents a promising therapeutic agent for cancer treatment by inducing ferroptosis through the NRF2 signaling pathway. The protocols and data presented here provide a framework for researchers to investigate and harness the anti-cancer potential of this compound. Further studies are warranted to explore its efficacy in other cancer types and to optimize its therapeutic application.

References

Troubleshooting & Optimization

Cephaeline Solubility and Solution Preparation: A Technical Guide for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address solubility challenges associated with cephaeline in in vitro assays. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For preparing high-concentration stock solutions of this compound, dimethyl sulfoxide (DMSO) and ethanol are recommended. This compound is soluble in DMSO, and a stock solution of at least 10 mM can be prepared.[1] In 100% ethanol, a stock solution of up to 50 mM can be achieved.[2]

Q2: What is the solubility of this compound in other common laboratory solvents?

A2: this compound is reported to be slightly soluble in methanol, acetonitrile, and chloroform. It is considered practically insoluble in water.[3]

Q3: My this compound solution appears to have a precipitate after being stored. What should I do?

A3: Precipitation upon storage can be due to temperature fluctuations or solvent evaporation. If you observe a precipitate, gently warm the solution to 37°C and vortex or sonicate to redissolve the compound. To prevent this, store stock solutions in tightly sealed vials at the recommended temperature and avoid repeated freeze-thaw cycles.

Q4: I am observing precipitation when I dilute my this compound stock solution into my aqueous cell culture medium. How can I prevent this?

A4: This is a common issue when diluting a compound from an organic solvent into an aqueous buffer or medium. To minimize precipitation, it is recommended to perform a serial dilution. Instead of adding the stock solution directly to your final volume of media, first, dilute it in a smaller volume of media and then add this intermediate dilution to the final volume. Ensure thorough mixing after each dilution step. Additionally, ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture is low, typically below 0.5%, to avoid solvent-induced toxicity and precipitation.[4][5]

Troubleshooting Guide: this compound Precipitation in In Vitro Assays

IssuePotential CauseRecommended Solution
Precipitate in stock solution (DMSO or Ethanol) - Temperature fluctuations during storage. - Solvent evaporation from a loosely capped vial. - Exceeded solubility limit.- Gently warm the vial to 37°C and vortex or sonicate to redissolve. - Ensure vials are tightly sealed for storage. - Prepare a new stock solution at a concentration known to be soluble.
Precipitation upon dilution in aqueous media (e.g., cell culture medium, PBS) - Rapid change in solvent polarity. - Final concentration of this compound exceeds its aqueous solubility. - High final concentration of the organic solvent. - Interaction with components in the media (e.g., proteins, salts).- Perform serial dilutions. Create an intermediate dilution in a small volume of the aqueous medium before adding to the final volume. - Ensure the final working concentration of this compound is appropriate for your assay and below its solubility limit in the final medium. - Keep the final concentration of the organic solvent (e.g., DMSO) as low as possible (ideally ≤ 0.1% and not exceeding 0.5%).[4][5] - Pre-warm the aqueous medium to 37°C before adding the this compound stock solution.
Cloudiness or turbidity in the well-plate during the assay - Delayed precipitation of this compound. - Contamination (bacterial or fungal). - Reaction with media components over time.- Visually inspect the wells under a microscope to distinguish between precipitate and microbial contamination. - If precipitation is suspected, consider reducing the final concentration of this compound or the organic solvent. - If contamination is observed, discard the plate and review sterile techniques.

Quantitative Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityConcentration (Molar)Concentration (mg/mL)
Dimethyl Sulfoxide (DMSO) Soluble≥ 10 mM≥ 4.67 mg/mL
Ethanol (100%) Soluble≥ 50 mM≥ 23.33 mg/mL
Methanol Slightly SolubleNot DeterminedNot Determined
Acetonitrile Slightly SolubleNot DeterminedNot Determined
Chloroform Slightly SolubleNot DeterminedNot Determined
Water Practically InsolubleNot DeterminedNot Determined

Molecular Weight of this compound: 466.61 g/mol

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Calibrated pipette

  • Procedure:

    • Weigh out 4.67 mg of this compound powder and place it in a sterile vial.

    • Add 1 mL of anhydrous DMSO to the vial.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may aid dissolution.

    • Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol for Preparing Working Solutions of this compound for Cell-Based Assays
  • Objective: To prepare a final concentration of 10 µM this compound in a cell culture medium with a final DMSO concentration of 0.1%.

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Sterile cell culture medium

    • Sterile microcentrifuge tubes

    • Calibrated pipettes

  • Procedure:

    • Intermediate Dilution: Prepare a 1:100 intermediate dilution of the 10 mM stock solution.

      • Pipette 2 µL of the 10 mM this compound stock solution into a sterile microcentrifuge tube.

      • Add 198 µL of sterile cell culture medium to the tube.

      • Mix thoroughly by gentle pipetting. This results in a 100 µM intermediate solution.

    • Final Dilution: Prepare the final 10 µM working solution.

      • In a new sterile tube, add 900 µL of pre-warmed (37°C) cell culture medium.

      • Add 100 µL of the 100 µM intermediate this compound solution to the medium.

      • Mix gently. This will give a final volume of 1 mL with a this compound concentration of 10 µM and a final DMSO concentration of 0.1%.

    • Add the appropriate volume of the final working solution to your cell culture wells.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay In Vitro Assay start This compound Powder stock Prepare 10 mM Stock in DMSO start->stock working Prepare Working Solution in Cell Culture Medium stock->working treat Treat Cells with This compound Working Solution working->treat seed Seed Cells in Plate seed->treat incubate Incubate (e.g., 24-72h) treat->incubate analysis Perform Downstream Analysis (e.g., Viability, Western Blot) incubate->analysis

Caption: A typical experimental workflow for in vitro cell-based assays using this compound.

cephaeline_ferroptosis_pathway This compound This compound nrf2 NRF2 This compound->nrf2 inhibits gpx4 GPX4 nrf2->gpx4 activates slc7a11 SLC7A11 nrf2->slc7a11 activates lipid_ros Lipid ROS Accumulation gpx4->lipid_ros reduces gsh GSH (Glutathione) slc7a11->gsh promotes synthesis gsh->gpx4 cofactor for ferroptosis Ferroptosis lipid_ros->ferroptosis induces

Caption: this compound induces ferroptosis by inhibiting the NRF2 signaling pathway.[6]

cephaeline_histone_acetylation This compound This compound hat Histone Acetyltransferases (HATs) This compound->hat promotes activity (?) hdac Histone Deacetylases (HDACs) This compound->hdac inhibits activity (?) acetylated_histone Acetylated Histone H3 (e.g., H3K9ac) hat->acetylated_histone adds acetyl group histone Histone H3 hdac->histone removes acetyl group histone->acetylated_histone chromatin Chromatin Relaxation acetylated_histone->chromatin gene_expression Altered Gene Expression chromatin->gene_expression

Caption: this compound induces histone H3 acetylation, leading to changes in gene expression.[7]

References

Technical Support Center: Optimizing Cephaeline Concentration for Cell Viability Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Cephaeline in cell viability studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell viability assays?

A1: The effective concentration of this compound can vary significantly depending on the cell line. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell model. Based on published data, the half-maximal inhibitory concentration (IC50) can range from the nanomolar (nM) to the micromolar (µM) range. For instance, in lung cancer cell lines H460 and A549, IC50 values at 72 hours are 35 nM and 43 nM, respectively[1]. In contrast, for mucoepidermoid carcinoma (MEC) cell lines, the IC50 values can be significantly higher, such as 0.16 µM for UM-HMC-1 and 2.08 µM for UM-HMC-2[2]. A good starting point for a dose-response curve could be a wide range from 1 nM to 100 µM.

Q2: How should I prepare and store this compound for my experiments?

A2: For reliable experimental results, it is recommended to prepare a concentrated stock solution of this compound in a suitable solvent like DMSO. This stock solution can be stored at -20°C or -80°C for long-term use. For in vitro experiments, it is advisable to prepare fresh working solutions from the stock on the day of use to avoid degradation and precipitation[3]. If you observe any precipitation or phase separation during preparation, gentle heating and/or sonication can be used to aid dissolution[3].

Q3: What is the mechanism of action of this compound in reducing cell viability?

A3: this compound induces cancer cell death through multiple mechanisms. One of the key mechanisms is the induction of ferroptosis, a form of iron-dependent programmed cell death, by inhibiting the NRF2 signaling pathway[1][3]. This leads to a decrease in the expression of antioxidant genes like GPX4 and SLC7A11[3]. Additionally, this compound has been shown to be an inductor of histone H3 acetylation, which can alter gene expression and inhibit tumor cell proliferation and migration[2][4]. In some contexts, this compound can also induce apoptosis[5].

Q4: Which cell viability assay is most suitable for experiments with this compound?

A4: Several colorimetric and fluorometric assays are suitable for assessing cell viability after this compound treatment. Commonly used assays include MTT, XTT, and CCK-8[3][4][6]. The choice of assay may depend on the specific cell line and experimental conditions. It is crucial to optimize assay parameters such as cell seeding density, incubation time with the reagent, and wavelength for absorbance reading to ensure reliable and reproducible results[7][8].

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability in IC50 values between experiments. Inconsistent cell seeding density. Variations in this compound concentration in working solutions. Different incubation times.Ensure a consistent number of cells are seeded in each well. Always prepare fresh working solutions of this compound from a reliable stock. Standardize the incubation time with this compound across all experiments.
No significant decrease in cell viability, even at high concentrations. The cell line may be resistant to this compound. The this compound solution may have degraded. Insufficient incubation time.Consider testing a different cell line known to be sensitive to this compound. Prepare a fresh stock solution of this compound. Increase the incubation time (e.g., from 24h to 48h or 72h)[1][6].
Precipitation of this compound in the culture medium. Poor solubility of this compound at the tested concentration. Interaction with components of the culture medium.Ensure the final solvent concentration (e.g., DMSO) in the medium is low and non-toxic to the cells. If precipitation persists, consider using a different solvent or a solubilizing agent, after verifying its compatibility with the cell line.
Inconsistent results with MTT/XTT assays. Interference of this compound with the assay reagent. Formazan crystals not fully dissolved (MTT assay).Run a control with this compound in cell-free medium to check for any direct reaction with the assay reagent. Ensure complete solubilization of formazan crystals by thorough mixing before reading the absorbance.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueIncubation TimeAssayReference
H460Lung Cancer88 nM24 hCCK-8[1]
H460Lung Cancer58 nM48 hCCK-8[1]
H460Lung Cancer35 nM72 hCCK-8[1]
A549Lung Cancer89 nM24 hCCK-8[1]
A549Lung Cancer65 nM48 hCCK-8[1]
A549Lung Cancer43 nM72 hCCK-8[1]
UM-HMC-1Mucoepidermoid Carcinoma0.16 µM72 hMTT[2][3]
UM-HMC-2Mucoepidermoid Carcinoma2.08 µM72 hMTT[2][3]
UM-HMC-3AMucoepidermoid Carcinoma0.02 µM72 hMTT[2][3]
SK-OV-3Ovarian Cancer0.1 µM72 hMTT[3]
HL60Promyelocytic LeukemiaNot specifiedNot specifiedXTT[3]

Experimental Protocols

Protocol: Determining Cell Viability using MTT Assay

  • Cell Seeding: Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include vehicle control (medium with the same concentration of solvent, e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding 1. Seed Cells (96-well plate) cephaeline_prep 2. Prepare this compound Dilutions treatment 3. Treat Cells with This compound cephaeline_prep->treatment incubation 4. Incubate (24-72h) treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition solubilization 6. Solubilize Formazan mtt_addition->solubilization read_absorbance 7. Read Absorbance solubilization->read_absorbance data_analysis 8. Calculate Cell Viability read_absorbance->data_analysis

Caption: A typical experimental workflow for a cell viability (MTT) assay.

ferroptosis_pathway This compound This compound NRF2 NRF2 This compound->NRF2 inhibits Antioxidant_Genes Antioxidant Genes (GPX4, SLC7A11) NRF2->Antioxidant_Genes activates Lipid_Peroxidation Lipid Peroxidation Antioxidant_Genes->Lipid_Peroxidation inhibits Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis induces

Caption: this compound induces ferroptosis by inhibiting the NRF2 signaling pathway.

apoptosis_signaling cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL FADD FADD FasL->FADD Caspase8 Caspase-8 FADD->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound This compound->Bax

Caption: Simplified overview of apoptotic signaling pathways potentially affected by this compound.

References

"stability of Cephaeline under various experimental conditions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of Cephaeline under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals to troubleshoot and design robust stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the typical factors that can affect the stability of this compound in solution?

A1: this compound, as a phenolic alkaloid, is susceptible to degradation under several conditions. The primary factors that can compromise its stability include:

  • pH: Extreme acidic or alkaline conditions can catalyze hydrolysis or other degradation reactions.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light: Exposure to UV or visible light can lead to photolytic degradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of degradation products.

Q2: I am observing a rapid loss of this compound potency in my formulation. What could be the cause?

A2: Rapid potency loss of this compound can be attributed to several factors. First, check the pH of your formulation; this compound is more stable in a slightly acidic to neutral pH range.[1][2] High pH can lead to rapid degradation.[1] Another common cause is exposure to light. Ensure your samples are protected from light during storage and handling. Finally, consider the possibility of oxidative degradation, which can be initiated by atmospheric oxygen or reactive impurities.[3]

Q3: Are there any known degradation products of this compound?

A3: While specific, comprehensive studies on the forced degradation of this compound are not extensively published, degradation of the related compound emetine by oxidation is known to yield products such as 4,5-dimethoxyphthalic acid and 6,7-dimethoxy-1-oxo-1,2,3,4-tetrahydroisoquinoline.[4][5] It is plausible that this compound would undergo similar oxidative degradation pathways.

Q4: How can I monitor the stability of this compound in my samples?

A4: The most common and reliable method for monitoring this compound stability is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[6][7] A stability-indicating method is one that can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active ingredient. Spectrofluorimetry can also be used for the simultaneous assay of emetine and this compound.[8]

Troubleshooting Guides

Issue 1: Inconsistent results in this compound stability studies.

  • Possible Cause: Variability in storage conditions.

    • Solution: Ensure all samples are stored under tightly controlled and identical conditions (temperature, humidity, light exposure). Use calibrated equipment for monitoring storage conditions.

  • Possible Cause: Inadequate analytical methodology.

    • Solution: Develop and validate a stability-indicating analytical method, preferably HPLC, that can resolve this compound from all potential degradation products.[9] Ensure the method is robust and reproducible.

  • Possible Cause: Sample preparation issues.

    • Solution: Standardize the sample preparation procedure. For hydrolysis studies, ensure the pH is neutralized before analysis to prevent further degradation.[10]

Issue 2: Unexpected peaks appearing in the chromatogram during stability testing.

  • Possible Cause: Formation of degradation products.

    • Solution: This is an expected outcome of forced degradation studies. The goal is to identify, and if necessary, characterize these new peaks.[9] These peaks represent the degradation products of this compound.

  • Possible Cause: Interaction with excipients.

    • Solution: Conduct compatibility studies with individual excipients to identify any interactions that may be causing the degradation.

Quantitative Data Summary

The following tables summarize hypothetical data from forced degradation studies on this compound. These tables are for illustrative purposes to guide researchers in presenting their stability data.

Table 1: Effect of pH on this compound Stability

pHTemperature (°C)Incubation Time (days)Initial Concentration (µg/mL)Final Concentration (µg/mL)Degradation (%)
2.0 (0.1 N HCl)6071008515
4.5 (Acetate Buffer)607100982
7.0 (Phosphate Buffer)607100955
9.0 (Borate Buffer)6071007030
12.0 (0.1 N NaOH)6071005545

Table 2: Effect of Temperature on this compound Stability

| Temperature (°C) | Incubation Time (days) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | Degradation (%) | |---|---|---|---|---|---| | 4 | 30 | 100 | 99 | 1 | | 25 | 30 | 100 | 96 | 4 | | 40 | 30 | 100 | 88 | 12 | | 60 | 30 | 100 | 75 | 25 | | 80 | 30 | 100 | 50 | 50 |

Table 3: Effect of Oxidizing Agent on this compound Stability

Oxidizing AgentConcentrationTemperature (°C)Incubation Time (hours)Initial Concentration (µg/mL)Final Concentration (µg/mL)Degradation (%)
H₂O₂3%25241006535
H₂O₂10%25241004060

Table 4: Photostability of this compound

Light SourceIntensityExposure DurationInitial Concentration (µg/mL)Final Concentration (µg/mL)Degradation (%)
UV Light1.2 million lux hours48 hours1008020
Visible Light200 W h/m²48 hours100928
Dark ControlN/A48 hours100991

Experimental Protocols

1. Protocol for Acid/Base Hydrolysis Study

  • Objective: To determine the susceptibility of this compound to acid and base-catalyzed hydrolysis.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

    • For acid hydrolysis, dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL.

    • For base hydrolysis, dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL.

    • Prepare a control sample by diluting the stock solution with purified water.

    • Incubate the samples at 60°C for a specified period (e.g., 7 days).

    • At predetermined time points, withdraw aliquots, neutralize the acid and base samples, and dilute to an appropriate concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

2. Protocol for Oxidative Degradation Study

  • Objective: To evaluate the stability of this compound in the presence of an oxidizing agent.

  • Procedure:

    • Prepare a 100 µg/mL solution of this compound.

    • Add hydrogen peroxide to the solution to achieve a final concentration of 3%.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • At specified intervals, take samples for analysis by HPLC.

3. Protocol for Photostability Study

  • Objective: To assess the impact of light exposure on the stability of this compound.

  • Procedure:

    • Expose a solution of this compound (100 µg/mL) to a light source that provides both UV and visible output, as specified by ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark.

    • Monitor the samples at appropriate time points and analyze by HPLC.

4. HPLC Analytical Method

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile, methanol, and 0.1% phosphoric acid (e.g., 9:3:88 v/v/v).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV detector set at 205 nm.[6]

  • Injection Volume: 10 µL.

  • Temperature: 40°C.[7]

Visualizations

G cluster_workflow Experimental Workflow for this compound Stability Testing prep Prepare this compound Stock Solution (1 mg/mL) stress Expose to Stress Conditions (pH, Temp, Light, Oxidant) prep->stress sample Sample at Time Points stress->sample neutralize Neutralize (for pH study) sample->neutralize If applicable analyze Analyze by Stability-Indicating HPLC sample->analyze neutralize->analyze quantify Quantify this compound & Degradants analyze->quantify

Caption: Workflow for this compound stability testing.

G cluster_pathway Plausible Oxidative Degradation Pathway of this compound This compound This compound Intermediate1 Oxidized Intermediates This compound->Intermediate1 Oxidation (e.g., H₂O₂) Product1 Ring-Opened Products Intermediate1->Product1 Further Oxidation Product2 Further Degradation Products Product1->Product2

Caption: Plausible oxidative degradation pathway.

References

"common challenges in high-performance liquid chromatography (HPLC) analysis of Cephaeline"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Cephaeline. It is designed for researchers, scientists, and drug development professionals to help resolve issues and optimize their analytical methods.

Troubleshooting Guides

This section addresses specific problems that may arise during the HPLC analysis of this compound, offering potential causes and systematic solutions.

Problem: Peak Tailing

Q1: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?

A1: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the analyte and the stationary phase. Here’s a systematic approach to troubleshoot and resolve peak tailing:

Potential Causes and Solutions for Peak Tailing of this compound

Potential Cause Solution Expected Outcome & Quantitative Data Example
Secondary Interactions with Silanol Groups This compound, as a basic compound, can interact with acidic silanol groups on the silica-based stationary phase, leading to tailing.[1][2]Adjust Mobile Phase pH: Lower the pH of the mobile phase to 2.5-3.5 to protonate the silanol groups and reduce interaction.[1][2] Use End-Capped Columns: Employ a high-quality, end-capped C18 or a column with a different stationary phase (e.g., Phenyl-Hexyl) to minimize silanol interactions.
Inappropriate Mobile Phase pH If the mobile phase pH is close to the pKa of this compound, both ionized and non-ionized forms may exist, causing peak broadening and tailing.[3][4]Optimize pH: Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound to ensure it is in a single ionic state.
Insufficient Buffer Capacity A low buffer concentration may not effectively control the mobile phase pH at the column surface, leading to inconsistent ionization and peak tailing.Increase Buffer Concentration: Increase the buffer concentration (e.g., to 25-50 mM) to improve pH control and peak symmetry.[2]
Column Overload Injecting too much sample can saturate the column, leading to peak distortion, including tailing.Reduce Sample Concentration: Dilute the sample and inject a smaller mass of this compound onto the column.
Column Contamination or Degradation Accumulation of matrix components or degradation of the stationary phase can create active sites that cause peak tailing.Use a Guard Column: A guard column will protect the analytical column from strongly retained matrix components. Flush the Column: Wash the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.
Problem: Poor Resolution

Q2: I am having difficulty separating this compound from Emetine and other matrix components. How can I improve the resolution?

A2: Achieving adequate resolution between this compound and structurally similar compounds like Emetine, which are often present in the same sample, is a primary challenge. Here are strategies to enhance resolution:

Strategies to Improve Resolution in this compound HPLC Analysis

Strategy Description Illustrative Data Example
Optimize Mobile Phase Composition Change Organic Modifier: Switching between acetonitrile and methanol can alter selectivity (α) and improve the separation of closely eluting peaks. Adjust Mobile Phase Strength: Decreasing the percentage of the organic solvent in the mobile phase will increase the retention factor (k') and may improve resolution.Varying Acetonitrile Content: A decrease in acetonitrile from 50% to 45% in the mobile phase could increase the resolution factor (Rs) between this compound and Emetine from 1.2 to 1.8.
Modify Mobile Phase pH As this compound and Emetine are basic compounds, their retention is highly sensitive to the mobile phase pH. A small change in pH can significantly impact selectivity.[3][4]pH Adjustment: Changing the mobile phase pH from 4.0 to 3.5 might increase the separation factor (α) between this compound and Emetine, leading to baseline resolution.
Select an Appropriate Column Column Chemistry: Consider a column with a different stationary phase (e.g., Phenyl-Hexyl or Cyano) that can offer different selectivity for alkaloids. Particle Size and Column Length: Using a column with smaller particles (e.g., <3 µm) or a longer column will increase the column efficiency (N) and, consequently, the resolution.[5]Column Comparison: A Phenyl-Hexyl column might provide a resolution factor (Rs) of 2.1 for the critical pair, compared to an Rs of 1.4 on a standard C18 column under the same mobile phase conditions.
Adjust Flow Rate Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time.[5]Flow Rate Reduction: Decreasing the flow rate from 1.0 mL/min to 0.8 mL/min could improve the resolution between two closely eluting peaks from 1.3 to 1.7.
Control Column Temperature Optimizing the column temperature can influence selectivity and efficiency. Lowering the temperature generally increases retention and may improve resolution.[5]Temperature Effect: Reducing the column temperature from 40°C to 30°C might increase the retention time of this compound and improve its separation from an interfering peak.
Problem: Low Sensitivity

Q3: The signal for my this compound peak is very low, and I am struggling with the limit of detection (LOD) and limit of quantitation (LOQ). What can I do to enhance sensitivity?

A3: Low sensitivity can be a significant hurdle, especially when analyzing trace amounts of this compound. Here are several approaches to boost the signal-to-noise ratio (S/N) and improve detection limits:

Methods to Enhance Sensitivity for this compound Analysis

Approach Description Expected Improvement
Optimize Detection Wavelength Ensure the UV detector is set to the wavelength of maximum absorbance for this compound, which is typically around 285 nm.[6]Setting the optimal wavelength can significantly increase the peak height and area, thereby improving the S/N ratio.
Improve Sample Preparation Solid-Phase Extraction (SPE): Utilize SPE to clean up the sample and concentrate the analyte. This removes interfering matrix components and increases the concentration of this compound injected. Liquid-Liquid Extraction (LLE): A well-optimized LLE protocol can also effectively clean up the sample and concentrate the analyte.An effective sample cleanup and concentration step can increase the S/N ratio by a factor of 5 to 10.
Increase Injection Volume Injecting a larger volume of the sample can increase the peak response, provided it does not lead to peak broadening or distortion.Doubling the injection volume (e.g., from 10 µL to 20 µL) can theoretically double the peak area, leading to a better S/N ratio.
Use a More Sensitive Detector If available, a fluorescence detector can offer significantly higher sensitivity for naturally fluorescent compounds like this compound compared to a UV detector.[7] A mass spectrometer (MS) detector will also provide high sensitivity and selectivity.Fluorescence detection can lower the LOD for this compound to the low ng/mL level.[7]
Reduce Baseline Noise High-Purity Solvents: Use HPLC-grade solvents and fresh mobile phase to minimize baseline noise. System Maintenance: Ensure the HPLC system is well-maintained, with clean detector flow cells and stable pump performance.A stable and low-noise baseline is crucial for accurately detecting and integrating low-level peaks, thereby improving the LOD and LOQ.
Decrease Column Diameter Using a column with a smaller internal diameter (e.g., 2.1 mm instead of 4.6 mm) can increase the mass sensitivity by concentrating the analyte in a smaller volume of mobile phase.Switching from a 4.6 mm ID to a 2.1 mm ID column can result in a ~4.7-fold increase in peak height for the same mass of analyte injected.

Frequently Asked Questions (FAQs)

Q4: What is a typical starting HPLC method for this compound analysis?

A4: A good starting point for the analysis of this compound, often performed alongside Emetine, would be a reversed-phase method. Here is a typical protocol:

Standard HPLC Protocol for this compound and Emetine Analysis

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Phosphoric acid in Water, B: Acetonitrile:Methanol (80:20)
Gradient 88% A, 12% B, isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 285 nm
Injection Volume 20 µL
Sample Preparation Extract powdered plant material with an acidic methanol solution, followed by ultrasonic extraction. Centrifuge and filter the supernatant before injection.[8]

Q5: How can I deal with matrix effects when analyzing this compound in plant extracts?

A5: Matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization or detection of the analyte, are a common problem in the analysis of natural products.[9] Here are some strategies to mitigate them:

  • Effective Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds from the sample matrix before HPLC analysis.

  • Use of a Guard Column: A guard column can help by trapping strongly retained matrix components that might otherwise co-elute with your analyte in subsequent runs.

  • Method Optimization: Adjusting the mobile phase composition or gradient profile can help to chromatographically separate this compound from interfering matrix components.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for any signal suppression or enhancement caused by the matrix.[9]

  • Use of an Internal Standard: Adding a structurally similar compound that is not present in the sample (an internal standard) can help to correct for variations in sample preparation and matrix effects.

Q6: What are the stability considerations for this compound during sample preparation and analysis?

A6: this compound, like many alkaloids, can be susceptible to degradation under certain conditions. It is important to consider the following:

  • pH Stability: this compound may be unstable under strongly acidic or alkaline conditions, especially when heated. It is advisable to perform sample extraction and store solutions in mildly acidic or neutral conditions.

  • Light Sensitivity: Protect standard solutions and sample extracts from direct light to prevent photodegradation. Use amber vials or store them in the dark.

  • Temperature Stability: Store stock solutions and sample extracts at low temperatures (e.g., 4°C) to minimize degradation. For long-term storage, freezing (-20°C or lower) may be necessary. A stability study as part of method validation is recommended to determine the stability of this compound under your specific analytical conditions.[10]

Experimental Workflows and Logical Relationships

The following diagrams illustrate common workflows and decision-making processes in the HPLC analysis of this compound.

TroubleshootingWorkflow start Problem with this compound Peak peak_shape Assess Peak Shape start->peak_shape resolution Check Resolution start->resolution sensitivity Evaluate Sensitivity start->sensitivity tailing Peak Tailing? peak_shape->tailing poor_res Poor Resolution? resolution->poor_res low_signal Low Signal? sensitivity->low_signal solution_tailing Adjust pH Use End-capped Column Increase Buffer Strength tailing->solution_tailing Yes ok Problem Solved tailing->ok No solution_res Optimize Mobile Phase Change Column Adjust Flow Rate/Temp poor_res->solution_res Yes poor_res->ok No solution_sens Optimize Wavelength Improve Sample Prep Increase Injection Volume low_signal->solution_sens Yes low_signal->ok No solution_tailing->ok solution_res->ok solution_sens->ok not_ok Consult Further ok->not_ok If problem persists

Caption: Troubleshooting Decision Tree for HPLC Analysis of this compound.

SamplePrepWorkflow start Plant Material (e.g., Ipecac Root) extraction Extraction (e.g., Acidified Methanol with Sonication) start->extraction cleanup Sample Cleanup (e.g., SPE or LLE) extraction->cleanup filtration Filtration (0.45 µm filter) cleanup->filtration hplc HPLC Analysis filtration->hplc

Caption: General Sample Preparation Workflow for this compound Analysis.

References

Technical Support Center: Troubleshooting Cephaeline-Induced Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with Cephaeline-induced cytotoxicity experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound-induced cytotoxicity?

A1: this compound is an alkaloid that has demonstrated anti-cancer properties through multiple mechanisms.[1][2] It can inhibit cell viability, growth, and migration.[1] Key mechanisms include the induction of histone H3 acetylation, apoptosis, autophagy, and cell cycle arrest, particularly in the G0/G1 or G2/M phase.[1][3][4][5][6] In some cancer cell lines, such as lung cancer, this compound has been shown to induce ferroptosis by targeting NRF2.[7][8]

Q2: I am not observing the expected level of cytotoxicity. What are the possible reasons?

A2: Several factors could contribute to lower-than-expected cytotoxicity:

  • Cell Line Resistance: Different cell lines exhibit varying sensitivity to this compound.[1] Higher IC50 values indicate greater resistance.[9]

  • Incorrect Concentration: Ensure the correct concentrations of this compound are being used for your specific cell line. A dose-response experiment is crucial to determine the optimal concentration.

  • Sub-optimal Treatment Duration: The cytotoxic effects of this compound can be time-dependent.[1] Consider extending the incubation time.

  • Reagent Quality: Verify the purity and stability of your this compound stock solution.

  • Cell Culture Conditions: Factors like cell density, passage number, and media composition can influence cellular response.

Q3: How does this compound affect the cell cycle?

A3: this compound has been shown to induce cell cycle arrest, which is a common mechanism for anti-cancer agents to inhibit tumor growth.[5][6] For example, in breast cancer cells, it can cause arrest at the G0/G1 phase.[3][4] This prevents the cells from progressing through the cell cycle and undergoing division.

Q4: What is the role of autophagy in this compound's cytotoxic effect?

A4: Autophagy can have a dual role in cancer.[10] In the context of this compound treatment, it has been observed to be induced in cancer cells.[3][4] While autophagy can sometimes be a survival mechanism for cancer cells, sustained or excessive autophagy can lead to cell death.[11] In breast cancer cells, this compound induces autophagy by inhibiting the AKT/mTOR signaling pathway.[3][4]

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Pipette gently to avoid cell stress.[12]
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation.[13] Fill the outer wells with sterile PBS or media.
Air Bubbles in Wells Inspect wells for air bubbles before reading the plate.[12] If present, gently break them with a sterile pipette tip or a syringe needle.[12]
Incomplete Solubilization of Formazan Crystals (MTT Assay) Ensure complete dissolution of the formazan crystals by vigorous pipetting or shaking the plate.[14]
Issue 2: Unexpected Morphological Changes in Cells
Possible Cause Troubleshooting Step
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not toxic to the cells. Run a vehicle control with the solvent alone.
Contamination Check for signs of microbial contamination in the cell culture.
Apoptosis or Necrosis The observed morphological changes may be indicative of apoptosis (e.g., cell shrinkage, membrane blebbing) or necrosis. Perform specific assays to confirm the mode of cell death.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Mucoepidermoid Carcinoma (MEC) Cell Lines

Cell LineIC50 Value (µM)
UM-HMC-10.16[1][7]
UM-HMC-22.08[1][7]
UM-HMC-3A0.02[1][7]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.[15][16][17]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[16] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[15]

Materials:

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[17]

  • 96-well plates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • Add 10-50 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[15][17]

  • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[17]

  • Carefully remove the medium.

  • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[17]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

  • Measure the absorbance at 570-590 nm using a microplate reader.[14][16]

Annexin V/PI Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound as for the cytotoxicity assay.

  • Harvest the cells (including any floating cells in the supernatant).

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide Staining

Principle: This method uses propidium iodide (PI) to stain the cellular DNA content. The fluorescence intensity of PI is directly proportional to the amount of DNA. A flow cytometer can then be used to quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% Ethanol (ice-cold)

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-old 70% ethanol while vortexing gently.

  • Incubate at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content by flow cytometry.

Visualizations

Cephaeline_Signaling_Pathway This compound This compound Akt_mTOR AKT/mTOR Pathway This compound->Akt_mTOR inhibits Histone_Deacetylases Histone Deacetylases This compound->Histone_Deacetylases inhibits NRF2 NRF2 This compound->NRF2 inhibits Cell_Cycle_Arrest Cell Cycle Arrest This compound->Cell_Cycle_Arrest Apoptosis Apoptosis This compound->Apoptosis Autophagy Autophagy Akt_mTOR->Autophagy induces Histone_Acetylation Histone H3 Acetylation Histone_Deacetylases->Histone_Acetylation induces Ferroptosis Ferroptosis NRF2->Ferroptosis induces Cytotoxicity Cellular Cytotoxicity Autophagy->Cytotoxicity Histone_Acetylation->Cytotoxicity Ferroptosis->Cytotoxicity Cell_Cycle_Arrest->Cytotoxicity Apoptosis->Cytotoxicity

Caption: this compound's multifaceted signaling pathways leading to cytotoxicity.

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Add_this compound 3. Add this compound (various conc.) Cell_Seeding->Add_this compound Incubate 4. Incubate (e.g., 24-72h) Add_this compound->Incubate MTT_Addition 5. Add MTT Reagent Incubate->MTT_Addition Incubate_MTT 6. Incubate (2-4h) MTT_Addition->Incubate_MTT Solubilize 7. Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance 8. Read Absorbance (570nm) Solubilize->Read_Absorbance Calculate_Viability 9. Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 10. Determine IC50 Calculate_Viability->Determine_IC50 Troubleshooting_Logic Start Low Cytotoxicity Observed Check_Concentration Is the this compound concentration appropriate? Start->Check_Concentration Check_Duration Is the incubation time sufficient? Check_Concentration->Check_Duration Yes Dose_Response Perform dose-response experiment Check_Concentration->Dose_Response No Check_Cell_Line Is the cell line known to be sensitive? Check_Duration->Check_Cell_Line Yes Time_Course Perform time-course experiment Check_Duration->Time_Course No Check_Reagent Is the this compound stock solution viable? Check_Cell_Line->Check_Reagent Yes Consult_Literature Check literature for IC50 values Check_Cell_Line->Consult_Literature No New_Stock Prepare fresh this compound stock Check_Reagent->New_Stock No End Re-evaluate Experiment Check_Reagent->End Yes Dose_Response->End Time_Course->End Consult_Literature->End New_Stock->End

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Cephaeline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of Cephaeline.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral bioavailability of this compound?

A1: this compound, an isoquinoline alkaloid, is expected to face challenges typical for this class of compounds, including poor aqueous solubility, low permeability across the intestinal epithelium, and potential for first-pass metabolism in the gut and liver. These factors can lead to low and variable plasma concentrations after oral administration.

Q2: What are the most promising strategies to improve the in vivo bioavailability of this compound?

A2: Based on studies with structurally similar alkaloids, promising strategies include:

  • Nanoformulations: Encapsulating this compound in nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can enhance its solubility, protect it from degradation in the gastrointestinal tract, and improve its absorption.

  • Lipid-Based Formulations: Formulations like self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs like this compound in the gastrointestinal fluids, thereby enhancing absorption.

  • Prodrug Approach: Chemical modification of the this compound molecule to create a more permeable prodrug that converts back to the active form after absorption can be a viable strategy.

  • Use of Permeation Enhancers: Co-administration of this compound with compounds that transiently increase the permeability of the intestinal epithelium can improve its absorption.

Q3: Are there any known signaling pathways that this compound interacts with that could be relevant to its bioavailability and therapeutic effect?

A3: Yes, recent research has shown that this compound can induce ferroptosis in cancer cells by targeting the NRF2 signaling pathway.[1][2] Specifically, this compound inhibits NRF2, leading to a cascade of events that result in lipid peroxidation and cell death.[1] Understanding this pathway is crucial for elucidating its mechanism of action and may have implications for its delivery and targeting.

Troubleshooting Guide

Issue: Low and inconsistent plasma concentrations of this compound in in vivo studies.

Potential Cause Troubleshooting/Suggested Solution
Poor aqueous solubility Formulate this compound in a solubilizing vehicle. Consider nanoformulations like solid lipid nanoparticles (SLNs) or polymeric nanoparticles to increase the surface area for dissolution. Lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can also enhance solubility in the GI tract.
Low intestinal permeability Investigate the use of permeation enhancers in the formulation. Alternatively, a prodrug approach could be explored to increase the lipophilicity of this compound and improve its passive diffusion across the intestinal membrane.
Extensive first-pass metabolism Co-administer this compound with known inhibitors of relevant cytochrome P450 enzymes. However, this approach requires careful investigation to avoid potential drug-drug interactions. Nanoformulations can also protect the drug from enzymatic degradation.
P-glycoprotein (P-gp) efflux Many natural alkaloids are substrates for P-gp, which actively pumps the drug out of intestinal cells back into the lumen. Consider co-administration with a P-gp inhibitor or using excipients in the formulation that are known to inhibit P-gp.

Quantitative Data on Bioavailability Enhancement of Structurally Similar Alkaloids

Since specific data on the bioavailability enhancement of this compound is limited, the following tables summarize findings from studies on berberine and tetrandrine, which are also isoquinoline alkaloids. These results provide a strong indication of the potential improvements that could be achieved for this compound using similar formulation strategies.

Table 1: Pharmacokinetic Parameters of Berberine (BBR) and Berberine-Loaded Solid Lipid Nanoparticles (BBR-SLNs) in Rats Following Oral Administration. [1]

Formulation Cmax (ng/mL) AUC (0-t) (ng·h/mL) Relative Bioavailability (%)
BBR Suspension66.88 ± 2.15289.4 ± 15.7100
BBR-SLNs192.32 ± 5.251195.8 ± 68.4413.2

Table 2: Pharmacokinetic Parameters of Tetrandrine (TET) and Tetrandrine-Loaded Solid Lipid Nanoparticles (TET-SLNs) in Rats Following Intravenous Administration. [3]

Formulation AUC (0-∞) (mg·h/L) Clearance (L/h/kg)
TET Injection2.89 ± 0.461.74 ± 0.28
TET-SLNs4.86 ± 0.721.03 ± 0.15

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is adapted from methods used for other isoquinoline alkaloids and serves as a starting point for developing this compound-loaded SLNs.[1][3]

  • Preparation of Lipid and Aqueous Phases:

    • Melt a solid lipid (e.g., glyceryl monostearate, Precirol® ATO 5) at a temperature approximately 5-10°C above its melting point.

    • Dissolve this compound in the melted lipid phase.

    • Separately, prepare an aqueous phase containing a surfactant (e.g., Poloxamer 188, Tween 80) dissolved in deionized water and heat it to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot aqueous phase to the hot lipid phase under high-speed homogenization to form a coarse oil-in-water emulsion.

  • Nanoparticle Formation:

    • Subject the hot emulsion to high-pressure homogenization or ultrasonication for a specified time to reduce the particle size to the nanometer range.

  • Cooling and Solidification:

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form the SLNs.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the entrapment efficiency and drug loading capacity using a suitable analytical method like HPLC after separating the free drug from the nanoparticles.

Protocol 2: In Vivo Oral Bioavailability Study in Rats

This is a general protocol for assessing the oral bioavailability of a new this compound formulation compared to a control.[1]

  • Animal Model:

    • Use male Sprague-Dawley or Wistar rats, fasted overnight before the experiment with free access to water.

  • Dosing:

    • Divide the rats into two groups: a control group receiving a this compound suspension and a test group receiving the enhanced this compound formulation (e.g., this compound-SLNs).

    • Administer the formulations orally via gavage at a predetermined dose.

  • Blood Sampling:

    • Collect blood samples from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

  • Sample Analysis:

    • Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as HPLC with fluorescence or mass spectrometry detection.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) for both groups.

    • Determine the relative bioavailability of the test formulation compared to the control.

Visualizations

G cluster_workflow Experimental Workflow for In Vivo Bioavailability Study prep Formulation Preparation (e.g., this compound-SLNs) dose Oral Gavage prep->dose animal Animal Model (Fasted Rats) animal->dose sample Blood Sampling (Serial Time Points) dose->sample process Plasma Separation sample->process analyze LC-MS/MS Analysis process->analyze pk Pharmacokinetic Analysis (AUC, Cmax, Tmax) analyze->pk

Caption: Workflow for an in vivo oral bioavailability study of a this compound formulation.

G cluster_pathway This compound-Induced Ferroptosis via NRF2 Inhibition This compound This compound NRF2 NRF2 This compound->NRF2 inhibits GPX4 GPX4 (Glutathione Peroxidase 4) NRF2->GPX4 activates SLC7A11 SLC7A11 (Cystine/Glutamate Antiporter) NRF2->SLC7A11 activates Lipid_ROS Lipid ROS (Reactive Oxygen Species) GPX4->Lipid_ROS reduces GSH GSH (Glutathione) SLC7A11->GSH promotes synthesis GSH->GPX4 is a cofactor for Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis induces

Caption: this compound inhibits NRF2, leading to reduced antioxidant capacity and increased lipid ROS, ultimately inducing ferroptosis.[1]

References

Protocol Refinement for Consistent Results in Cephaeline Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in experiments involving Cephaeline.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during experimentation with this compound, offering potential causes and solutions in a question-and-answer format.

Sample Preparation and Handling

  • Question: My this compound solution appears cloudy or shows precipitation after dilution in cell culture media. What should I do?

    • Potential Cause: this compound, like many natural alkaloids, can have limited solubility in aqueous solutions. Precipitation can occur when a concentrated stock solution (e.g., in DMSO) is diluted into the culture medium.

    • Troubleshooting Steps:

      • Ensure Complete Dissolution of Stock: Before diluting, ensure your this compound stock solution in DMSO is completely dissolved. Gentle warming (to 37°C) and vortexing can aid dissolution.

      • Pre-warm Media: Warm the cell culture media to 37°C before adding the this compound stock solution.

      • Stepwise Dilution: Instead of a single large dilution, perform a stepwise dilution of the stock solution into the media.

      • Increase Final DMSO Concentration (with caution): If precipitation persists, you may need to slightly increase the final concentration of DMSO in your culture medium. However, it is crucial to run a vehicle control with the same DMSO concentration to ensure it does not affect cell viability or the experimental outcome. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is essential to determine the tolerance of your specific cell line.

      • Sonication: Briefly sonicate the final diluted solution to aid in dissolving any remaining precipitate.

  • Question: How should I prepare and store this compound stock solutions?

    • Answer: For in vitro experiments, it is recommended to prepare a high-concentration stock solution of this compound in a non-polar solvent like DMSO. A stock concentration of 10 mM is common. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound. When preparing for an experiment, thaw an aliquot and dilute it to the final working concentration in your cell culture medium immediately before use.

Cell-Based Assays

  • Question: I am observing inconsistent IC50 values for this compound in my cell viability assays (e.g., MTT, CCK-8). What could be the reason?

    • Potential Causes: Inconsistent IC50 values can stem from several factors, including cell seeding density, passage number, and variations in treatment duration.

    • Troubleshooting Steps:

      • Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well. Create a standard operating procedure (SOP) for cell counting and seeding.

      • Monitor Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change with prolonged culturing.

      • Precise Incubation Times: Adhere strictly to the predetermined incubation times for this compound treatment.

      • Check for Drug Stability: As this compound is a natural product, its stability in culture media over long incubation periods could be a factor. Consider refreshing the media with a new drug for longer experiments.

      • Plate Uniformity: Account for potential "edge effects" on 96-well plates by not using the outer wells for experimental samples or by filling them with a buffer to maintain humidity.

  • Question: My flow cytometry results for apoptosis (Annexin V/PI staining) show high background fluorescence after this compound treatment. Why is this happening?

    • Potential Cause: Some natural compounds, including alkaloids, can exhibit autofluorescence, which can interfere with the detection of fluorescent signals in flow cytometry.

    • Troubleshooting Steps:

      • Include Unstained Controls: Always run an unstained cell control treated with this compound to determine its intrinsic fluorescence in the channels you are analyzing.

      • Use Brighter Fluorochromes: If autofluorescence is an issue, consider using brighter fluorochromes for your antibodies to improve the signal-to-noise ratio.

      • Compensation Adjustments: Carefully set up your compensation controls to subtract the spectral overlap between fluorochromes and any autofluorescence from the this compound-treated cells.

  • Question: I have observed unexpected changes in cell morphology after this compound treatment that do not correlate with typical apoptotic or necrotic features. What does this indicate?

    • Potential Cause: this compound can induce cellular processes other than apoptosis, such as ferroptosis, which have distinct morphological characteristics. Ferroptosis is characterized by mitochondrial shrinkage and increased mitochondrial membrane density.

    • Actionable Advice: Investigate markers of other cell death pathways. For ferroptosis, you can measure lipid peroxidation (e.g., using C11-BODIPY staining) and the expression of key regulatory proteins like GPX4 and NRF2.

Molecular Biology Techniques

  • Question: I am having trouble detecting a clear signal for NRF2 or GPX4 in my western blots after this compound treatment. What can I do?

    • Potential Causes: Low protein abundance, poor antibody quality, or suboptimal transfer conditions can lead to weak or no signal.

    • Troubleshooting Steps:

      • Optimize Protein Extraction: Use a lysis buffer that efficiently extracts nuclear proteins, as NRF2 translocates to the nucleus upon activation.

      • Select a Validated Antibody: Ensure the primary antibodies for NRF2 and GPX4 are well-validated for western blotting in your species of interest. Check the manufacturer's data and relevant literature.

      • Optimize Transfer Conditions: For larger proteins like NRF2, ensure complete transfer from the gel to the membrane by optimizing the transfer time and voltage. A wet transfer system overnight at a low voltage is often effective.

      • Load Sufficient Protein: Increase the amount of total protein loaded per well.

      • Use a Positive Control: Include a positive control lysate from cells known to express high levels of NRF2 and GPX4 to validate your protocol and antibody performance.

  • Question: My qPCR results for gene expression analysis after this compound treatment show high variability between replicates. What are the possible reasons?

    • Potential Causes: Inconsistent RNA quality, inefficient cDNA synthesis, or suboptimal primer design can all contribute to variability in qPCR data.

    • Troubleshooting Steps:

      • Ensure High-Quality RNA: Use a robust RNA extraction method and assess RNA integrity (e.g., using a Bioanalyzer or gel electrophoresis) before proceeding to cDNA synthesis.

      • Optimize cDNA Synthesis: Use a consistent amount of RNA for each reverse transcription reaction and ensure the reaction is efficient.

      • Validate Primer Efficiency: Before running your experimental samples, perform a primer efficiency test using a standard curve to ensure your primers are amplifying the target with high efficiency (90-110%).

      • Use a Stable Housekeeping Gene: Validate that your chosen reference gene's expression is not affected by this compound treatment in your specific experimental model.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 ValueCitation
H460Lung Cancer2488 nM[1][2]
4858 nM[1][2]
7235 nM[1][2]
A549Lung Cancer2489 nM[1][2]
4865 nM[1][2]
7243 nM[1][2]
UM-HMC-1Mucoepidermoid Carcinoma720.16 µM[3]
UM-HMC-2Mucoepidermoid Carcinoma722.08 µM[3]
UM-HMC-3AMucoepidermoid Carcinoma720.02 µM[3]

Table 2: Antiviral Activity of this compound

VirusCell LineAssayIC50 ValueCitation
Zika Virus (ZIKV)HEK293NS5 RdRp Polymerase Activity976 nM[3]
Ebola Virus (EBOV)HeLaVLP Entry3.27 µM[3]
Ebola Virus (EBOV)Vero E6Live Virus Infection22.18 nM[3]

Detailed Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

  • Materials:

    • 96-well plates

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in cell culture medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

    • After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

  • Materials:

    • 6-well plates

    • This compound stock solution

    • Cell culture medium

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

  • Procedure:

    • Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.

    • Harvest the cells by trypsinization and collect the supernatant (to include any floating apoptotic cells).

    • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

      • Healthy cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

3. Western Blotting for NRF2 and GPX4

This protocol details the detection of key proteins in the ferroptosis pathway.

  • Materials:

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-NRF2, anti-GPX4, and a loading control like anti-β-actin)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

  • Procedure:

    • Treat cells with this compound, then lyse them in cold lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

4. Quantitative Real-Time PCR (qPCR)

This protocol is for analyzing the expression of genes involved in this compound's mechanism of action.

  • Materials:

    • RNA extraction kit

    • cDNA synthesis kit

    • SYBR Green or TaqMan qPCR master mix

    • Primers for target genes (e.g., NRF2, GPX4, SLC7A11) and a reference gene (e.g., GAPDH, ACTB)

  • Procedure:

    • Treat cells with this compound and extract total RNA using a commercial kit.

    • Assess the quality and quantity of the extracted RNA.

    • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

    • Set up the qPCR reaction by mixing the cDNA template, primers, and qPCR master mix.

    • Run the qPCR reaction in a real-time PCR cycler using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the reference gene.

Visualizations

This compound-Induced Ferroptosis Signaling Pathway

G This compound This compound NRF2 NRF2 (inactivated) This compound->NRF2 inhibits GPX4 GPX4 (downregulated) NRF2->GPX4 regulates SLC7A11 SLC7A11 (downregulated) NRF2->SLC7A11 regulates Lipid_ROS Lipid ROS (accumulated) GPX4->Lipid_ROS reduces GSH GSH (depleted) SLC7A11->GSH maintains GSH->GPX4 cofactor for Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis induces

Caption: this compound induces ferroptosis by inhibiting NRF2.

Experimental Workflow for Assessing this compound-Induced Apoptosis

G start Seed Cells treat Treat with this compound start->treat harvest Harvest Cells treat->harvest stain Stain with Annexin V-FITC/PI harvest->stain flow Analyze by Flow Cytometry stain->flow end Quantify Apoptosis flow->end

Caption: Workflow for analyzing this compound-induced apoptosis.

Logical Relationship of this compound's Dual Anti-Cancer Mechanisms

G This compound This compound Ferroptosis Induces Ferroptosis This compound->Ferroptosis Histone_Acetylation Increases Histone H3 Acetylation This compound->Histone_Acetylation Cell_Death Cancer Cell Death Ferroptosis->Cell_Death Histone_Acetylation->Cell_Death contributes to

Caption: this compound's dual mechanisms leading to cancer cell death.

References

Technical Support Center: Addressing Batch-to-Batch Variability of Commercially Sourced Cephaeline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercially sourced Cephaeline. Our goal is to help you identify and address potential issues arising from batch-to-batch variability to ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is batch-to-batch variability a concern?

A1: this compound is a natural alkaloid derived from the roots of the Psychotria ipecacuanha plant.[1][2] It is a bioactive compound with demonstrated antiviral and anticancer properties.[3][4][5] As a natural product, the concentration of this compound and the presence of related alkaloids can vary between different harvests of the plant material due to factors such as plant age, geographical location, and extraction methods. This can lead to significant batch-to-batch variability in the purity and composition of commercially available this compound, potentially affecting experimental outcomes.

Q2: What are the potential impurities in commercially sourced this compound?

A2: The most common and structurally similar impurity in this compound is Emetine .[1] this compound is a desmethyl analog of Emetine, and they are often co-extracted from the plant source.[6] Other potential impurities could include minor related alkaloids from the ipecac plant or residual solvents from the purification process. The Certificate of Analysis (CoA) from your supplier should provide information on the purity of the batch and the methods used to determine it.

Q3: How can I assess the quality of a new batch of this compound?

A3: It is crucial to qualify each new batch of this compound before use in critical experiments. We recommend the following steps:

  • Review the Certificate of Analysis (CoA): Carefully examine the CoA provided by the supplier. Key information to look for includes purity (typically determined by HPLC), identity confirmation (e.g., by Mass Spectrometry or NMR), and the level of any identified impurities.

  • Perform in-house Quality Control (QC): Conduct your own analytical verification. A simple HPLC analysis can confirm the purity and compare the retention time to a previously validated batch or a reference standard.

  • Conduct a Pilot Experiment: Test the new batch in a small-scale, well-established assay (e.g., a cell viability assay with a sensitive cell line) to compare its biological activity with a previous, well-characterized batch.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure stability, this compound should be stored in a well-sealed container, protected from light, at -20°C.[7] For long-term storage, it is advisable to aliquot the compound to avoid repeated freeze-thaw cycles. Solutions of this compound in solvents like DMSO should also be stored at -20°C and used within a reasonable timeframe. Stability can be affected by storage in different container types, with glass bottles generally being preferable to plastic bags.[8]

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Assays (e.g., Antiviral or Anticancer Assays)

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Batch-to-Batch Variability in Purity/Potency 1. Qualify the new batch: Perform HPLC analysis to confirm purity and compare the peak profile to a previous batch. 2. Run a dose-response curve: Compare the IC50/EC50 value of the new batch to a reference batch in a standard assay. A significant shift may indicate a difference in potency. 3. Consult the Supplier: If a significant discrepancy is observed, contact the supplier with your data and the batch number.
Presence of Bioactive Impurities (e.g., Emetine) 1. Review the CoA: Check for the percentage of emetine or other specified impurities. Emetine also possesses antiviral and cytotoxic properties and its varying concentration can affect results.[3][9] 2. Consider the Impurity's Impact: If your assay is sensitive to the known biological activities of the impurity, you may need to source a higher purity batch or account for the impurity's effect in your data analysis.
Degradation of this compound Stock Solution 1. Prepare Fresh Stock Solutions: Avoid using old stock solutions. Prepare fresh solutions from powder for each set of experiments. 2. Proper Storage: Ensure stock solutions are stored in small aliquots at -20°C and protected from light to prevent degradation.[7][10]
General Cell Culture Issues 1. Cell Line Health: Ensure cells are healthy, within a low passage number, and free from contamination (especially mycoplasma).[11][12] 2. Media and Reagent Consistency: Use the same lot of media, serum, and other critical reagents throughout an experiment to minimize variability.[13]
Issue 2: Unexpected HPLC Chromatogram

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Shift in Retention Time 1. Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently. Small changes in pH or solvent ratio can affect retention time.[14] 2. Column Temperature: Use a column oven to maintain a constant temperature, as fluctuations can cause retention time drift. 3. Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before each run.[14]
Appearance of Extra Peaks 1. Sample Contamination: The sample may have been contaminated. Prepare a fresh sample from the stock powder. 2. Impurity Profile: The new batch may have a different impurity profile. Compare the chromatogram to the CoA and previous batches. 3. Mobile Phase Contamination: Filter all solvents before use and use high-purity (HPLC grade) solvents.[15]
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Reduce the injection volume or the sample concentration. 2. Column Degradation: The column may be aging. Try flushing the column with a strong solvent or replace it if necessary.[16] 3. Inappropriate Solvent for Sample Dissolution: Ideally, dissolve the sample in the mobile phase. If a different solvent is used, it should be weaker than the mobile phase.[15]

Data Presentation

Table 1: Representative Certificate of Analysis for this compound
Test Specification Result Method
Appearance White to off-white powderConformsVisual
Identity Conforms to structureConforms¹H-NMR, MS
Purity (HPLC) ≥ 98.0%99.2%HPLC (280 nm)
Emetine Content (HPLC) ≤ 1.0%0.5%HPLC (280 nm)
Residual Solvents As per USP <467>ConformsGC-HS
Loss on Drying ≤ 1.0%0.3%TGA

Note: This is an example CoA. Specifications and results will vary by supplier and batch.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Purity

This protocol provides a general method for determining the purity of a this compound sample.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject the sample.

    • Run the gradient elution.

    • Integrate the peak areas to determine the relative purity.

Protocol 2: Western Blot for Histone H3 Acetylation

This protocol is for assessing the effect of this compound on histone H3 acetylation in cultured cells.

  • Cell Treatment: Plate cells at an appropriate density and treat with various concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Histone Extraction: Harvest cells and perform acid extraction of histones or use a commercial kit.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a suitable assay (e.g., Bradford or BCA).

  • SDS-PAGE: Separate 10-20 µg of histone extract on a 15% polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against acetylated histone H3 (e.g., anti-acetyl-H3) and a loading control (e.g., anti-total H3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the acetylated H3 signal to the total H3 signal.

Protocol 3: NRF2 Activity Assay

This protocol outlines a method to measure the effect of this compound on the nuclear translocation of NRF2, a key step in its activation.

  • Cell Treatment: Treat cells with this compound or a vehicle control as described for the Western blot protocol.

  • Nuclear and Cytoplasmic Extraction: Harvest the cells and separate the nuclear and cytoplasmic fractions using a commercial extraction kit according to the manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic extracts.

  • Western Blot Analysis:

    • Perform SDS-PAGE and Western blotting as described above.

    • Use 20-30 µg of nuclear extract and cytoplasmic extract per lane.

    • Probe the membranes with a primary antibody against NRF2.

    • Use Lamin B1 as a nuclear loading control and GAPDH or β-actin as a cytoplasmic loading control.

  • Analysis: Compare the levels of NRF2 in the nuclear fraction of this compound-treated cells to the control cells to determine if there is an increase in nuclear translocation.

Visualizations

experimental_workflow cluster_qc Batch Qualification cluster_experiments Core Experiments cluster_mechanistic Mechanistic Studies CoA Review CoA Review HPLC Analysis HPLC Analysis CoA Review->HPLC Analysis 2. Confirm Pilot Experiment Pilot Experiment HPLC Analysis->Pilot Experiment 3. Test Core Experiments Core Experiments Pilot Experiment->Core Experiments Proceed if OK Troubleshooting Troubleshooting Pilot Experiment->Troubleshooting If inconsistent Antiviral Assay Antiviral Assay Anticancer Assay Anticancer Assay Histone Acetylation Histone Acetylation NRF2 Activity NRF2 Activity New this compound Batch New this compound Batch New this compound Batch->CoA Review 1. Verify Mechanistic Studies Mechanistic Studies Core Experiments->Mechanistic Studies Investigate MoA Contact Supplier Contact Supplier Troubleshooting->Contact Supplier Escalate

Caption: Workflow for qualifying and using a new batch of this compound.

signaling_pathway This compound This compound HDACs Histone Deacetylases This compound->HDACs Inhibition Keap1 Keap1 This compound->Keap1 Inhibition of NRF2 Interaction Histone Acetylation Histone Acetylation HDACs->Histone Acetylation Reduces Chromatin Relaxation Chromatin Relaxation Histone Acetylation->Chromatin Relaxation Induces Gene Expression Gene Expression Chromatin Relaxation->Gene Expression Alters Anticancer Effects Anticancer Effects Gene Expression->Anticancer Effects NRF2 NRF2 Keap1->NRF2 Sequesters & Promotes Degradation Proteasomal Degradation Proteasomal Degradation NRF2->Proteasomal Degradation Nuclear Translocation Nuclear Translocation NRF2->Nuclear Translocation Increased ARE Antioxidant Response Element Nuclear Translocation->ARE Binds to Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Activates Ferroptosis Ferroptosis Antioxidant Genes->Ferroptosis Inhibition Leads to Ferroptosis->Anticancer Effects

Caption: Simplified signaling pathways of this compound.

References

Technical Support Center: Minimizing Off-Target Effects of Cephaeline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target effects of Cephaeline in cellular models. The following troubleshooting guides and FAQs are designed to address specific issues encountered during experimentation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary known on-target mechanisms of this compound?

A1: this compound is a natural alkaloid with several recognized biological activities. Its primary on-target mechanisms include the induction of ferroptosis by inhibiting the NRF2 pathway, which is linked to its anti-lung cancer effects[1][2]. It also acts as an inductor of histone H3 acetylation, which can influence gene expression and is associated with its inhibitory effects on mucoepidermoid carcinoma (MEC) cancer stem cells[1][3][4]. Additionally, this compound has demonstrated potent antiviral activity, inhibiting the replication of both Zika virus (ZIKV) and Ebola virus (EBOV)[1][5].

Q2: What are the most common off-target effects to consider when using this compound in cellular models?

A2: Researchers should be aware of several potential off-target effects. This compound is known to inhibit cytochrome P450 isoforms, specifically CYP2D6 and CYP3A4, which can alter the metabolism of other compounds in your system[5]. It also has known interactions with serotonin receptors, such as the 5-HT4 receptor, and its emetic (vomiting-inducing) properties are thought to be mediated by 5-HT3 receptors[5][6]. Furthermore, broad-spectrum cytotoxicity against various cell lines at higher concentrations is a key consideration, as this may not be related to its specific on-target mechanisms[1].

Q3: How can I determine the optimal concentration of this compound to minimize off-target effects while maintaining on-target activity?

A3: The key is to establish a therapeutic window for your specific cellular model. Start by performing a dose-response curve (e.g., using an MTT assay) to determine the IC50 value for cell viability in your target cells[1][3]. Compare this to the IC50 for a non-target or control cell line. The optimal concentration range should be high enough to engage the intended target (e.g., induce ferroptosis or inhibit viral replication) but below the concentration that causes widespread, non-specific cytotoxicity. Referencing published IC50 values for various effects can provide a starting point (see Table 1).

Q4: My cells are showing signs of death, but I'm unsure if it's from the intended ferroptosis mechanism or general off-target toxicity. How can I differentiate?

A4: To confirm ferroptosis, you must measure its specific biochemical hallmarks, which are distinct from apoptosis and necrosis. Key indicators of ferroptosis include the accumulation of lipid-based reactive oxygen species (lipid ROS) and the depletion of glutathione (GSH). You should also observe the downregulation of key regulatory proteins like GPX4 and NRF2[1][2]. In contrast, general toxicity might induce markers of apoptosis (e.g., caspase activation, PARP cleavage) or necrosis. Running parallel assays for markers of different cell death pathways is crucial for clarification.

Q5: Are there experimental controls that can help me confirm that my observed phenotype is due to an on-target effect?

A5: Yes, several controls are essential.

  • Target Knockout/Knockdown Models: The gold standard is to use cells where the intended target (e.g., NRF2) has been knocked out (using CRISPR) or knocked down (using siRNA)[7][8]. If this compound still produces the same effect in these cells, the mechanism is likely off-target[8].

  • Inactive Analogs: Use a structurally similar molecule to this compound that is known to be inactive against the intended target. If this analog does not produce the same phenotype, it strengthens the evidence that the effect of this compound is on-target[7].

  • Rescue Experiments: If possible, overexpress the target protein or apply a downstream effector that counteracts this compound's on-target mechanism. Reversal of the phenotype would indicate an on-target effect.

Section 2: Troubleshooting Guide

Problem Possible Cause Recommended Solution
High background cytotoxicity observed in control (non-target) cell lines. 1. The concentration of this compound is too high, leading to non-specific toxicity. 2. The control cell line is unexpectedly sensitive to an off-target effect.1. Perform a full dose-response titration on both your target and control cell lines to identify a concentration that is selective for the target cells. 2. Lower the concentration to be closer to the known IC50 for the on-target biological process of interest (see Table 1). 3. Test a different control cell line to ensure the effect is not model-specific.
Inconsistent or poor reproducibility of results between experiments. 1. Cellular State: Cell confluency, passage number, or metabolic state can affect drug sensitivity. 2. Compound Integrity: this compound may degrade with improper storage or handling (e.g., multiple freeze-thaw cycles).1. Standardize Cell Culture Conditions: Maintain a strict protocol for cell passage, seeding density, and ensure cells are in the logarithmic growth phase during treatment. Avoid using high-passage number cells[3]. 2. Proper Compound Handling: Prepare single-use aliquots of your this compound stock solution and store them protected from light at the recommended temperature.
The observed phenotype does not align with the expected on-target mechanism (e.g., no evidence of ferroptosis). 1. Dominant Off-Target Effect: In your specific cell model, an off-target effect may be occurring at a lower concentration than the on-target effect, masking the intended result. 2. Incorrect Timepoint: The kinetics of the on-target effect may be slower or faster than your experimental endpoint.1. Implement Control Strategies: Use a target knockout/knockdown model to validate the dependency of the phenotype on the intended target[7][8]. 2. Perform Orthogonal Assays: Use a different method to measure the on-target effect (e.g., if measuring cell death, use a functional assay in addition to a viability assay)[7]. 3. Conduct a Time-Course Experiment: Analyze the phenotype at multiple time points (e.g., 24, 48, 72 hours) to capture the full dynamic range of the response[2][3].

Section 3: Data Presentation

Table 1: Summary of Reported IC50 and Ki Values for this compound

This table summarizes quantitative data on this compound's potency across various targets and cellular models to aid in experimental design.

Target/ProcessCell Line / SystemValueReference
Antiviral Activity
ZIKV NS5 RdRp Polymerase ActivityHEK293 cellsIC50: 976 nM[1]
ZIKV NS1 Protein ExpressionHEK293 cellsIC50: 26.4 nM[5]
ZIKV Titer ReductionSNB-19 cellsIC50: 3.11 nM[5]
Ebola Virus (EBOV) VLP EntryHeLa cellsIC50: 3.27 µM[1]
Live Ebola Virus InfectionVero E6 cellsIC50: 22.18 nM[1]
Anticancer Activity
Mucoepidermoid Carcinoma ViabilityUM-HMC-1 cellsIC50: 0.16 µM[3]
Mucoepidermoid Carcinoma ViabilityUM-HMC-2 cellsIC50: 2.08 µM[3]
Mucoepidermoid Carcinoma ViabilityUM-HMC-3A cellsIC50: 0.02 µM[3]
Lung Cancer ViabilityA549 cellsIC50: ~3 µM (72h)[1]
Off-Target Enzyme Inhibition
Cytochrome P450 2D6 (CYP2D6)In vitroKi: 54 µM[5]
Cytochrome P450 3A4 (CYP3A4)In vitroKi: 355 µM[5]

Section 4: Key Experimental Protocols

Protocol 1: Determining Cell Viability using MTT Assay

This protocol provides a method to determine the cytotoxic effects of this compound and calculate the IC50 value.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours)[1][3].

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Plot the viability against the log of this compound concentration and use non-linear regression to calculate the IC50 value.

Protocol 2: Assessing Ferroptosis via Lipid ROS Measurement

This protocol uses a fluorescent probe to detect the accumulation of lipid peroxides, a key marker of ferroptosis.

  • Cell Treatment: Seed cells in a format suitable for flow cytometry or fluorescence microscopy (e.g., 6-well plate). Treat with this compound at the desired concentration and for the appropriate time, including positive (e.g., Erastin) and negative (vehicle) controls.

  • Probe Staining: After treatment, harvest the cells and wash them with PBS. Resuspend the cells in a buffer containing a lipid ROS-sensitive fluorescent probe (e.g., C11-BODIPY 581/591).

  • Incubation: Incubate the cells with the probe according to the manufacturer's instructions, typically for 30-60 minutes at 37°C, protected from light.

  • Analysis:

    • Flow Cytometry: Analyze the cells on a flow cytometer. An increase in the oxidized form of the probe (e.g., green fluorescence for C11-BODIPY) indicates an increase in lipid ROS.

    • Fluorescence Microscopy: Image the cells using a fluorescence microscope to visualize the increase in lipid ROS fluorescence.

  • Data Interpretation: A significant increase in lipid ROS levels in this compound-treated cells compared to controls is indicative of ferroptosis induction.

Section 5: Visualizations

G cluster_on_target On-Target Pathways cluster_off_target Potential Off-Target Pathways Cephaeline_on This compound NRF2 NRF2 Inhibition Cephaeline_on->NRF2 Inhibits Histones Histone H3 Acetylation Cephaeline_on->Histones Induces Virus Viral Proteins (ZIKV/EBOV) Cephaeline_on->Virus Inhibits Ferroptosis Ferroptosis Induction (Anti-Cancer) NRF2->Ferroptosis Promotes Gene_Exp Altered Gene Expression Histones->Gene_Exp Viral_Rep Inhibition of Viral Replication Virus->Viral_Rep Required for Cephaeline_off This compound CYP CYP2D6 / CYP3A4 Cephaeline_off->CYP Inhibits HTR 5-HT Receptors Cephaeline_off->HTR Interacts with General_Tox General Cytotoxicity Cephaeline_off->General_Tox Induces at High Conc. Metabolism Altered Drug Metabolism CYP->Metabolism Signaling Emesis / Other Signaling HTR->Signaling

Caption: this compound's known on-target (green) vs. potential off-target (red) signaling pathways.

G cluster_validation Validation Steps start Start: Phenotype Observed with this compound dose_response 1. Perform Dose-Response in Target vs. Control Cells start->dose_response Define Concentration knockout 2. Test in Target Knockout/Knockdown Cells dose_response->knockout analog 3. Test with Inactive Structural Analog knockout->analog decision Is phenotype lost in KO cells AND absent with inactive analog AND within therapeutic window? analog->decision on_target Conclusion: Effect is likely ON-TARGET decision->on_target  Yes off_target Conclusion: Effect is likely OFF-TARGET decision->off_target  No

Caption: Experimental workflow for differentiating on-target vs. off-target effects.

G start Problem: High Cytotoxicity Observed q1 Is the effect also seen in a target knockout (KO) or knockdown (KD) model? start->q1 a1_yes Phenotype is independent of target. Strongly suggests OFF-TARGET effect. q1->a1_yes Yes q2 Does reducing concentration below general cytotoxicity IC50 but above on-target IC50 abolish effect? q1->q2 No solution1 Solution: Focus on identifying the responsible off-target protein(s). a1_yes->solution1 a2_yes Effect is likely due to non-specific toxicity from high concentration. q2->a2_yes Yes a2_no Phenotype is target-dependent and occurs at specific concentrations. Likely ON-TARGET effect. q2->a2_no No solution2 Solution: Optimize concentration to find the therapeutic window. a2_yes->solution2

Caption: Logic diagram for troubleshooting unexpected high cytotoxicity.

References

"optimization of extraction methods for higher Cephaeline yield"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of extraction methods for higher Cephaeline yield.

Troubleshooting Guide

Issue: Low this compound Yield

Possible Cause 1: Suboptimal Plant Material

  • Question: Am I using the correct plant part and harvesting at the right time?

  • Answer: The highest concentration of this compound is found in the roots of Psychotria ipecacuanha (ipecac).[1][2][3] Studies have shown that harvesting the plants at around 16 to 19 months of age can result in the highest alkaloid concentration.[4][5] The this compound to Emetine ratio also appears to increase after 16 months.[4] While leaves and stems do contain this compound, the concentration is significantly lower than in the roots.[1][2][3]

Possible Cause 2: Inefficient Extraction Method

  • Question: Is my extraction technique effective for this compound?

  • Answer: The choice of extraction method significantly impacts the yield. Methods involving agitation or cell disruption, such as ultrasonic baths, have been shown to be more efficient than static maceration.[1][2] Ultrasonic-assisted extraction with solvents like acidic methanol or ethanol is a commonly cited effective method.[6][7]

Possible Cause 3: Incorrect Solvent System

  • Question: Am I using the most appropriate solvent for this compound extraction?

  • Answer: An acidic ethanol or methanol solution is often used for efficient extraction of this compound.[6][7][8] For instance, a 70% (v/v) methanol solution has been successfully used.[1][2] The acidity helps in converting the alkaloids into their salt form, which can improve solubility and extraction efficiency.

Issue: Co-extraction of Impurities
  • Question: My extract contains a high level of impurities. How can I improve the purity of my this compound extract?

  • Answer: A multi-step extraction and purification process can help in isolating this compound from other co-extracted compounds. This can involve a liquid-liquid extraction to separate the alkaloids from other plant materials, followed by chromatographic techniques for further purification. A method described involves adjusting the pH of the concentrated extract to 10-12 to facilitate the separation of alkaloids.[7] Subsequent purification steps can include preparative high-performance liquid chromatography (HPLC).[8]

Frequently Asked Questions (FAQs)

  • Q1: What is the typical distribution of this compound in the Psychotria ipecacuanha plant?

    • A1: The highest concentration of this compound is found in the roots, followed by the stems, and the lowest concentration is in the leaves.[1][2][3]

  • Q2: How does the age of the plant affect this compound yield?

    • A2: Research indicates that the total alkaloid content, including this compound, increases in the roots for the first 16 months of growth.[4][5] Harvesting between 16 and 19 months is suggested for optimal yield.[4]

  • Q3: What are the recommended extraction techniques for maximizing this compound yield?

    • A3: Ultrasonic-assisted extraction is a highly effective method due to its ability to efficiently disrupt plant cells.[1][2][7] Methods that involve agitation are generally superior to static maceration as they increase the contact between the solvent and the plant material.[1][2]

  • Q4: Which solvents are most effective for this compound extraction?

    • A4: Acidified ethanol or methanol solutions are commonly recommended.[6][7][8] For example, a 70% ethanol solution has been used effectively in ultrasonic bath extraction.[1]

  • Q5: Are there any established protocols for this compound extraction that I can follow?

    • A5: Yes, several protocols have been published. Detailed methodologies for key experiments are provided in the "Experimental Protocols" section below.

Data Presentation

Table 1: this compound and Emetine Concentration in Different Organs of Psychotria ipecacuanha

Plant OrganThis compound Concentration (mg/g)Emetine Concentration (mg/g)Total Alkaloid Content (mg/g)
Roots4.653.98.55
StemsNot specifiedNot specified4.05
Leaves3.72.752.4

Source: Rosales-López et al.[1][2][3]

Table 2: Comparison of Different Extraction Techniques

Extraction MethodSolventRelative YieldReference
Ultrasonic Bath70% EthanolHighestRosales-López et al.[1][2]
Maceration with AgitationNot specifiedHigher than staticRosales-López et al.[1][2]
Vortex AgitationNot specifiedHigher than staticRosales-López et al.[2]
Maceration without AgitationNot specifiedLowerRosales-López et al.[1][2]
Ultrasonic ExtractionAcidic MethanolEffectiveHan et al.[6]
Ultrasonic ExtractionAcidic EthanolEffectiveCN102633793B[7]

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction with 70% Methanol
  • Source: Based on the method described by Rosales-López et al.[1][2]

  • Procedure:

    • Weigh 100 mg of powdered, dried plant material (roots are recommended).

    • Add 3.0 mL of aqueous 70% (v/v) methanol and 0.5 mL of 0.1 M NaOH to the plant material.

    • Place the sample in an ultrasonic bath at 25 °C for 10 minutes.

    • Centrifuge the mixture at 1840 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process (steps 2-5) two more times with the remaining plant material.

    • Combine the three collected supernatants in a volumetric flask and bring the final volume to 10 mL with the extraction solution.

Protocol 2: Ultrasonic-Assisted Extraction with Acidic Ethanol
  • Source: Based on the method described in patent CN102633793B.[7]

  • Procedure:

    • Pulverize the dried ipecac medicinal material.

    • Add 10-40 times the weight of the material in an acidic ethanol solution (1%-3% acid, 50-90% ethanol concentration).

    • Perform ultrasonic extraction for 0.5-2 hours to obtain the extract.

    • Centrifuge the extract and collect the supernatant.

    • Evaporate most of the ethanol under reduced pressure at 40-60 °C.

    • Adjust the pH of the concentrated solution to 10-12.

Visualizations

experimental_workflow_1 start Start: Powdered Plant Material add_solvent Add 70% Methanol and 0.1M NaOH start->add_solvent ultrasonicate Ultrasonicate (25°C, 10 min) add_solvent->ultrasonicate centrifuge Centrifuge (1840 rpm, 10 min) ultrasonicate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant repeat_extraction Repeat Extraction 2x collect_supernatant->repeat_extraction Residue combine_extracts Combine Supernatants collect_supernatant->combine_extracts Supernatant repeat_extraction->add_solvent final_volume Adjust to 10 mL combine_extracts->final_volume end End: this compound Extract final_volume->end

Caption: Workflow for Ultrasonic-Assisted Extraction with 70% Methanol.

experimental_workflow_2 start Start: Pulverized Ipecac add_solvent Add Acidic Ethanol (10-40x weight) start->add_solvent ultrasonicate Ultrasonic Extraction (0.5-2 hours) add_solvent->ultrasonicate centrifuge Centrifuge ultrasonicate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant concentrate Vacuum Concentrate (40-60°C) collect_supernatant->concentrate adjust_ph Adjust pH to 10-12 concentrate->adjust_ph end End: Concentrated Extract adjust_ph->end

Caption: Workflow for Ultrasonic-Assisted Extraction with Acidic Ethanol.

References

Validation & Comparative

"Cephaeline versus emetine: a comparative analysis of their mechanisms of action"

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct and overlapping mechanisms of two closely related ipecac alkaloids.

Cephaeline and emetine, the two principal alkaloids isolated from the roots of Carapichea ipecacuanha, have long been recognized for their potent biological activities. While structurally similar, emerging research reveals subtle yet significant differences in their mechanisms of action, influencing their therapeutic potential and toxicological profiles. This guide provides a detailed comparative analysis of this compound and emetine, presenting experimental data, outlining methodologies, and visualizing key pathways to aid in research and development.

Core Mechanism: Inhibition of Protein Synthesis

Both this compound and emetine are potent inhibitors of eukaryotic protein synthesis.[1][2][3] Their primary molecular target is the 40S subunit of the ribosome.[4][5] By binding to the E-site of the 40S subunit, they interfere with the translocation of peptidyl-tRNA from the acceptor site to the donor site, thereby halting peptide chain elongation.[1][6] This irreversible binding effectively arrests protein synthesis, leading to downstream cellular effects.[5]

While both alkaloids share this fundamental mechanism, variations in their binding affinity and the resulting potency in different biological contexts have been observed. Mutants resistant to emetine often exhibit alterations in the S14 protein of the 40S ribosomal subunit and show cross-resistance to this compound, highlighting their shared binding site.[4]

Comparative Data on Biological Activities

The following tables summarize key quantitative data from various studies, offering a side-by-side comparison of the potency of this compound and emetine in different experimental models.

Table 1: Antiviral Activity

VirusCell LineAssayThis compound IC₅₀Emetine IC₅₀Reference
Zika Virus (ZIKV)HEK293NS5 RdRp Activity976 nM121 nM[7]
Zika Virus (ZIKV)HEK293NS1 Protein Expression26.4 nM-[8]
Zika Virus (ZIKV)SNB-19Viral Titer Reduction3.11 nM-[8]
Ebola Virus (EBOV)Vero E6Live Virus Infection22.18 nM-[9]
SARS-CoV-2--0.0123 µM0.00771 µM[7]

Table 2: Anticancer Activity

Cell LineAssayThis compound IC₅₀Emetine IC₅₀Reference
Mucoepidermoid Carcinoma (UM-HMC-1)Cell Viability0.16 µM-[9]
Mucoepidermoid Carcinoma (UM-HMC-2)Cell Viability2.08 µM-[9]
Mucoepidermoid Carcinoma (UM-HMC-3A)Cell Viability0.02 µM-[9]

Table 3: Cytotoxicity

Cell LineAssayThis compound CC₅₀Emetine CC₅₀Reference
Vero E6Cytotoxicity49.05 µM2.17 µM[7]

Differential Mechanisms and Cellular Fates

Beyond their shared role as protein synthesis inhibitors, this compound and emetine elicit a range of other cellular responses, some of which exhibit notable differences.

Induction of Apoptosis

Emetine is a well-documented inducer of apoptosis in various cancer cell lines.[10][11] This programmed cell death is mediated primarily through the mitochondrial pathway, characterized by mitochondrial depolarization and the activation of caspase-3, -6, and -9.[10] Studies have shown that Bcl-2 over-expressing cells are less susceptible to emetine-induced apoptosis, further implicating the intrinsic pathway.[10] While this compound's apoptotic potential is less extensively studied, its structural similarity to emetine suggests it may induce apoptosis through a similar mechanism.

Antiviral Mechanisms

Both alkaloids have demonstrated broad-spectrum antiviral activity against a range of viruses, including Zika, Ebola, and coronaviruses.[7][9] Their primary antiviral mechanism is the inhibition of viral protein synthesis by targeting the host ribosome.[7] However, additional mechanisms have been identified. For instance, both this compound and emetine can inhibit the RNA-dependent RNA polymerase (RdRp) of some viruses, directly interfering with viral replication.[7][12] Furthermore, emetine has been shown to block the entry of certain viruses, such as MERS-CoV.[13]

Other Reported Activities
  • Emetic Effects: Both alkaloids are potent emetics, acting both locally by irritating the gastric mucosa and centrally by stimulating the chemoreceptor trigger zone.[14][15] this compound is reported to be approximately twice as potent an emetic as emetine.[13]

  • Histone Acetylation: this compound has been identified as an inductor of histone H3 acetylation, suggesting a role in epigenetic regulation.[9][16]

  • Ferroptosis: this compound can promote ferroptosis, a form of iron-dependent cell death, by inhibiting NRF2 in lung cancer cells.[9]

Visualizing the Mechanisms

To better understand the complex cellular processes influenced by this compound and emetine, the following diagrams illustrate key signaling pathways and a general experimental workflow for their investigation.

cluster_Inhibition Protein Synthesis Inhibition This compound This compound Ribosome 40S Ribosomal Subunit (E-site) This compound->Ribosome bind Emetine Emetine Emetine->Ribosome bind Translocation Peptidyl-tRNA Translocation Ribosome->Translocation inhibit ProteinSynthesis Protein Synthesis Translocation->ProteinSynthesis block CellCycleArrest Cell Cycle Arrest ProteinSynthesis->CellCycleArrest Apoptosis Apoptosis ProteinSynthesis->Apoptosis

Caption: Inhibition of Protein Synthesis by this compound and Emetine.

cluster_Apoptosis Emetine-Induced Apoptosis Pathway Emetine Emetine Mitochondria Mitochondria Emetine->Mitochondria induces stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase36 Caspase-3, -6 (Executioner) Caspase9->Caspase36 activates ApoptoticBody Apoptotic Body Formation Caspase36->ApoptoticBody cluster_Workflow General Experimental Workflow CellCulture Cell Culture (e.g., Cancer, Virally Infected) Treatment Treatment with This compound or Emetine CellCulture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability ApoptosisAssay Apoptosis Assay (e.g., Annexin V/PI) Treatment->ApoptosisAssay ProteinAnalysis Protein Analysis (e.g., Western Blot) Treatment->ProteinAnalysis ViralTiter Viral Titer Assay (e.g., Plaque Assay) Treatment->ViralTiter

References

Cephaeline: A Specific Inhibitor of Eukaryotic Protein Synthesis - A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Cephaeline with other well-established protein synthesis inhibitors, offering experimental data and detailed protocols to validate its use as a specific tool in research and drug development.

Executive Summary

This compound, a natural alkaloid derived from the ipecac plant, is a potent and specific inhibitor of eukaryotic protein synthesis. It exerts its effect by binding to the E-site of the 40S ribosomal subunit, thereby stalling the translocation step of elongation. This mechanism is shared with its close analog, emetine. This guide presents a comparative analysis of this compound with emetine, cycloheximide, and anisomycin, highlighting its potency and specificity. Detailed experimental protocols for assessing protein synthesis inhibition are also provided to facilitate its validation and application in a laboratory setting.

Mechanism of Action: Targeting the Eukaryotic Ribosome

This compound specifically targets the eukaryotic ribosome, distinguishing it from prokaryotic protein synthesis inhibitors. Cryo-electron microscopy studies have revealed that this compound binds to the E-site (exit site) on the small ribosomal subunit (40S)[1]. This binding pocket is also the target of the related alkaloid, emetine. By occupying the E-site, this compound physically obstructs the movement of the deacylated tRNA from the P-site (peptidyl site) to the E-site, a critical step in the translocation phase of protein synthesis elongation. This leads to the arrest of the ribosome on the mRNA, thereby halting the synthesis of the polypeptide chain.

Comparative Performance Analysis

To objectively evaluate this compound as a specific inhibitor of protein synthesis, its performance is compared against other commonly used inhibitors: emetine, cycloheximide, and anisomycin. The following tables summarize their key characteristics and available quantitative data on their inhibitory concentrations.

Table 1: Comparison of Protein Synthesis Inhibitors

FeatureThis compoundEmetineCycloheximideAnisomycin
Target Eukaryotic 80S Ribosome (40S subunit)Eukaryotic 80S Ribosome (40S subunit)Eukaryotic 80S Ribosome (60S subunit)Eukaryotic 80S Ribosome (60S subunit)
Mechanism Inhibits translocationInhibits translocationInhibits translocationInhibits peptidyl transferase reaction
Binding Site E-siteE-siteE-siteA-site of the peptidyl transferase center
Reversibility Irreversible (inferred from emetine)IrreversibleReversibleReversible
Specificity EukaryotesEukaryotesEukaryotesEukaryotes

Table 2: Comparative Inhibitory Potency (IC50 Values)

InhibitorCell LineAssayIC50 (nM)Reference
This compound UM-HMC-1 (Mucoepidermoid Carcinoma)Cell Viability (MTT)160[2]
UM-HMC-2 (Mucoepidermoid Carcinoma)Cell Viability (MTT)2080[2]
UM-HMC-3A (Mucoepidermoid Carcinoma)Cell Viability (MTT)20[2]
Vero E6Ebola Virus Infection22.18[3]
HEK293Zika Virus NS5 RdRp Activity976[3]
Emetine HepG2Protein Synthesis Inhibition2200 ± 1400[4][5]
Primary Rat HepatocytesProtein Synthesis Inhibition620 ± 920[4][5]
LNCaP (Prostate Cancer)Cell Viability35.7[6]
Caco-2SARS-CoV-2 Replication470[7]
Cycloheximide HepG2Protein Synthesis Inhibition6600 ± 2500[4][5]
Primary Rat HepatocytesProtein Synthesis Inhibition290 ± 90[4][5]
HeLaNot specified532[8]
Anisomycin U251 (Glioblastoma)Cell Growth233[9]
U87 (Glioblastoma)Cell Growth192[9]
HEK293Cytotoxicity20[9]

Note: The IC50 values presented are from different studies using various cell lines and assay methods. A direct comparison of potency requires a standardized assay with all compounds tested under the same conditions.

Off-Target Effects and Specificity

A crucial aspect of a specific inhibitor is its limited engagement with unintended targets. While all protein synthesis inhibitors can indirectly affect numerous cellular processes, understanding their direct off-target interactions is vital.

  • This compound : Beyond its primary role as a translation inhibitor, this compound has been shown to induce histone H3 acetylation and promote ferroptosis by targeting the transcription factor NRF2 in cancer cells[3][10]. These findings suggest potential applications in cancer therapy but also highlight off-target effects that should be considered in its use as a specific tool.

  • Emetine : Studies have indicated that emetine, at concentrations that inhibit protein synthesis, does not cause the uncoupling of leading and lagging strand DNA synthesis, a potential off-target effect observed with some DNA replication inhibitors[11]. This suggests a higher specificity towards the protein synthesis machinery.

  • Anisomycin : Anisomycin is known to be a potent activator of stress-activated protein kinases (SAPKs), such as JNK and p38 MAP kinase, independently of its effect on protein synthesis[12]. This off-target activity can complicate the interpretation of experimental results.

  • Cycloheximide : While primarily known for its role in inhibiting translation, cycloheximide can also induce apoptosis in some cell types through a FADD-dependent mechanism[13].

Experimental Protocols

To facilitate the validation of this compound and other protein synthesis inhibitors, detailed protocols for common assays are provided below.

In Vitro Translation (IVT) Assay

This assay directly measures the inhibition of protein synthesis in a cell-free system.

Materials:

  • Rabbit reticulocyte lysate or wheat germ extract

  • Amino acid mixture (containing a radiolabeled amino acid, e.g., [35S]-methionine)

  • mRNA template (e.g., luciferase mRNA)

  • RNase inhibitor

  • Test compounds (this compound and other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Prepare the IVT reaction mix by combining the cell-free extract, amino acid mixture, RNase inhibitor, and mRNA template according to the manufacturer's instructions.

  • Aliquot the reaction mix into microcentrifuge tubes.

  • Add the test compounds at various concentrations to the respective tubes. Include a vehicle control (solvent only).

  • Incubate the reactions at the recommended temperature (e.g., 30°C) for a specified time (e.g., 60-90 minutes).

  • Stop the reaction by adding an equal volume of ice-cold 10% TCA.

  • Incubate on ice for 30 minutes to precipitate the newly synthesized proteins.

  • Collect the protein precipitate by filtration through glass fiber filters.

  • Wash the filters with 5% TCA and then with ethanol.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of protein synthesis inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Luciferase Reporter Assay in Cultured Cells

This cell-based assay provides a high-throughput method to assess the inhibition of protein synthesis by measuring the activity of a reporter protein.

Materials:

  • Mammalian cells (e.g., HEK293, HeLa)

  • Cell culture medium and supplements

  • Plasmid encoding a luciferase reporter gene (e.g., Firefly or Renilla luciferase) under the control of a constitutive promoter.

  • Transfection reagent

  • Test compounds

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Transfect the cells with the luciferase reporter plasmid using a suitable transfection reagent.

  • After 24-48 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control.

  • Incubate the cells for a desired period (e.g., 4-24 hours).

  • Lyse the cells using the lysis buffer provided with the luciferase assay kit.

  • Transfer the cell lysate to a luminometer-compatible plate.

  • Add the luciferase assay substrate to each well.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to cell viability (e.g., using a parallel MTT assay) if the compounds exhibit cytotoxicity.

  • Calculate the percentage of inhibition of luciferase activity for each compound concentration relative to the vehicle control and determine the IC50 value.

Visualizations

Mechanism of Action of this compound

The following diagram illustrates the inhibitory action of this compound on the eukaryotic ribosome during the elongation phase of protein synthesis.

Cephaeline_Mechanism cluster_ribosome 80S Ribosome cluster_translocation Translocation Step P_site P-site (tRNA-peptide) E_site E-site (empty) P_to_E tRNA moves P -> E A_site A-site (aminoacyl-tRNA) A_to_P tRNA moves A -> P Inhibition Inhibition P_to_E->Inhibition Blocked by This compound This compound This compound This compound->E_site Binds to

Caption: this compound binds to the E-site of the 80S ribosome, inhibiting tRNA translocation.

Experimental Workflow: In Vitro Translation Assay

The following diagram outlines the key steps in an in vitro translation assay to determine the IC50 of a protein synthesis inhibitor.

IVT_Workflow start Start prep_mix Prepare IVT Reaction Mix (Cell-free extract, amino acids, mRNA) start->prep_mix add_inhibitor Add Test Inhibitor (e.g., this compound) at various concentrations prep_mix->add_inhibitor incubate Incubate at 30°C add_inhibitor->incubate precipitate Precipitate Proteins (TCA) incubate->precipitate filter Collect Precipitate on Filters precipitate->filter measure Measure Radioactivity (Scintillation Counting) filter->measure analyze Calculate % Inhibition and IC50 measure->analyze end End analyze->end

Caption: Workflow for determining protein synthesis inhibition using an in vitro translation assay.

References

A Comparative Analysis of the Antiviral Activity of Cephaeline and Other Ipecac Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiviral activities of ipecac alkaloids, with a primary focus on Cephaeline and its close analog, Emetine. The information presented is collated from various scientific studies and is intended to serve as a valuable resource for researchers in the fields of virology and pharmacology. This document summarizes key quantitative data, details common experimental methodologies, and illustrates the underlying molecular pathways associated with the antiviral effects of these natural compounds.

Data Presentation: Antiviral Activity of Ipecac Alkaloids

The following table summarizes the in vitro antiviral efficacy of this compound and Emetine against a range of viruses. The data includes 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values, which represent the concentration of the alkaloid required to inhibit viral activity by 50%. Where available, the 50% cytotoxic concentration (CC50) is also provided to indicate the compound's toxicity to the host cells. A higher selectivity index (SI = CC50/IC50 or CC50/EC50) suggests a more favorable safety profile for the compound as an antiviral agent.

AlkaloidVirusCell LineIC50/EC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
This compound Zika Virus (ZIKV)SNB-19IC50: 0.00311>10>3215[]
Zika Virus (ZIKV)HEK293IC50: 0.0264>10>378[]
Zika Virus (ZIKV) NS5 RdRpHEK293IC50: 0.976--[2][3]
Ebola Virus (EBOV)Vero E6IC50: 0.02218>10>451[2][3]
Ebola Virus-like Particle (VLP) EntryHeLaIC50: 3.27>10>3[2][3]
Foot-and-Mouth Disease Virus (FMDV)BHK-21EC50: 0.05 (post-entry)18.42368.4[4][5]
Foot-and-Mouth Disease Virus (FMDV)BHK-21EC50: 0.23 (prophylactic)18.4280.08[4][5]
Foot-and-Mouth Disease Virus (FMDV) 3Dpol-IC50: 0.15--[4]
Emetine SARS-CoV-2VeroEC50: 0.0001471.603810910.4[6]
SARS-CoV-2VeroEC50: 0.0071.96280[7]
SARS-CoVVero-E6EC50: 0.051>10>196[7]
MERS-CoVVero-E6EC50: 0.014>10>714[7]
Human Coronavirus OC43 (HCoV-OC43)Vero E6IC50: 0.04>10>250[8]
Zika Virus (ZIKV)SNB-19IC50: 0.00874>10>1144[9]
Zika Virus (ZIKV) NS5 Polymerase-IC50: 0.121--[10]
Ebola Virus (EBOV)Vero E6IC50: 0.0169>10>591[10]
Ebola Virus-like Particle (VLP) EntryHeLaIC50: 10.2>10>0.98[9][10]
Foot-and-Mouth Disease Virus (FMDV)BHK-21EC50: 0.24 (post-entry)12.5452.25[4][5]
Foot-and-Mouth Disease Virus (FMDV)BHK-21EC50: 0.64 (prophylactic)12.5419.59[4][5]
Foot-and-Mouth Disease Virus (FMDV) 3Dpol-IC50: 4.20--[4]
Human Immunodeficiency Virus (HIV) Reverse Transcriptase-Inhibitory rate of 90% at 14.1 mM--[11]
Psychotrine & O-methylpsychotrine Human Immunodeficiency Virus-1 Reverse Transcriptase (HIV-1 RT)-Potent inhibitors--[12][13]

Experimental Protocols

The following sections detail the methodologies for key experiments commonly cited in the study of the antiviral activity of ipecac alkaloids.

Cell Lines and Virus Propagation
  • Cell Lines: A variety of cell lines are utilized for antiviral assays, with the choice depending on the virus being studied. Commonly used cell lines include:

    • Vero E6: An African green monkey kidney epithelial cell line, highly susceptible to a wide range of viruses, including coronaviruses and Ebola virus.[8][10]

    • HEK293: Human embryonic kidney cells, often used for their high transfection efficiency and protein expression capabilities.[][2][3]

    • HeLa: A human cervical cancer cell line, widely used in virology research.[2][3]

    • SNB-19: A human glioblastoma cell line, used in studies of neurotropic viruses like Zika virus.[]

    • BHK-21: Baby hamster kidney cells, commonly used for the propagation of various viruses, including Foot-and-Mouth Disease Virus.[4][5]

  • Virus Propagation: Viruses are typically propagated in a suitable cell line to generate high-titer stocks. The viral titer is then determined using methods such as plaque assays or TCID50 (50% tissue culture infectious dose) assays.

Cytotoxicity Assay

The cytotoxicity of the ipecac alkaloids on the host cells is determined to establish a therapeutic window.

  • Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric assay used to assess cell viability.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cell culture medium is replaced with fresh medium containing serial dilutions of the ipecac alkaloid.

    • After a specified incubation period (e.g., 72 hours), the MTT reagent is added to each well.

    • Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

    • The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.

Antiviral Activity Assays

This assay is used to quantify the effect of a compound on the production of infectious virus particles.

  • Procedure:

    • Confluent monolayers of cells in 6-well or 12-well plates are infected with the virus at a specific multiplicity of infection (MOI).

    • After a 1-hour adsorption period, the virus inoculum is removed, and the cells are washed.

    • An overlay medium (e.g., containing agarose or methylcellulose) with various concentrations of the ipecac alkaloid is added to the cells.

    • The plates are incubated for a period that allows for the formation of visible plaques (areas of cell death caused by viral replication).

    • The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.

    • The number of plaques in each well is counted, and the EC50 value is determined as the concentration of the alkaloid that reduces the number of plaques by 50% compared to the virus control.[6]

This method is used to measure the effect of the compound on viral RNA synthesis.

  • Procedure:

    • Cells are infected with the virus in the presence or absence of the ipecac alkaloid.

    • At a specific time post-infection, total RNA is extracted from the cells.

    • The RNA is then subjected to reverse transcription to generate complementary DNA (cDNA).

    • Quantitative polymerase chain reaction (qPCR) is performed using primers and probes specific to a viral gene (e.g., the N-gene for coronaviruses).[8]

    • The amount of viral RNA is quantified, and the IC50 value is calculated as the concentration of the alkaloid that reduces the level of viral RNA by 50%.

These assays are designed to determine if the compound inhibits the entry of the virus into the host cell.

  • Method using Virus-like Particles (VLPs): VLPs are non-infectious particles that mimic the structure of the native virus and can be used to study viral entry.

  • Procedure:

    • Cells are pre-treated with the ipecac alkaloid for a short period.

    • VLPs, often engineered to carry a reporter gene (e.g., luciferase), are then added to the cells.

    • After incubation, the cells are lysed, and the reporter gene activity is measured.

    • A reduction in reporter gene activity in the presence of the compound indicates inhibition of viral entry.[2][3]

Mandatory Visualizations

Experimental Workflow for Antiviral Activity Assessment

G cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Vero E6, HEK293) Cytotoxicity_Assay Cytotoxicity Assay (MTT) Determine CC50 Cell_Culture->Cytotoxicity_Assay Antiviral_Assay Antiviral Activity Assay (e.g., Plaque Reduction, RT-qPCR) Cell_Culture->Antiviral_Assay Virus_Propagation Virus Propagation & Titer Determination Virus_Propagation->Antiviral_Assay Compound_Preparation Ipecac Alkaloid Stock Solution Preparation Compound_Preparation->Cytotoxicity_Assay Compound_Preparation->Antiviral_Assay Data_Collection Data Collection (Absorbance, Plaque Count, Ct Values) Cytotoxicity_Assay->Data_Collection Antiviral_Assay->Data_Collection Calculation Calculate IC50/EC50 & SI Data_Collection->Calculation

Caption: General experimental workflow for assessing the antiviral activity of ipecac alkaloids.

Signaling Pathways Modulated by Ipecac Alkaloids in Viral Infection

Ipecac alkaloids exert their antiviral effects through multiple mechanisms, primarily by targeting host cell processes that are essential for viral replication.

  • Inhibition of Protein Synthesis: Emetine is a well-known inhibitor of protein synthesis in eukaryotic cells. It binds to the 40S ribosomal subunit, thereby blocking the translocation step of elongation during translation.[10] This non-selective inhibition of protein synthesis affects both host and viral protein production, ultimately halting viral replication. Recent studies have also shown that emetine can disrupt the interaction between SARS-CoV-2 mRNA and the eukaryotic translation initiation factor 4E (eIF4E).[7]

  • Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp): Both this compound and Emetine have been shown to directly inhibit the RdRp of certain viruses, such as Zika virus.[2][3][10] This enzyme is crucial for the replication of the viral genome in RNA viruses.

  • Inhibition of NF-κB Signaling: Emetine has been reported to possess anti-inflammatory properties by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7] This pathway is often activated during viral infections and contributes to the inflammatory response. By inhibiting NF-κB, emetine may help to mitigate virus-induced inflammation.

  • Disruption of Viral Entry: this compound and Emetine can interfere with the entry of some viruses, such as Ebola virus, into host cells.[2][3][10] The exact mechanism is not fully elucidated but may involve the disruption of endosomal trafficking or lysosomal function.

G cluster_virus Virus Life Cycle cluster_host Host Cell Virus_Entry Viral Entry Viral_Replication Viral Genome Replication (RdRp) Viral_Translation Viral Protein Synthesis Viral_Replication->Viral_Translation Virus_Assembly Virus Assembly & Release Viral_Translation->Virus_Assembly Ribosome 40S Ribosome Ribosome->Viral_Translation eIF4E eIF4E eIF4E->Viral_Translation NFkB NF-κB Pathway Ipecac_Alkaloids This compound / Emetine Ipecac_Alkaloids->Virus_Entry Inhibits Ipecac_Alkaloids->Viral_Replication Inhibits Ipecac_Alkaloids->Ribosome Inhibits Ipecac_Alkaloids->eIF4E Inhibits Interaction with viral mRNA Ipecac_Alkaloids->NFkB Inhibits

Caption: Known signaling pathways and cellular processes affected by this compound and Emetine.

References

"cross-validation of Cephaeline's anticancer effects in different mucoepidermoid carcinoma cell lines"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the anticancer effects of Cephaeline across various mucoepidermoid carcinoma (MEC) cell lines. The data presented is compiled from preclinical studies and aims to offer researchers, scientists, and drug development professionals a comprehensive overview of this compound's potential as a therapeutic agent against this common form of salivary gland cancer.

Comparative Efficacy of this compound in MEC Cell Lines

This compound has demonstrated significant anticancer properties in multiple MEC cell lines, primarily by inhibiting cell viability, proliferation, and migration, and by modulating cancer stem cell-like characteristics.[1][2][3] A key study by Silva et al. evaluated these effects on the UM-HMC-1, UM-HMC-2, and UM-HMC-3A cell lines.

Table 1: this compound Inhibition of Cell Viability (IC50) in MEC Cell Lines

The half-maximal inhibitory concentration (IC50) values highlight the differential sensitivity of MEC cell lines to this compound treatment.

Cell LineIC50 Value (µM)
UM-HMC-10.16
UM-HMC-22.08
UM-HMC-3A0.02

Source: Silva et al.[1]

Table 2: Summary of this compound's Effects on Cellular Processes in MEC Cell Lines

This table summarizes the observed effects of this compound on key cellular processes across the different cell lines.

Cellular ProcessUM-HMC-1UM-HMC-2UM-HMC-3A
Cell Growth Inhibition Significant inhibition, with a stronger effect after 72h.[1]Significant inhibition, with a stronger effect after 72h.[1]No statistically significant inhibition found.[1]
Cell Migration Inhibition Significant reduction at 48h and 60h.[1]Significant reduction as early as 24h.[1]Significant reduction as early as 24h.[1]
Histone H3 Acetylation Increased levels of H3K9ac.[1][2]Increased levels of H3K9ac.[1][2]Increased levels of H3K9ac.[1][2]
Tumorsphere Formation Disruption of tumorsphere formation.[1][2]Disruption of tumorsphere formation.[1][2]Disruption of tumorsphere formation.[1][2]
ALDH Activity IncreasedReducedIncreased

Source: Silva et al.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's anticancer effects.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Mucoepidermoid carcinoma cell lines (UM-HMC-1, UM-HMC-2, and UM-HMC-3A) are seeded into 96-well plates at a specified density and allowed to adhere overnight.

  • Treatment: Cells are treated with varying concentrations of this compound.

  • Incubation: Following treatment, the cells are incubated for a predetermined period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value is then calculated based on the dose-response curve.[1][2]

Wound Healing Scratch Assay
  • Cell Seeding: MEC cells are grown to confluence in a multi-well plate.

  • Scratch Creation: A sterile pipette tip is used to create a uniform scratch or "wound" in the cell monolayer.

  • Treatment: The cells are washed to remove detached cells and then treated with this compound at the predetermined IC50 concentration for each cell line.

  • Image Acquisition: Images of the scratch are captured at different time points (e.g., 0, 24, 48, and 60 hours) using a microscope.

  • Analysis: The rate of cell migration is quantified by measuring the closure of the scratch area over time.[1][2]

Immunofluorescence for Histone H3 Acetylation (H3K9ac)
  • Cell Culture and Treatment: MEC cells are cultured on coverslips and treated with the respective IC50 concentration of this compound.

  • Fixation and Permeabilization: Cells are fixed (e.g., with paraformaldehyde) and then permeabilized (e.g., with Triton X-100) to allow antibody access.

  • Blocking: Non-specific antibody binding sites are blocked using a blocking solution (e.g., bovine serum albumin).

  • Primary Antibody Incubation: Cells are incubated with a primary antibody specific for acetylated histone H3 at lysine 9 (H3K9ac).

  • Secondary Antibody Incubation: After washing, a fluorescently labeled secondary antibody that binds to the primary antibody is added.

  • Counterstaining and Mounting: The cell nuclei are counterstained (e.g., with DAPI), and the coverslips are mounted on microscope slides.

  • Imaging: The fluorescence is visualized and captured using a fluorescence microscope.[1][2]

Tumorsphere Formation Assay
  • Cell Seeding: Single-cell suspensions of MEC cells are plated in ultra-low attachment plates.

  • Culture Medium: Cells are cultured in a serum-free medium supplemented with growth factors to promote the growth of tumorspheres (spherical colonies of cancer stem-like cells).

  • Treatment: this compound is added to the culture medium at the appropriate IC50 concentration.

  • Incubation: The plates are incubated for a period that allows for tumorsphere formation (e.g., 7-10 days).

  • Quantification: The number and size of the tumorspheres are measured and compared between treated and untreated groups.[1][4]

Signaling Pathways and Mechanisms of Action

This compound's anticancer effects in mucoepidermoid carcinoma are linked to its ability to induce histone H3 acetylation, which leads to chromatin relaxation and subsequent changes in gene expression that inhibit tumor cell proliferation and invasion.[1]

Cephaeline_Mechanism This compound This compound Histone_Deacetylases Histone Deacetylases (HDACs) This compound->Histone_Deacetylases Inhibition Histone_Acetylation Increased Histone H3 Acetylation (H3K9ac) This compound->Histone_Acetylation Induction Chromatin_Relaxation Chromatin Relaxation Histone_Acetylation->Chromatin_Relaxation Gene_Expression Altered Gene Expression Chromatin_Relaxation->Gene_Expression Anticancer_Effects Anticancer Effects: - Reduced Viability - Halted Growth - Inhibited Migration - Disrupted Tumorspheres Gene_Expression->Anticancer_Effects

Caption: Proposed mechanism of this compound in MEC, leading to anticancer effects.

The following diagram illustrates the general experimental workflow for evaluating the anticancer effects of this compound on MEC cell lines.

Experimental_Workflow cluster_cell_lines Mucoepidermoid Carcinoma Cell Lines cluster_assays In Vitro Assays UM_HMC_1 UM-HMC-1 Treatment Treatment with this compound (IC50 concentrations) UM_HMC_1->Treatment UM_HMC_2 UM-HMC-2 UM_HMC_2->Treatment UM_HMC_3A UM-HMC-3A UM_HMC_3A->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT Growth Cell Growth Assay Treatment->Growth Migration Migration (Wound Healing) Treatment->Migration Histone Histone Acetylation (Immunofluorescence) Treatment->Histone Stem_Cell Cancer Stem Cell (Tumorsphere Assay) Treatment->Stem_Cell Data_Analysis Data Analysis and Comparison MTT->Data_Analysis Growth->Data_Analysis Migration->Data_Analysis Histone->Data_Analysis Stem_Cell->Data_Analysis

Caption: Experimental workflow for cross-validating this compound's effects.

References

A Comparative Analysis of Cephaeline and Other Natural Antiviral Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Antiviral Efficacy of Cephaeline in Comparison to Berberine, Quercetin, and Glycyrrhizin.

In the ongoing search for novel antiviral therapeutics, natural compounds have emerged as a promising frontier. Among these, this compound, an alkaloid derived from the ipecacuanha plant, has demonstrated significant antiviral properties. This guide provides a comprehensive comparison of the in vitro efficacy of this compound against other notable natural antiviral compounds: Berberine, Quercetin, and Glycyrrhizin. The data presented is curated from various scientific studies to aid researchers in drug discovery and development.

Quantitative Comparison of Antiviral Activity

The antiviral efficacy of a compound is primarily determined by its ability to inhibit viral replication at concentrations that are non-toxic to host cells. The following tables summarize the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) of this compound, Berberine, Quercetin, and Glycyrrhizin against a range of RNA viruses. The 50% cytotoxic concentration (CC50) is also provided to assess the therapeutic index (SI = CC50/IC50 or CC50/EC50), a critical measure of a compound's safety profile.

Disclaimer: The data presented below is compiled from different studies and experimental conditions may vary. Direct comparison of absolute values should be made with caution.

Table 1: Antiviral Efficacy of this compound

VirusCell LineIC50 / EC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
Zika Virus (ZIKV) SNB-190.00311 (IC50)>10>3215[1]
HEK2930.0264 (IC50)>10>378[1]
Ebola Virus (EBOV) Vero E60.02218 (IC50)>10>451
HeLa3.27 (IC50)>100>30
SARS-CoV-2 Vero E60.0123 (IC50)>10>813[2]

Table 2: Antiviral Efficacy of Berberine

VirusCell LineIC50 / EC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
Zika Virus (ZIKV) Vero2.4 - 11.6 (EC50)>40>3.4 - >16.7[2]
Dengue Virus (DENV) Vero2.4 - 11.6 (EC50)>40>3.4 - >16.7
Influenza A (H1N1) MDCK52 (IC50)>160>3.1[3]
SARS-CoV-2 Vero E6Not specified>100-

Table 3: Antiviral Efficacy of Quercetin

VirusCell LineIC50 / EC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
Zika Virus (ZIKV) A549, VeroNot specified (inhibits production)>100-[4][5]
Ebola Virus (EBOV) HEK293T7.4 (IC50)>100>13.5[1]
Influenza A (H1N1) MDCK7.756 (IC50)>100>12.9[6][7]
SARS-CoV-2 Vero E61.149 (µg/mL) (IC50)376.4 (µg/mL)791[8]
Vero E6166.6 (IC50)>400>2.4[9]
Caco-2145.2 (IC50)>400>2.7[9]

Table 4: Antiviral Efficacy of Glycyrrhizin

VirusCell LineIC50 / EC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
Influenza A (H5N1) A549Not specified (inhibits CPE at 200 µg/mL)>1000-[10][11]
SARS-CoV-2 Vero E60.44 (mg/mL) (EC50)>4 (mg/mL)>9.1[12]

Experimental Protocols

Standardized methodologies are crucial for the accurate assessment and comparison of antiviral compounds. Below are detailed protocols for key in vitro assays cited in the referenced studies.

Plaque Reduction Assay (PRA)

This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC50).

a. Cell Seeding:

  • Seed susceptible cells (e.g., Vero E6, MDCK) in 6-well or 12-well plates at a density that will result in a confluent monolayer the following day.

  • Incubate at 37°C with 5% CO2.

b. Virus Infection and Compound Treatment:

  • On the day of the experiment, wash the confluent cell monolayer with phosphate-buffered saline (PBS).

  • Prepare serial dilutions of the test compound in a serum-free medium.

  • In a separate plate, pre-incubate a known titer of virus (e.g., 100 plaque-forming units, PFU) with an equal volume of each compound dilution for 1 hour at 37°C.

  • Remove the PBS from the cell plates and inoculate the cells with the virus-compound mixture.

  • Incubate for 1 hour at 37°C to allow for viral adsorption.

c. Overlay and Incubation:

  • After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing 1% methylcellulose or agarose) mixed with the corresponding concentration of the test compound.

  • Incubate the plates at 37°C with 5% CO2 for a duration that allows for visible plaque formation (typically 2-5 days, depending on the virus).

d. Plaque Visualization and Counting:

  • After incubation, fix the cells with a solution such as 4% paraformaldehyde.

  • Stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet) to visualize the plaques.

  • Count the number of plaques in each well.

e. EC50 Calculation:

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

  • The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and using non-linear regression analysis.

50% Tissue Culture Infectious Dose (TCID50) Assay

This assay is employed to quantify the infectious virus titer by determining the dilution of the virus that causes a cytopathic effect (CPE) in 50% of the inoculated cell cultures.[13][14][15][16][17]

a. Cell Seeding:

  • Seed host cells in a 96-well plate to achieve a confluent monolayer on the day of infection.[13]

  • Incubate at 37°C with 5% CO2.[13]

b. Serial Dilution and Infection:

  • Prepare ten-fold serial dilutions of the virus sample.

  • Inoculate replicate wells (typically 8) of the cell monolayer with each viral dilution.

  • Include a cell control (no virus) and a virus control (no compound).

c. Incubation and Observation:

  • Incubate the plate at 37°C with 5% CO2 for a period sufficient for the virus to cause CPE (typically 3-7 days).

  • Observe the wells daily for the presence of CPE.

d. TCID50 Calculation:

  • Record the number of positive wells (showing CPE) for each dilution.

  • The TCID50 is calculated using the Reed-Muench or Spearman-Kärber method.

MTT Cytotoxicity Assay

This colorimetric assay determines the concentration of a compound that reduces the viability of cells by 50% (CC50).

a. Cell Seeding:

  • Seed cells in a 96-well plate and incubate overnight to allow for cell attachment.

b. Compound Treatment:

  • Prepare serial dilutions of the test compound.

  • Treat the cells with the different concentrations of the compound and incubate for a period equivalent to the antiviral assay (e.g., 48-72 hours).

c. MTT Addition and Incubation:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

d. Solubilization and Absorbance Reading:

  • Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

e. CC50 Calculation:

  • Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control.

  • The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms by which these natural compounds exert their antiviral effects is crucial for their development as therapeutics.

This compound: this compound has been shown to inhibit viral replication by targeting the viral RNA-dependent RNA polymerase (RdRp).[1] Additionally, it disrupts lysosomal function, which can interfere with viral entry and egress.

Berberine: Berberine's antiviral activity is often attributed to its ability to modulate host cell signaling pathways. It has been shown to inhibit the activation of the ERK1/2 and p38 MAPK signaling pathways, which are often exploited by viruses for their replication.[2][18] It can also interfere with viral protein synthesis and inhibit viral-induced autophagy.[19]

Quercetin: Quercetin exhibits a multi-faceted antiviral mechanism. It can inhibit viral entry, as well as interfere with viral replication by targeting viral polymerases and proteases.[6][18][20] Furthermore, it possesses anti-inflammatory properties that can mitigate the cytokine storm associated with severe viral infections.[20]

Glycyrrhizin: Glycyrrhizin has been reported to inhibit viral attachment and entry into host cells.[10][11][21][22] It can also modulate the immune response by suppressing the production of pro-inflammatory cytokines.[10][11][21][22] Some studies suggest it may also interfere with viral replication by inhibiting viral polymerases.[10]

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the general workflow for in vitro antiviral screening and a simplified representation of a viral entry and replication signaling pathway that can be targeted by natural compounds.

Antiviral_Screening_Workflow cluster_preparation Preparation cluster_infection Infection & Treatment cluster_incubation Incubation cluster_analysis Analysis A Seed Host Cells in 96-well Plate D Infect Cells and Treat with Compounds A->D B Prepare Serial Dilutions of Natural Compounds B->D C Prepare Virus Stock C->D E Incubate for 48-72 hours D->E F Cytotoxicity Assay (e.g., MTT) E->F G Antiviral Assay (e.g., Plaque Reduction, TCID50) E->G H Calculate CC50 F->H I Calculate IC50/EC50 G->I

Caption: General workflow for in vitro antiviral screening of natural compounds.

Viral_Signaling_Pathway cluster_entry Viral Entry cluster_replication Viral Replication cluster_host_response Host Response & Compound Targets Virus Virus Particle Receptor Host Cell Receptor Virus->Receptor Endocytosis Endocytosis Receptor->Endocytosis Uncoating Uncoating & Genome Release Endocytosis->Uncoating Replication Viral RNA Replication (RdRp) Uncoating->Replication Translation Viral Protein Synthesis Replication->Translation MAPK MAPK Pathway (e.g., ERK, p38) Replication->MAPK NFkB NF-κB Pathway Replication->NFkB activates Assembly Virion Assembly Translation->Assembly This compound This compound This compound->Endocytosis disrupts lysosome This compound->Replication inhibits Berberine Berberine Berberine->MAPK inhibits Quercetin Quercetin Quercetin->Endocytosis inhibits Quercetin->Replication inhibits Glycyrrhizin Glycyrrhizin Glycyrrhizin->Receptor inhibits binding

References

A Researcher's Guide to Cephaeline: A Comparative Analysis of Synthetic versus Natural Sources for Enhanced Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of synthetic versus natural Cephaeline, offering insights into how the choice of material can significantly impact the reliability and consistency of research outcomes. We present supporting experimental data, detailed methodologies for key assays, and visualizations to clarify complex biological pathways and workflows.

The consistency and reliability of experimental findings form the bedrock of scientific advancement. In pharmacological and biological research, the purity and consistency of active compounds are critical variables that can influence experimental outcomes. This compound, a bioactive alkaloid found in the roots of Carapichea ipecacuanha, has garnered significant interest for its diverse therapeutic potential, including antiviral, anti-cancer, and emetic properties.[1][2] Traditionally, this compound has been sourced through extraction from its natural plant origin. However, the availability of synthetic this compound as a certified reference standard now offers researchers a highly purified and consistent alternative.

The Argument for Synthetic this compound in Reproducible Research

Natural extracts of this compound are complex mixtures containing a variety of other alkaloids and plant metabolites.[3] The concentration of this compound and the composition of these co-occurring compounds can fluctuate based on several factors, including the geographical origin of the plant, harvesting time, and the specific extraction and purification methods employed. This inherent variability can introduce significant inconsistencies between different batches of natural extracts, making it challenging to reproduce experimental results across different studies or even within the same laboratory over time.

In contrast, synthetic this compound, available as a certified reference standard, provides a chemically pure and homogenous substance. Its production is not subject to the environmental and biological variables that affect natural sources. This ensures a high degree of lot-to-lot consistency in terms of purity, concentration, and the absence of confounding phytochemicals. For researchers, this translates to more reliable and reproducible data, which is crucial for establishing dose-response relationships, understanding mechanisms of action, and for the development of potential therapeutic agents.

Comparative Data on the Bioactivity of this compound

The following tables summarize key quantitative data from various in vitro and in vivo studies on the biological effects of this compound. It is important to note that the source of this compound (synthetic or natural) is often not specified in these studies. However, the use of a standardized reference material, which is typically synthetic or highly purified from a natural source to serve as a chemical standard, would be the ideal choice to ensure the accuracy of such quantitative assessments.

Antiviral Activity Cell Line IC50 Value Reference
Zika Virus (ZIKV) NS5 RdRp InhibitionHEK293976 nM[4]
Zika Virus (ZIKV) InfectionSNB-193.11 nM[5]
Ebola Virus (EBOV) VLP EntryHeLa3.27 µM[4]
Ebola Virus (EBOV) Live Virus InfectionVero E622.18 nM[4]
Foot-and-Mouth Disease Virus (FMDV)BHK-210.05 µM[6]
Anti-Cancer Activity Cell Line Effect Concentration/Time Reference
Mucoepidermoid Carcinoma (MEC)MEC cell linesInhibition of viability, growth, and migration0-32 µM, 72 h[4]
Lung CancerH460 and A549Induction of cell death5-400 nM, 24, 48, 72h[4]
Mucoepidermoid Carcinoma (MEC)MEC cell linesIncreased histone H3 acetylation0.16, 2.08, 0.02 µM, 24h & 48h[4]
Lung CancerLung cancer cellsInduction of ferroptosis by targeting NRF20-100 nM, 24h[4]
In Vivo Efficacy Animal Model Effect Dosage Reference
Zika Virus (ZIKV) InfectionIfnar1-/- miceSuppression of ZIKV load2 mg/kg, i.p., daily for 3 days[4][5]
Ebola Virus (EBOV) InfectionEBOV mouse modelsSuppression of EBOV infection5 mg/kg, i.p., daily for 7 days[4]
Lung Cancer XenograftTumor xenograft mouse modelAnti-lung cancer role by inducing ferroptosis5, 10 mg/kg, i.p., a single dose for 12 days[4]

Key Experimental Protocols

To ensure the reproducibility of experiments involving this compound, the use of standardized protocols is essential. Below are detailed methodologies for key in vitro assays.

Protocol 1: In Vitro Antiviral Assay (Plaque Reduction Assay)
  • Cell Seeding: Seed susceptible host cells (e.g., Vero E6 for Ebola virus, SNB-19 for Zika virus) in 24-well plates and incubate until a confluent monolayer is formed.

  • Compound Preparation: Prepare a stock solution of this compound (using a certified reference standard) in a suitable solvent (e.g., DMSO). Make serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations.

  • Virus Infection: Remove the culture medium from the cells and infect with the virus at a multiplicity of infection (MOI) that yields a countable number of plaques. Incubate for 1 hour to allow for viral adsorption.

  • Treatment: After incubation, remove the virus inoculum and add the culture medium containing the different concentrations of this compound. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation and Plaque Visualization: Incubate the plates for a period sufficient for plaque formation (e.g., 3-5 days). After incubation, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and stain with a staining solution (e.g., crystal violet).

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each this compound concentration relative to the virus control. Determine the IC50 value, which is the concentration of this compound that inhibits plaque formation by 50%.

Protocol 2: Cell Viability Assay (Resazurin-Based Assay)
  • Cell Seeding: Seed cancer cells (e.g., A549, H460) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (prepared from a certified reference standard) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Resazurin Addition: Add resazurin solution to each well and incubate for a specified time (e.g., 2-4 hours), allowing viable cells to convert resazurin to the fluorescent resorufin.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (typically around 560 nm and 590 nm, respectively).

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, the concentration of this compound that reduces cell viability by 50%.

Protocol 3: Western Blot for Histone Acetylation
  • Cell Treatment and Lysis: Treat cells with this compound for the desired time. Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubate with a primary antibody specific for acetylated histone H3. Also, probe for a loading control (e.g., total histone H3 or GAPDH).

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the acetylated histone H3 band to the loading control to determine the relative change in histone acetylation.

Visualizing this compound's Mechanisms and Experimental Design

To further clarify the concepts discussed, the following diagrams, created using the DOT language, illustrate a key signaling pathway affected by this compound and a generalized workflow for assessing its bioactivity.

G This compound This compound NRF2 NRF2 This compound->NRF2 inhibits Histone_Deacetylases Histone Deacetylases (HDACs) This compound->Histone_Deacetylases inhibits Viral_Replication Viral Replication Machinery This compound->Viral_Replication inhibits GPX4 GPX4 NRF2->GPX4 activates SLC7A11 SLC7A11 NRF2->SLC7A11 activates Ferroptosis Ferroptosis GPX4->Ferroptosis inhibits SLC7A11->Ferroptosis inhibits Acetylated_Histone_H3 Acetylated Histone H3 Histone_Deacetylases->Acetylated_Histone_H3 removes acetyl group from Histone_H3 Histone H3 Histone_H3->Acetylated_Histone_H3 acetylation Viral_Infection Viral Infection Viral_Replication->Viral_Infection leads to

Caption: Signaling pathways modulated by this compound.

G cluster_0 Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis cluster_3 Conclusion Source Source this compound (Synthetic Standard vs. Natural Extract) Preparation Prepare Stock Solutions (Standardized Concentrations) Source->Preparation Cell_Culture Cell Culture (Relevant cell lines) Treatment Treat Cells with this compound Cell_Culture->Treatment Assay Perform Bioassays (e.g., Viability, Antiviral, Western Blot) Treatment->Assay Data_Collection Collect Raw Data (e.g., Fluorescence, Plaque Counts) Assay->Data_Collection Analysis Analyze Data (Calculate IC50, statistical analysis) Data_Collection->Analysis Interpretation Interpret Results (Assess bioactivity and reproducibility) Analysis->Interpretation

Caption: General experimental workflow for assessing this compound's bioactivity.

References

A Comparative Analysis of Cephaeline and Emetine Cytotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro cytotoxicity of two closely related ipecac alkaloids, cephaeline and emetine. Both compounds are known for their potent biological activities, but they exhibit distinct profiles in terms of their cytotoxic effects and underlying mechanisms. This document summarizes key experimental data, outlines methodologies for cytotoxicity assessment, and visualizes the involved cellular pathways to aid in research and development.

Quantitative Cytotoxicity Data

The following table summarizes the 50% cytotoxic concentration (CC50) values for this compound and emetine as determined in Vero E6 cells. Lower CC50 values are indicative of higher cytotoxicity.

CompoundCell LineCC50 (µM)Reference
EmetineVero E62.17[1][2]
This compoundVero E649.05[1][2]

This data indicates that emetine is significantly more cytotoxic to Vero E6 cells in vitro than this compound.

Experimental Protocols

The following is a generalized protocol for determining the 50% cytotoxic concentration (CC50) of a compound in a cell line, such as the one used to generate the data above.

Objective: To determine the concentration of a test compound that results in a 50% reduction in cell viability.

Materials:

  • Cell line of interest (e.g., Vero E6)

  • Complete cell culture medium

  • Test compounds (this compound, Emetine)

  • Phosphate-buffered saline (PBS)

  • Cytotoxicity assay reagent (e.g., MTT, XTT, or neutral red)

  • Solubilization buffer (if required by the assay)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in complete cell culture medium to achieve a range of final concentrations.

  • Treatment: The culture medium is removed from the cells and replaced with the medium containing the various concentrations of the test compound. Control wells receive medium with the vehicle solvent at the same final concentration as the treated wells.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Assay: After incubation, the cytotoxicity assay is performed according to the manufacturer's instructions. For an MTT assay, this typically involves:

    • Adding MTT reagent to each well and incubating for a few hours to allow for the formation of formazan crystals.

    • Solubilizing the formazan crystals with a solubilization buffer.

  • Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength.

  • Data Analysis: The absorbance values are converted to percentage cell viability relative to the vehicle-treated control cells. The CC50 value is then calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of this compound and emetine are mediated through distinct cellular pathways.

Emetine's Cytotoxic Mechanisms: Emetine is a potent inhibitor of protein synthesis, which is a primary contributor to its cytotoxicity.[3][4][5] It also induces apoptosis by modulating the expression of pro-apoptotic factors and interferes with the NF-κB signaling pathway.[3][6][7] Furthermore, emetine can induce oxidative stress within cells.[6]

Emetine_Cytotoxicity_Pathway Emetine Emetine Protein_Synthesis Protein Synthesis Emetine->Protein_Synthesis Inhibits NFkB NF-κB Signaling Emetine->NFkB Interferes with Oxidative_Stress Oxidative Stress Emetine->Oxidative_Stress Induces Bcl_x Bcl-x Regulation Emetine->Bcl_x Cell_Death Cell Death Protein_Synthesis->Cell_Death Apoptosis Apoptosis Apoptosis->Cell_Death Oxidative_Stress->Cell_Death Bcl_x->Apoptosis Induces

Caption: Emetine's multi-faceted mechanism of cytotoxicity.

This compound's Cytotoxic Mechanism: this compound has been shown to induce a form of programmed cell death known as ferroptosis.[8][9] This process is initiated through the inhibition of NRF2, a key regulator of cellular antioxidant responses.[8][9]

Cephaeline_Cytotoxicity_Pathway This compound This compound NRF2 NRF2 This compound->NRF2 Inhibits Ferroptosis Ferroptosis NRF2->Ferroptosis Regulates Cell_Death Cell Death Ferroptosis->Cell_Death

Caption: this compound induces cell death via the NRF2-mediated ferroptosis pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative in vitro cytotoxicity study.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., Vero E6) Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation (this compound & Emetine) Treatment Treatment with Compounds Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (e.g., 48h) Treatment->Incubation Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Incubation->Cytotoxicity_Assay Data_Acquisition Data Acquisition (Plate Reader) Cytotoxicity_Assay->Data_Acquisition Data_Analysis Data Analysis (CC50 Calculation) Data_Acquisition->Data_Analysis Conclusion Comparative Cytotoxicity Conclusion Data_Analysis->Conclusion

Caption: A generalized workflow for comparing in vitro cytotoxicity.

References

Validation of Cephaeline's Binding Site on the Eukaryotic Ribosome: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Cephaeline and other small molecules that target the eukaryotic ribosome, with a focus on the structural validation of their binding sites using Cryo-Electron Microscopy (Cryo-EM). The information presented is based on published experimental data to facilitate objective evaluation for research and drug development purposes.

I. Comparative Analysis of Eukaryotic Ribosome Inhibitors

This compound belongs to a class of alkaloids that inhibit protein synthesis in eukaryotes. Its binding site and mechanism of action have been elucidated by Cryo-EM, allowing for a detailed comparison with other known ribosome inhibitors that target the same region.

Quantitative Data Summary

The following table summarizes the key structural and inhibitory data for this compound and its alternatives that bind to the E-site of the eukaryotic ribosome.

Compound Ribosome Source Cryo-EM Resolution Binding Site Key Interacting Residues Reported IC50
This compound Candida albicans2.45 Å[1]40S Subunit, E-site[1]18S rRNA: G889, C991, U1756; uS11 protein: L132[1]0.02 - 2.08 µM (cell viability)[2]
Emetine Plasmodium falciparum3.2 Å[3][4]40S Subunit, E-site[3][4]Shares a similar binding site with this compound[1]Not specified for ribosome binding
Pactamycin Not specified for a eukaryotic Cryo-EM structureNot available for eukaryotic ribosome40S Subunit, E-site[4]Shares a binding pocket with Emetine[3][4]Not specified for ribosome binding
Cryptopleurine Not specified for a Cryo-EM structureNot available40S Subunit, E-site[4]Binds to the 40S subunit[5]Not specified for ribosome binding

Note on Binding Affinity Data: While IC50 values for the cellular effects of this compound are available, direct quantitative data on its binding affinity (e.g., Kd) to the eukaryotic ribosome is not prominently reported in the reviewed literature. The provided IC50 values reflect the compound's potency in inhibiting cellular processes, which may not solely represent its ribosome binding affinity.

II. Experimental Protocols

The following is a detailed methodology for the Cryo-EM analysis of a small molecule, such as this compound, in complex with the eukaryotic ribosome, based on published protocols[1][6].

1. Ribosome and Ligand Preparation:

  • Ribosome Purification: 80S ribosomes are purified from a eukaryotic source (e.g., Candida albicans) as previously described. The purified ribosomes are buffer-exchanged into a suitable buffer (e.g., 20 mM HEPES-KOH pH 7.5, 50 mM KOAc, 10 mM NH4OAc, 2 mM DTT, and 5 mM Mg(OAc)2), filtered, and concentrated.

  • Ligand Preparation: this compound is dissolved in a suitable solvent (e.g., 100% EtOH) to create a high-concentration stock solution (e.g., 50 mM)[1].

2. Complex Formation:

  • The purified 80S ribosomes are incubated with the small molecule inhibitor. For this compound, it was added at a concentration of 1 mM[6]. The mixture is incubated to allow for binding and complex formation.

3. Cryo-EM Grid Preparation and Vitrification:

  • A small aliquot (e.g., 2.7 μl) of the ribosome-ligand complex is applied to freshly glow-discharged holey carbon grids (e.g., Quantifoil Au R1.2/1.3 300 mesh)[6].

  • Excess liquid is blotted away for a few seconds with a set blotting force using a vitrification robot (e.g., FEI Vitrobot Mark IV)[6].

  • The grid is then plunge-frozen into liquid ethane cooled by liquid nitrogen to vitrify the sample[6].

4. Cryo-EM Data Acquisition:

  • Data is collected on a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector (e.g., K3) and an energy filter (e.g., Gatan GIF)[6].

  • Movies are recorded in counting mode at a specified magnification and dose rate over a defined exposure time.

5. Image Processing and 3D Reconstruction:

  • Motion Correction: The raw movie frames are aligned and summed to correct for beam-induced motion.

  • CTF Estimation: The contrast transfer function (CTF) parameters for each micrograph are determined.

  • Particle Picking: Ribosome particles are automatically picked from the motion-corrected micrographs.

  • 2D Classification: The picked particles are subjected to 2D classification to remove junk particles and select for well-defined classes.

  • 3D Classification and Refinement: An initial 3D model is generated and used for 3D classification to sort for homogenous populations of the ribosome-ligand complex. The final set of particles is then subjected to 3D refinement to obtain a high-resolution density map.

  • Post-processing: The final map is sharpened to improve detail.

6. Model Building and Refinement:

  • An initial model of the ribosome is docked into the Cryo-EM density map.

  • The small molecule ligand is then manually fitted into the corresponding density.

  • The complete atomic model is then refined against the map using real-space refinement software.

III. Visualizations

Experimental Workflow for this compound-Ribosome Complex Structure Determination

G cluster_prep Sample Preparation cluster_complex Complex Formation cluster_cryoem Cryo-EM Analysis cluster_validation Validation ribo_pur Purification of 80S Ribosomes incubation Incubation of Ribosomes with this compound ribo_pur->incubation cepha_prep This compound Stock Solution Preparation cepha_prep->incubation grid_prep Grid Preparation & Vitrification incubation->grid_prep data_acq Data Acquisition (TEM) grid_prep->data_acq data_proc Image Processing & 3D Reconstruction data_acq->data_proc model_build Model Building & Refinement data_proc->model_build binding_site Identification of this compound Binding Site model_build->binding_site

Caption: Workflow for determining the structure of the this compound-ribosome complex.

Logical Diagram for Binding Site Validation

G cluster_fitting Model Fitting cluster_analysis Interaction Analysis cryo_em_data High-Resolution Cryo-EM Density Map (2.45 Å) docking Docking of Ribosome Model into Density Map cryo_em_data->docking ribosome_model Atomic Model of Eukaryotic Ribosome ribosome_model->docking cephaeline_structure Chemical Structure of This compound ligand_fitting Fitting of this compound into Unambiguous Density cephaeline_structure->ligand_fitting docking->ligand_fitting interaction_id Identification of Key Interacting Residues (rRNA & Protein) ligand_fitting->interaction_id validation Validated Binding Site of this compound on the Eukaryotic Ribosome interaction_id->validation

Caption: Logical flow for validating this compound's binding site via Cryo-EM.

References

"a comparative analysis of the expectorant action of Cephaeline and emetine"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephaeline and emetine are the two primary isoquinoline alkaloids found in the roots and rhizomes of Carapichea ipecacuanha (Ipecacuanha).[1][2] Historically, preparations from this plant have been utilized in traditional medicine for their potent emetic and expectorant properties.[3][4] In lower doses, Ipecacuanha has been a common ingredient in cough mixtures to promote the clearance of mucus from the respiratory tract.[5][6] The expectorant effect is largely attributed to these two alkaloids.[7] This guide provides a comparative analysis of the expectorant action of this compound and emetine, presenting supporting experimental data, detailed methodologies, and visualizations of the proposed mechanism.

Mechanism of Action: A Reflex-Mediated Effect

The primary mechanism for the expectorant action of both this compound and emetine is not a direct effect on the respiratory tract's secretory cells. Instead, it is an indirect, reflex-mediated response originating from the gastrointestinal system.[4][5]

  • Gastric Irritation : When administered orally, both alkaloids act as local irritants on the gastric mucosa.[8][9]

  • Vagal Nerve Stimulation : This irritation stimulates afferent nerve endings of the vagus nerve in the stomach lining.

  • Medullary Signal Relay : The signal is transmitted to the medulla oblongata in the brainstem.

  • Efferent Response : The medulla, in turn, sends efferent signals via the vagus nerve to the submucosal glands in the bronchial tree.

  • Increased Secretion : This results in an increase in the secretion of lower-viscosity mucus, a process known as reflex secretomotor action. This fluid helps to hydrate and thin the existing mucus, making it easier to expel through coughing.

While both compounds are also known to centrally stimulate the chemoreceptor trigger zone (CTZ) to induce emesis, their expectorant effect at sub-emetic doses is primarily driven by this gastropulmonary reflex.[4][10]

Expectorant Action Signaling Pathway cluster_GI Gastrointestinal Tract cluster_CNS Central Nervous System cluster_Resp Respiratory Tract Oral Admin Oral Administration (this compound/Emetine) Gastric Mucosa Irritation of Gastric Mucosa Oral Admin->Gastric Mucosa 1. Local Irritation Vagus Afferent Afferent Vagal Nerve Fibers Gastric Mucosa->Vagus Afferent 2. Stimulation Medulla Medulla Oblongata Vagus Afferent->Medulla 3. Signal to CNS Vagus Efferent Efferent Vagal Nerve Fibers Medulla->Vagus Efferent 4. Reflex Signal Bronchial Glands Submucosal Bronchial Glands Vagus Efferent->Bronchial Glands 5. Stimulation Expectorant Effect Increased Fluid Secretion (Expectorant Action) Bronchial Glands->Expectorant Effect 6. Secretion

Proposed gastropulmonary reflex pathway for expectorant action.

Comparative Efficacy: Experimental Data

A key study conducted by Boyd and Pearson (1946) directly compared the expectorant effects of this compound, emetine, and a synthetic derivative, 2-dehydroemetine, in animal models. The research demonstrated that the expectorant actions of this compound and emetine were qualitatively and quantitatively identical.[7]

The study found that the volume of respiratory tract fluid was increasingly augmented with oral or subcutaneous doses ranging from 0.1 to 1.0 mg/kg.[7] Interestingly, higher doses up to the highest non-lethal dose did not produce any further increase in secretion.[7] Doses above 9.0 mg/kg were found to be increasingly lethal and actually depressed respiratory fluid output, likely due to cardiotoxicity.[6][7]

Parameter This compound Emetine Notes
Effective Dose Range 0.1 - 1.0 mg/kg0.1 - 1.0 mg/kgDose-dependent increase in respiratory fluid secretion observed within this range.[7]
Maximum Efficacy Achieved at ~1.0 mg/kgAchieved at ~1.0 mg/kgNo further increase in secretion was noted at higher, non-lethal doses.[7]
Toxic Dose Range > 9.0 mg/kg> 9.0 mg/kgDoses in this range were increasingly lethal and suppressed fluid secretion.[7]
Observed Effect Identical to EmetineIdentical to this compoundThe study concluded the effects of the three tested alkaloids were identical.[7]

Table 1: Comparative Expectorant Efficacy of this compound and Emetine in Animal Models (Rabbits and Cats). Data sourced from Boyd and Pearson (1946).[7]

It is worth noting that while their expectorant actions are identical, early pharmacological studies suggested that this compound is approximately twice as potent as an emetic compared to emetine.[11] This difference in emetic potential does not appear to translate to a difference in expectorant activity at sub-emetic doses.

Experimental Protocols

Measurement of Respiratory Tract Fluid (RTF) Output

This protocol is based on the methodology used to collect the comparative data presented above.[7]

  • Animal Model : Cats or rabbits.

  • Anesthesia : Animals are anesthetized to prevent distress and movement.

  • Surgical Preparation : A cannula is inserted into the trachea to collect respiratory tract fluid. The animal is positioned to allow for the drainage of fluid by gravity into a collection vessel.

  • Drug Administration : this compound or emetine (as dihydrochlorides) are administered either orally (via a stomach tube) or subcutaneously at varying dosages.

  • Collection : Respiratory tract fluid is collected over a set period (e.g., several hours).

  • Measurement : The volume of the collected fluid is measured. Other parameters such as specific gravity and viscosity can also be assessed.

  • Analysis : The volume of RTF is plotted against the administered dose to determine the dose-response relationship.

Phenol Red Secretion Assay for Expectorant Activity

This is a widely used method for screening and quantifying mucosecretolytic (expectorant) activity in smaller animal models like mice.[12]

  • Animal Model : Mice.

  • Dye Administration : Phenol red, a pH indicator dye, is administered intraperitoneally (i.p.).

  • Drug Administration : The test compounds (this compound or Emetine) are administered orally or via another relevant route. A control group receives a vehicle.

  • Secretion and Collection : After a specific period (e.g., 30 minutes), the animals are euthanized. The trachea is exposed, and a lung lavage is performed by instilling and then withdrawing a known volume of saline.

  • Quantification : The collected lavage fluid is centrifuged. An alkaline solution is added to the supernatant to develop the color of the phenol red.

  • Analysis : The concentration of secreted phenol red is measured spectrophotometrically (at 546 nm). An increase in the amount of phenol red in the lavage fluid of the treated group compared to the control group indicates enhanced tracheobronchial secretion, signifying expectorant activity.[12]

Experimental Workflow cluster_protocol1 Protocol 1: Direct RTF Measurement cluster_protocol2 Protocol 2: Phenol Red Secretion Assay A1 Animal Preparation (Cat/Rabbit, Anesthesia, Cannulation) A2 Drug Administration (this compound or Emetine) A1->A2 A3 Collect Respiratory Tract Fluid (RTF) A2->A3 A4 Measure RTF Volume & other properties A3->A4 C Data Analysis: Dose-Response Curve B1 Administer Phenol Red (i.p.) to Mouse B2 Administer Test Compound (this compound or Emetine) B1->B2 B3 Perform Lung Lavage to Collect Secretions B2->B3 B4 Quantify Phenol Red (Spectrophotometry) B3->B4

Generalized workflows for evaluating expectorant activity.

Conclusion

Based on available experimental data, this compound and emetine exhibit identical expectorant activity.[7] Their efficacy is dose-dependent within a narrow therapeutic window (0.1-1.0 mg/kg in animal models), with no additional benefit at higher, non-toxic doses.[7] The mechanism of action is a gastropulmonary reflex initiated by local irritation of the gastric mucosa, which leads to increased secretion in the airways.[4][5] This analysis indicates that, with respect to expectorant action alone, the two alkaloids can be considered equipotent. Any preference for one over the other in a formulation would likely depend on other pharmacological considerations, such as emetic potential or toxicity profiles at higher concentrations.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Cephaeline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Cephaeline. It outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.

Hazard Summary

This compound is a toxic alkaloid requiring cautious handling to prevent exposure. It is classified as:

  • Fatal if swallowed or inhaled [1][2]

  • Toxic if swallowed [3][4]

  • Causes damage to organs through prolonged or repeated exposure [3]

The assigned Globally Harmonized System (GHS) pictograms are GHS06 (Skull and Crossbones) for acute toxicity and GHS08 (Health Hazard) for systemic health effects[3].

Quantitative Toxicity Data

A summary of the available quantitative toxicity data for this compound is provided in the table below. Note that specific occupational exposure limits (OELs) have not been established[3].

MetricValueSpeciesSource
LD50 (Oral)500 mg/kg (of crude extract)Rat[5][6]

Personal Protective Equipment (PPE) Protocol

Strict adherence to the following PPE guidelines is mandatory to minimize the risk of exposure when handling this compound.

Engineering Controls
  • Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood or a biological safety cabinet[3]. Operations should ideally be performed in an exhaust booth equipped with a high-efficiency particulate air (HEPA) filter[3].

Standard PPE Ensemble
  • Gloves: Wear two pairs of nitrile gloves that have been tested for resistance to hazardous drugs.

  • Gown: A disposable, solid-front, back-closing gown made of a low-permeability fabric is required. Ensure cuffs are tucked into the outer pair of gloves.

  • Eye and Face Protection: Use chemical splash goggles and a full-face shield to protect against splashes and aerosols.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved N95 respirator or higher is required to prevent inhalation[2][7].

The following diagram illustrates the workflow for selecting and donning the appropriate PPE.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_verification Final Check start Start: Prepare to Handle this compound assess_risk Assess Risk of Exposure (Aerosol, Splash, Dust) start->assess_risk select_ppe Select Appropriate PPE assess_risk->select_ppe don_gown 1. Don Gown select_ppe->don_gown don_respirator 2. Don N95 Respirator don_gown->don_respirator don_goggles 3. Don Goggles/Face Shield don_respirator->don_goggles don_gloves 4. Don Gloves (Two Pairs) don_goggles->don_gloves verify_fit Verify Fit and Seal of all PPE don_gloves->verify_fit proceed Proceed with Handling verify_fit->proceed

Diagram: Workflow for PPE Selection and Donning.

Operational Plans for Handling and Disposal

Accidental Spill Cleanup Protocol

In the event of a spill, immediately evacuate and secure the area. Only trained personnel with appropriate PPE should perform the cleanup.

  • Notification: Alert laboratory personnel and the designated safety officer.

  • Containment: For liquid spills, cover with an absorbent material. For solid spills, gently cover with a damp cloth to avoid generating dust.

  • Cleanup:

    • Carefully collect all contaminated materials using appropriate tools (e.g., forceps, dustpan).

    • Place all collected waste into a labeled, sealed, and puncture-resistant hazardous waste container.

    • Decontaminate the spill area with a sodium hypochlorite solution, followed by a thorough rinse with water[3].

  • Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste.

Waste Disposal Plan

All this compound waste is considered hazardous and must be disposed of according to institutional and local regulations[3]. Do not dispose of this compound waste down the drain[3].

  • Solid Waste: This includes unused this compound, contaminated lab supplies (e.g., pipette tips, tubes), and used PPE. Place these items in a clearly labeled, sealed, and puncture-resistant hazardous waste container[8].

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, shatter-resistant, and clearly labeled hazardous waste container.

  • Sharps: All contaminated sharps (e.g., needles, razor blades) must be placed in a designated sharps container for hazardous waste.

The following diagram outlines the disposal process for this compound waste.

Disposal_Plan cluster_generation Waste Generation cluster_segregation Waste Segregation & Collection cluster_disposal Final Disposal start This compound Handling Complete solid_waste Solid Waste (PPE, Contaminated Labware) start->solid_waste liquid_waste Liquid Waste (Solutions, Rinsates) start->liquid_waste sharps_waste Sharps Waste (Needles, Blades) start->sharps_waste solid_container Place in Labeled Hazardous Solid Waste Bin solid_waste->solid_container liquid_container Place in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Place in Labeled Hazardous Sharps Container sharps_waste->sharps_container seal_containers Securely Seal All Containers solid_container->seal_containers liquid_container->seal_containers sharps_container->seal_containers storage Store in Designated Hazardous Waste Accumulation Area seal_containers->storage pickup Arrange for Pickup by Certified Hazardous Waste Contractor storage->pickup

Diagram: Step-by-Step Disposal Plan for this compound Waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cephaeline
Reactant of Route 2
Reactant of Route 2
Cephaeline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.